Iron fumarate
Description
Used in treatment of iron deficiency anemia.
Ferrous Fumarate is the fumarate salt form of the mineral iron. Administration of ferrous fumarate results in elevation of serum iron concentration, which is then assimilated into hemoglobin, required for the transport of oxygen, or trapped in the reticuloendothelial cells for storage. This agent is used as a dietary supplement, and to prevent or treat iron deficiency related syndromes.
See also: Iron (has active moiety); Ferrous cation (has active moiety); Ethinyl estradiol; ferrous fumarate; norethindrone (component of) ... View More ...
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
CAS No. |
14451-00-4 |
Molecular Formula |
C12H6Fe2O12 |
Molecular Weight |
453.86 g/mol |
IUPAC Name |
tris((E)-but-2-enedioate);bis(iron(3+)) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
InChI Key |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Other CAS No. |
14451-00-4 |
Related CAS |
7705-12-6 |
Origin of Product |
United States |
Foundational & Exploratory
Iron fumarate chemical properties for research applications
This guide offers a detailed examination of iron fumarate's chemical properties, bioavailability, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Iron(II) fumarate is a reddish-orange to reddish-brown powder, valued in research and clinical settings as a source of ferrous iron.[1][2][3] It is the iron(II) salt of fumaric acid.[4] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₄H₂FeO₄[5][6][7] |
| Molecular Weight | 169.90 g/mol [2][3][5][8] |
| Appearance | Reddish-orange to reddish-brown powder[1][3][9] |
| Melting Point | Decomposes above 280 °C[1][3][6][9] |
| Solubility in Water | Slightly soluble; 0.14 g/100 mL at 25°C[1][2][6] |
| Iron Content | ~32.87%[9][10] |
| Density | 2.435 g/cm³[1][3][9] |
| CAS Number | 141-01-5[1][2][5] |
Research Applications and Stability
This compound is a preferred compound for addressing iron deficiency due to its high iron content and better gastrointestinal tolerance compared to other iron salts.[10]
-
Nutritional Science : It is widely used to treat and prevent iron-deficiency anemia.[3] Its application extends to the fortification of foods such as breakfast cereals, enriched flour, and infant formulas to combat iron deficiency on a larger scale.[1][2][3]
-
Drug Development : In pharmaceuticals, it serves as an active ingredient in hematinic supplements.[11] Research focuses on its inclusion in various formulations, including tablets, capsules, and suspensions, often aiming to enhance bioavailability and minimize side effects.[12][13]
-
Stability : this compound is chemically and physically stable under normal storage conditions.[12][14] However, it is susceptible to oxidation from Fe²⁺ to Fe³⁺ at elevated temperatures (above 473 K or 200 °C).[14][15] This stability is crucial for its shelf life in both pharmaceutical formulations and fortified foods.[12]
Bioavailability and Absorption Pathway
The absorption of non-heme iron from supplements like this compound is a multi-step process occurring predominantly in the duodenum. The pathway involves the reduction of any present ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), followed by transport across the intestinal wall.
Caption: Simplified pathway of intestinal iron absorption.
Experimental Protocols
In Vitro Dissolution Testing
Objective: To evaluate the release rate of iron from a solid dosage form (e.g., tablet) of this compound under simulated gastrointestinal conditions.
Methodology:
-
Apparatus Setup: Utilize a USP Dissolution Apparatus 2 (paddle method) with the vessel maintained at 37 ± 0.5 °C.
-
Dissolution Medium: Prepare 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid. For some formulations, 0.5% sodium lauryl sulfate may be added to the HCl to improve wetting and dissolution.
-
Procedure:
-
Place one tablet in each vessel.
-
Begin paddle rotation at a specified speed, typically 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 20, 30, 60, 90 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Filter the collected samples.
-
Determine the iron concentration in each sample using a validated analytical method, such as atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry after complexation with a chromogenic agent (e.g., ferrozine or 1,10-phenanthroline).
-
-
Data Presentation: Plot the percentage of iron dissolved against time to generate a dissolution profile.
References
- 1. Ferrous fumarate | 141-01-5 [chemicalbook.com]
- 2. Ferrous Fumarate FCC [chem-lygzhhg.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Iron(II) fumarate | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 141-01-5 CAS MSDS (Ferrous fumarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ferrous Fumarate | C4H2FeO4 | CID 6433164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iron(II) fumarate - Wikipedia [en.wikipedia.org]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. Ferrous Fumarate [drugfuture.com]
- 12. lohmann-minerals.com [lohmann-minerals.com]
- 13. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
Synthesis and Characterization of Iron Fumarate Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of iron fumarate nanoparticles (Fe-fum NPs), a promising platform for various biomedical applications, particularly in drug delivery.[1][2][3] This document details common synthesis methodologies, extensive characterization techniques, and key quantitative data to aid researchers in the development and application of these novel nanomaterials.
Introduction to this compound Nanoparticles
This compound nanoparticles are a subclass of metal-organic frameworks (MOFs) composed of iron ions coordinated with fumarate ligands.[2][3] These nanoparticles have garnered significant attention due to their biocompatibility, tunable size, and versatile surface chemistry.[2][3] Both iron and fumaric acid are naturally present in the human body, contributing to their favorable safety profile.[1][4] Fe-fum NPs, such as the well-studied MIL-88A, have shown considerable promise in drug delivery for encapsulating and delivering a range of therapeutic agents, from small molecules to large biomacromolecules like proteins and RNA.[1][2][4][5] Their magnetic properties also open possibilities for applications in medical imaging, such as MRI.[1][4]
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and polydispersity. Common techniques include room-temperature precipitation, hydro-solvothermal methods, and biomimetic mineralization.
Room-Temperature Precipitation
A straightforward method for synthesizing spherical this compound nanoparticles involves precipitation from aqueous solutions of iron chloride and fumaric acid at room temperature.[1][4] The reaction typically occurs at an acidic pH of around 2.5 due to the presence of fumaric acid.[1][4] However, for applications involving sensitive biomolecules, the pH can be adjusted to be less acidic.[1][4]
Experimental Protocol: Room-Temperature Precipitation
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of iron(III) chloride (e.g., 0.2 M).
-
Prepare an aqueous solution of fumaric acid (e.g., 0.2 M).
-
-
Reaction:
-
Mix the iron chloride and fumaric acid solutions.
-
Stir the mixture at room temperature for a specified duration (e.g., 30 minutes to 6 hours).[6]
-
-
Purification:
-
Centrifuge the resulting suspension to collect the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors.
-
-
Drying:
-
Dry the purified nanoparticles at room temperature.[6]
-
Hydro-solvothermal Synthesis
Hydro-solvothermal methods, which can be assisted by microwave irradiation or ultrasound, offer another route to synthesize this compound nanoparticles, particularly the MIL-88A type.[5] These methods can influence particle size, polydispersity, and yield by varying parameters such as temperature, reaction time, and reactant concentration.[5] Microwave-assisted hydrothermal synthesis has been shown to be particularly effective for the fast synthesis of small (<100 nm) and monodispersed nanoparticles in high yields.[5]
Experimental Protocol: Microwave-Assisted Hydrothermal Synthesis
-
Precursor Solution Preparation:
-
Microwave Reaction:
-
Place the solution in a microwave reactor.
-
Heat the mixture to a specific temperature (e.g., 100°C) for a defined time (e.g., 30 minutes to 24 hours).[5]
-
-
Purification:
-
Recover the solid product by centrifugation (e.g., at 10,000 rpm for 10 minutes).[5]
-
Wash the product with water and ethanol.
-
-
Drying:
-
Dry the final product under vacuum.
-
Biomimetic Mineralization
Biomimetic mineralization is a powerful technique for encapsulating and protecting sensitive biomacromolecules like proteins and RNA within an this compound nanoparticle shell.[1][2][3][7] This process involves the formation of the nanoparticles in situ around the biomolecule in a mildly acidic aqueous environment (e.g., pH 4.8), which helps to preserve the structure and function of the cargo.[1][4]
Experimental Protocol: Biomimetic Mineralization for Protein Encapsulation
-
Biomolecule Solution:
-
Prepare a solution of the protein to be encapsulated (e.g., Bovine Serum Albumin - BSA) in a suitable buffer.
-
-
Mineralization:
-
Purification:
-
Separate the nanoparticles from the solution via centrifugation.
-
Wash the particles to remove any unencapsulated protein and excess precursors.
-
-
Optional Lipid Coating:
Characterization of this compound Nanoparticles
A thorough characterization of this compound nanoparticles is crucial to ensure their quality, stability, and suitability for the intended application. The following are key characterization techniques and the typical data obtained.
Size and Morphology
The size and shape of Fe-fum NPs are critical parameters that influence their biological interactions.
-
Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide direct visualization of the nanoparticle morphology (e.g., spherical) and allow for the measurement of the core particle size.[4][5]
Surface Charge
The surface charge, quantified as the zeta potential, affects the stability of the nanoparticle dispersion and their interaction with biological membranes.
-
Zeta Potential Measurement: Typically performed using DLS instrumentation. Lipid-coated Fe-fum NPs often exhibit a negative zeta potential.[1][4]
Crystalline Structure and Chemical Composition
These analyses confirm the formation of the desired this compound material and can provide information about its crystallinity.
-
X-ray Diffraction (XRD): Used to determine the crystal structure of the nanoparticles. This compound nanoparticles synthesized by room-temperature precipitation are often amorphous in nature.[1][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of fumarate ligands and can be used to verify the successful encapsulation of biomolecules by identifying characteristic amide bands.[1][4]
Drug Loading and Release
For drug delivery applications, quantifying the amount of encapsulated drug and its release profile is essential.
-
Quantification of Encapsulated Proteins: Can be assessed by disintegrating the nanoparticles and using a protein quantification assay like the bicinchoninic acid (BCA) assay.[7]
-
In Vitro Release Studies: Performed to understand the release kinetics of the encapsulated cargo under different physiological conditions (e.g., pH).
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for this compound nanoparticles.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value | Synthesis Method | Reference |
| Average Size (SEM) | 30 nm | Biomimetic Mineralization | [4] |
| Hydrodynamic Diameter (DLS) | 220 nm (uncoated) | Biomimetic Mineralization | [1][4] |
| Hydrodynamic Diameter (DLS) | ~70 nm (lipid-coated) | Biomimetic Mineralization | [1][4] |
| Hydrodynamic Diameter (DLS) | ~200 nm (BSA-loaded) | Biomimetic Mineralization | [1] |
| Zeta Potential | -33 mV (lipid-coated, no protein) | Biomimetic Mineralization | [1][4] |
| Zeta Potential | Slightly increased with protein incorporation | Biomimetic Mineralization | [1][4] |
| Particle Size | <100 nm | Microwave-assisted hydrothermal | [5] |
| Particle Size | ~200 nm | Hydro-solvothermal | [5] |
Table 2: Protein Loading Capacity in Biomimetically Mineralized Fe-fum NPs
| Protein | Loading Capacity | Notes | Reference |
| Cas9 | 7.8% | Significantly higher than ZIF nanoparticles | [1][4] |
Visualizing Workflows and Pathways
Diagrams illustrating the synthesis and characterization workflows, as well as relevant biological pathways, can aid in understanding the processes involved.
References
- 1. Biomimetic Mineralization of Iron-Fumarate Nanoparticles for Protective Encapsulation and Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound nanoparticles as carriers for functional biomacromolecules [edoc.ub.uni-muenchen.de]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanoient.org [nanoient.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Iron(II) Fumarate versus Iron(III) Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron is a critical mineral for numerous biological functions, yet its deficiency remains a global health challenge. Oral iron supplementation is the frontline strategy for treatment, primarily utilizing two forms of iron: ferrous (Fe²⁺) and ferric (Fe³⁺). While the user query specified a comparison between iron(II) fumarate and iron(III) fumarate, it is crucial to note that iron(III) fumarate is not a common or well-characterized compound in pharmaceutical or biological research. This guide, therefore, provides a technically robust comparison between the widely used iron(II) fumarate (ferrous fumarate) and representative iron(III) (ferric) compounds , such as ferric citrate and iron polymaltose complex. This document delineates the fundamental differences in their chemical properties, absorption mechanisms, bioavailability, and safety profiles, supported by quantitative data, experimental methodologies, and pathway visualizations to inform research and drug development.
Physicochemical Properties
The oxidation state and solubility of an iron compound are primary determinants of its absorption and interaction within the gastrointestinal (GI) tract. Ferrous (Fe²⁺) salts and ferric (Fe³⁺) complexes exhibit distinct physicochemical characteristics.
Ferrous fumarate is the iron(II) salt of fumaric acid, appearing as a reddish-orange powder.[1][2] It is slightly soluble in water.[2][3][4][5] In contrast, ferric compounds used for supplementation are often complexes, such as ferric citrate or iron polymaltose complex (IPC).[6][7][8] Ferric citrate's solubility is moderate in water, while IPC is a stable, non-ionic macromolecular complex.[9][10]
Table 1: Comparative Physicochemical Properties
| Property | Iron(II) Fumarate | Representative Iron(III) Compounds |
| Common Name | Ferrous Fumarate | Ferric Citrate, Iron Polymaltose Complex (IPC) |
| Chemical Formula | C₄H₂FeO₄[1][2] | C₆H₅FeO₇ (Citrate)[10][11][12], Complex (IPC) |
| Molar Mass | 169.90 g/mol [1][2] | 244.94 g/mol (Citrate)[10][12] |
| Elemental Iron Content | ~33%[1][2][4] | Varies; ~30% w/w in IPC[6] |
| Oxidation State | Fe²⁺ (Ferrous) | Fe³⁺ (Ferric) |
| Appearance | Reddish-orange/brown powder[1][2][3][4] | Greenish/red-brown powder (Citrate)[10], Brown powder (IPC)[6][13] |
| Solubility in Water | Slightly soluble (0.14 g/100 mL at 25°C)[3][5] | Moderately soluble (Citrate)[10], Soluble (Ammonium Citrate)[14] |
Mechanisms of Intestinal Iron Absorption
The absorption pathways for ferrous and ferric iron are fundamentally different. Ferrous iron is directly absorbed, whereas ferric iron must first be reduced.
3.1 Ferrous (Fe²⁺) Iron Absorption Non-heme Fe²⁺ is the more readily absorbed form of iron.[15] Its primary absorption occurs in the duodenum and proximal jejunum.[16][17] The key transporter responsible for the apical uptake of Fe²⁺ into the enterocyte is the Divalent Metal Transporter 1 (DMT1) .[16][17][18][19] Once inside the enterocyte, iron can be stored within the protein ferritin or transported across the basolateral membrane into circulation via the transporter ferroportin .[16]
3.2 Ferric (Fe³⁺) Iron Absorption Dietary non-heme iron is predominantly in the insoluble ferric (Fe³⁺) state at physiological pH.[16][20] For absorption to occur, Fe³⁺ must be reduced to Fe²⁺. This reduction is accomplished by the ferric reductase enzyme, duodenal cytochrome B (Dcytb) , located on the brush border of enterocytes.[16][18][19][21] This process is enhanced by the low pH of gastric acid and the presence of reducing agents like ascorbic acid (Vitamin C).[15][16] Once reduced to Fe²⁺, the iron follows the same DMT1-mediated pathway for cellular uptake.[18][21]
Some complexed ferric compounds, like iron polymaltose, are absorbed via a controlled, active mechanism that minimizes the release of free iron.[8][9][22]
Bioavailability and Clinical Efficacy
Bioavailability of oral iron is a critical factor for its efficacy. Ferrous salts are generally considered to have higher bioavailability than ferric salts.[23] Studies indicate that the bioavailability of ferric preparations can be 3 to 4 times lower than that of conventional ferrous sulfate.[23]
However, the formulation plays a significant role. One study comparing ferrous fumarate and ferrous sulfate in non-anemic women, infants, and young children found no significant difference in iron absorption between the two.[24][25] The mean iron absorption from ferrous fumarate versus ferrous sulfate was 17.5% vs 20.5% in women, 7.0% vs 7.2% in infants, and 6.3% vs 5.9% in young children.[24][25] Conversely, another study in Mexican preschoolers found that ferrous sulfate had significantly higher bioavailability (7.9%) compared to ferrous fumarate (2.43%).[[“]]
Ferric compounds like iron polymaltose complex (IPC) are designed for controlled release, which may result in bioavailability comparable to ferrous salts under certain conditions, particularly when iron stores are low.[9][23]
Table 2: Summary of Comparative Bioavailability Studies
| Study Population | Iron(II) Fumarate Absorption | Iron(III) Compound Absorption | Key Finding | Reference |
| Non-anemic women | 17.5% | N/A (Compared to Ferrous Sulfate: 20.5%) | No significant difference vs. Ferrous Sulfate | [24][25] |
| Non-anemic infants | 7.0% | N/A (Compared to Ferrous Sulfate: 7.2%) | No significant difference vs. Ferrous Sulfate | [24][25] |
| General Comparison | Good (10-15%) | 3-4 times less than ferrous salts | Ferrous salts generally have higher bioavailability | [23] |
| Anemic Patients | Median Hb increased from 10.3 to 12.5 g/dL | N/A (Compared to IPC) | Ferrous fumarate effectively raised hemoglobin levels | [23] |
Safety, Tolerability, and Oxidative Stress
A major limitation of oral iron therapy is the high incidence of gastrointestinal side effects, including nausea, constipation, diarrhea, and abdominal pain.[23][27][28][29] These effects are often dose-dependent and are a primary cause of non-adherence to treatment.[30]
5.1 Gastrointestinal Side Effects Ferrous salts, including ferrous fumarate, are frequently associated with a higher incidence of GI side effects compared to some newer ferric formulations.[27][30] This is attributed to the presence of free, unbound ferrous ions in the GI lumen. A systematic review reported adverse event incidences of 47% for ferrous fumarate and 32.3% for ferrous sulfate.[30] In contrast, newer formulations like ferric citrate and liposomal iron are reported to have improved GI tolerability.[27] Iron polymaltose complex is also designed to minimize free iron release, leading to fewer GI issues.[22]
Table 3: Comparative Incidence of Gastrointestinal Adverse Events
| Adverse Event | Ferrous Fumarate Frequency | Ferrous Sulfate Frequency | Ferric Compound Frequency | Reference |
| Overall GI Events | 44.8% | 31.6% (conventional) | 7.0% (Iron Protein Succinylate) | [23] |
| Constipation | High incidence reported | 12% | Lower with Ferric Citrate | [27] |
| Nausea | High incidence reported | 11% | Lower with Ferric Citrate | [27] |
| Diarrhea | High incidence reported | 8% | Lower with Ferric Citrate | [27] |
5.2 Oxidative Stress Unabsorbed ferrous iron is highly reactive and can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction.[16] This can lead to oxidative stress in the GI mucosa, potentially causing inflammation and damage.[31][32][33][34] Studies have shown that even a single clinical dose of ferrous sulfate can induce oxidative damage in healthy individuals.[31] Co-supplementation with Vitamin C, while enhancing absorption, can exacerbate this pro-oxidant effect.[31][34] Ferric complexes that control iron release are designed to mitigate this oxidative potential.
Experimental Protocols
6.1 In Vitro Iron Bioavailability: Caco-2 Cell Model The Caco-2 cell bioassay is a widely used in vitro model to estimate iron bioavailability.[35][36] Human epithelial colorectal adenocarcinoma cells (Caco-2) are cultured to form a differentiated monolayer that mimics the intestinal barrier.[37][38]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable inserts in a trans-well plate system and cultured for ~21 days to allow for differentiation into a polarized monolayer.[38] Monolayer integrity is confirmed by measuring transepithelial electrical resistance (TEER).[38]
-
In Vitro Digestion: The iron compound (e.g., ferrous fumarate) is subjected to a simulated gastric digestion (low pH, pepsin) followed by intestinal digestion (neutral pH, pancreatin, bile salts).[35]
-
Cell Exposure: The digest is applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: Cells are incubated for a defined period (e.g., 2-24 hours).
-
Quantification: Iron uptake is quantified. The most common method is to measure the formation of intracellular ferritin, an iron storage protein, via ELISA.[35] Ferritin concentration is proportional to the amount of iron taken up by the cells.[35] Alternatively, transepithelial transport can be measured by quantifying iron in the basolateral chamber, often using radioisotopes (e.g., ⁵⁵Fe, ⁵⁹Fe) or mass spectrometry.[39]
6.2 In Vivo Clinical Trial Protocol Outline A double-blind, randomized, placebo-controlled trial is the gold standard for comparing the efficacy and tolerability of different iron formulations.[40]
Methodology:
-
Study Design: A multi-arm, parallel-group, randomized, double-blind design.[40] Arms could include: Placebo, Iron(II) Fumarate (e.g., 60 mg elemental iron/day), and an Iron(III) Compound (e.g., 60 mg elemental iron/day).
-
Participant Recruitment: Recruit subjects with diagnosed iron deficiency or iron-deficiency anemia based on defined hemoglobin and serum ferritin thresholds.[41] Exclude individuals with conditions that could interfere with iron absorption or metabolism.[42]
-
Randomization and Blinding: Participants are randomly assigned to a treatment group. Both participants and investigators are blinded to the treatment allocation.
-
Intervention: Participants consume the assigned supplement daily for a specified duration (e.g., 8-12 weeks).
-
Primary Outcomes:
-
Efficacy: Change in hemoglobin and serum ferritin from baseline to end-of-study.
-
Tolerability: Incidence and severity of self-reported GI side effects, captured via a validated questionnaire.
-
-
Secondary Outcomes: Markers of oxidative stress (e.g., fecal calprotectin, plasma malondialdehyde), changes in the gut microbiome, and transferrin saturation.[40]
-
Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA, logistic regression) are used to compare outcomes between groups, adjusting for baseline values.
Conclusion for Drug Development
The choice between ferrous and ferric iron for supplementation involves a critical trade-off between bioavailability and tolerability.
-
Iron(II) Fumarate: Offers high elemental iron content and generally good bioavailability, making it an effective and cost-efficient option for repleting iron stores.[43] However, its clinical utility is often hampered by a high incidence of gastrointestinal side effects, which can lead to poor patient adherence.[23][30] The potential for inducing oxidative stress is also a significant concern.[31][32]
-
Iron(III) Compounds: Newer ferric formulations, particularly complexed forms like IPC or salts like ferric citrate, are developed to improve tolerability.[22][27] They achieve this by controlling the release of iron in the GI tract, thereby minimizing the concentration of free, reactive iron that causes mucosal irritation and oxidative stress. While their bioavailability may be inherently lower or require specific absorption mechanisms, their superior side effect profile can lead to better overall therapeutic outcomes due to improved patient compliance.
For drug development professionals, future innovation lies in optimizing this balance. Strategies include the development of novel ferric complexes, liposomal or nanoparticle delivery systems, and formulations that promote absorption through alternative pathways, thereby maximizing efficacy while ensuring patient safety and adherence.
References
- 1. Iron(II) fumarate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Ferrous Fumarate FCC [chem-lygzhhg.com]
- 4. Ferrous fumarate | 141-01-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Iron(III) citrate - Wikipedia [en.wikipedia.org]
- 8. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. wbcil.com [wbcil.com]
- 11. Ferric citrate | C6H5FeO7 | CID 61300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ferric Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Iron Polymaltose Complex Manufacturers, with SDS [mubychem.com]
- 14. FERRIC AMMONIUM CITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
- 22. wbcil.com [wbcil.com]
- 23. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. researchgate.net [researchgate.net]
- 26. consensus.app [consensus.app]
- 27. droracle.ai [droracle.ai]
- 28. mdpi.com [mdpi.com]
- 29. Are Iron Supplements Right for You? [verywellhealth.com]
- 30. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Oral iron supplementation leads to oxidative imbalance in anemic women: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. nutriweb.org.my [nutriweb.org.my]
- 38. enamine.net [enamine.net]
- 39. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Safe and effective delivery of supplemental iron to healthy older adults: The double-blind, randomized, placebo-controlled trial protocol of the Safe Iron Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Iron Supplementation for Iron-Deficiency Anemia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 42. ClinicalTrials.gov [clinicaltrials.gov]
- 43. droracle.ai [droracle.ai]
Cellular Mechanism of Action of Iron Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron fumarate, a widely utilized oral iron supplement, plays a critical role in the management of iron deficiency anemia. Its therapeutic efficacy is contingent upon a series of intricate cellular processes governing its absorption, transport, and metabolic fate. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning the action of this compound. We delve into the dual pathways of its intestinal absorption—canonical transport via Divalent Metal Transporter 1 (DMT1) and a more recently elucidated clathrin-mediated endocytosis route. The subsequent intracellular trafficking, storage within ferritin, and export mediated by ferroportin are discussed in detail. This guide further presents a compilation of quantitative data on cellular iron uptake and protein expression, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Iron is an indispensable element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a global health challenge, and oral iron supplementation, with compounds such as this compound, is a primary therapeutic strategy. This compound, the ferrous salt of fumaric acid, is valued for its relatively high bioavailability. Understanding its mechanism of action at the cellular level is paramount for optimizing existing therapies and developing novel iron supplementation strategies. This guide will explore the multifaceted journey of iron from this compound as it traverses the intestinal epithelium and is integrated into the body's iron economy.
Intestinal Absorption of this compound
The absorption of iron from ferrous fumarate primarily occurs in the duodenum and upper jejunum of the small intestine.[1] It is a highly regulated process involving two principal pathways:
DMT1-Mediated Transport
The canonical pathway for non-heme iron absorption involves the Divalent Metal Transporter 1 (DMT1), a transmembrane protein located on the apical membrane of enterocytes.[1][2] Iron from ferrous fumarate, which is in the ferrous (Fe²⁺) state, is a direct substrate for DMT1.[1][3]
The process can be summarized as follows:
-
Dissociation: In the acidic environment of the stomach and proximal duodenum, ferrous fumarate dissociates, releasing ferrous ions (Fe²⁺).[1]
-
Transport: DMT1 facilitates the transport of Fe²⁺ across the apical membrane into the enterocyte cytoplasm.[1][2]
Clathrin-Mediated Endocytosis
Recent evidence suggests an alternative pathway for this compound absorption involving clathrin-mediated endocytosis.[3][4] This mechanism, traditionally associated with the uptake of larger molecules, has been shown to contribute to the internalization of iron from ferrous fumarate in intestinal cell lines.[3][4][5] This pathway is independent of DMT1 and provides an additional route for cellular iron acquisition.
Intracellular Iron Trafficking and Metabolism
Once inside the enterocyte, the absorbed iron enters the labile iron pool, a chelatable and redox-active pool of intracellular iron. From here, it has several fates:
-
Utilization: Iron can be utilized by the cell for its own metabolic needs, such as incorporation into iron-containing enzymes.[1]
-
Storage: Excess iron is sequestered within the protein ferritin, a spherical nanocage that can store thousands of iron atoms in a non-toxic ferric (Fe³⁺) form.[1] This storage mechanism is crucial for preventing iron-induced oxidative stress.
-
Export: Iron destined for systemic circulation is exported from the enterocyte across the basolateral membrane by the iron exporter protein, ferroportin.[1] The exported ferrous iron is then oxidized to ferric iron by the ferroxidase hephaestin and binds to transferrin for transport in the bloodstream to various tissues, including the bone marrow for erythropoiesis.[1]
Regulation of Iron Absorption
Cellular iron homeostasis is tightly regulated to prevent both deficiency and overload. Key regulatory mechanisms include:
-
Iron Regulatory Proteins (IRPs) and Iron Responsive Elements (IREs): The IRP/IRE system is a post-transcriptional regulatory network that controls the expression of proteins involved in iron metabolism, including DMT1, ferritin, and the transferrin receptor.[6] When cellular iron levels are low, IRPs bind to IREs on the mRNAs of these proteins, leading to increased DMT1 and transferrin receptor expression (enhancing iron uptake) and decreased ferritin expression (releasing stored iron). Conversely, when iron levels are high, IRPs do not bind to IREs, resulting in decreased iron uptake and increased iron storage.
-
Hepcidin: This liver-produced hormone is the master regulator of systemic iron homeostasis.[1][7] Hepcidin binds to ferroportin, inducing its internalization and degradation.[8] This action traps iron within enterocytes and macrophages, thereby reducing iron absorption into the bloodstream. Hepcidin expression is induced by high iron levels and inflammation and suppressed by iron deficiency and increased erythropoietic demand.
Quantitative Data
The following tables summarize quantitative data from studies investigating the cellular effects of this compound and other iron compounds.
Table 1: Effect of DMT1 Silencing and Endocytosis Inhibition on Ferritin Levels in Hutu-80 Cells
| Treatment Condition | Ferritin L Production (% of Control) | Reference |
| DMT1 Silencing + 0.5 mM Ferrous Fumarate (24h) | 40% ± 11% | [4][5] |
| Clathrin Inhibition + 0.5 mM Ferrous Fumarate (1h, post-confluent) | 39% ± 10% | [4][5] |
| Clathrin Inhibition + 0.5 mM Ferrous Fumarate (1h, non-confluent) | 63% ± 9% | [4][5] |
Table 2: Effect of Iron Treatment on DMT1 and Ferroportin (IREG1) mRNA Expression in Caco-2 Cells
| Treatment Condition | DMT1 mRNA (% of Control) | Ferroportin (IREG1) mRNA (% of Control) | Transferrin Receptor mRNA (% of Control) | Reference |
| 200 µM Ferric Nitrilotriacetic Acid (72h) | 43% | 48% | 20% | [9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of iron compounds on cultured cells.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Iron Uptake Assay (Ferritin Measurement)
This protocol measures the intracellular iron concentration by quantifying the iron storage protein, ferritin.
Materials:
-
6-well plates
-
Cell culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Ferritin ELISA kit
Procedure:
-
Seed Caco-2 cells in 6-well plates and grow to confluence.
-
Treat the cells with this compound at the desired concentration and for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 200-300 µL of cell lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Quantify the ferritin concentration in the cell lysate using a commercial ferritin ELISA kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration to determine the amount of ferritin per milligram of cell protein.
Western Blotting for Ferritin and Transferrin Receptor
This protocol is used to determine the protein expression levels of ferritin and transferrin receptor.
Materials:
-
Cell lysates (prepared as in section 6.2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ferritin, anti-transferrin receptor, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ferritin at 1:1000 to 1:6000 dilution[7][11], anti-transferrin receptor at 1:1000 dilution[12]) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key cellular pathways and experimental workflows related to the action of this compound.
Caption: Cellular uptake and trafficking of iron from this compound.
Caption: Experimental workflow for Western Blotting.
Caption: Clathrin-mediated endocytosis of this compound.
Conclusion
The cellular mechanism of action of this compound is a sophisticated process involving multiple pathways and regulatory networks. While the DMT1-mediated pathway has been well-established, the recognition of clathrin-mediated endocytosis as a parallel route for iron uptake provides new avenues for research and therapeutic development. A thorough understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is essential for scientists and researchers working to address the global challenge of iron deficiency. Future investigations should aim to further elucidate the interplay between these two absorption pathways and the precise regulatory signals that govern them in response to varying iron statuses and dietary conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. Ferritin heavy chain antibody (11682-1-AP) | Proteintech [ptglab.com]
- 8. Clathrin-Independent Pathways of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron treatment downregulates DMT1 and IREG1 mRNA expression in Caco-2 cells. | Semantic Scholar [semanticscholar.org]
- 10. Iron treatment downregulates DMT1 and IREG1 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferritin Polyclonal Antibody (PA1-29381) [thermofisher.com]
- 12. Transferrin/TF antibody (17435-1-AP) | Proteintech [ptglab.com]
A Comprehensive Technical Guide to the In Vivo Bioavailability and Absorption Pathways of Iron Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo bioavailability and absorption mechanisms of iron fumarate, a widely used iron salt for the treatment and prevention of iron deficiency anemia. The following sections detail the quantitative aspects of its absorption, the intricate cellular and systemic pathways governing its uptake, and the experimental methodologies employed to elucidate these processes.
Quantitative Bioavailability of this compound
The bioavailability of this compound is a critical parameter in determining its efficacy as an iron supplement. Numerous in vivo studies, primarily employing stable isotope techniques, have quantified its absorption in various human populations. The data consistently demonstrates that this compound is a bioavailable source of non-heme iron, with its absorption being comparable to that of ferrous sulfate, the most commonly used iron salt.
Table 1: Comparative Bioavailability of this compound and Ferrous Sulfate in Humans
| Population | Iron Compound | Dose (mg Fe) | Mean Absorption (%) | Relative Bioavailability (%) | Reference |
| Non-anemic Women | Ferrous Fumarate | 4 | 17.5 | 86 | [1] |
| Ferrous Sulfate | 4 | 20.5 | [1] | ||
| Non-anemic Infants (6-24 months) | Ferrous Fumarate | 2.5 | 7.0 | 97 | [1] |
| Ferrous Sulfate | 2.5 | 7.2 | [1] | ||
| Non-anemic Young Children (2-5 years) | Ferrous Fumarate | 2.5 | 6.3 | 106 | [1] |
| Ferrous Sulfate | 2.5 | 5.9 | [1] | ||
| Adult Women | Ferrous Fumarate | 5 | 3.0 | 97 | [2] |
| Ferrous Sulfate | 5 | 3.1 | [2] |
Table 2: Influence of Iron Status and Enhancers on this compound Absorption
| Population | Intervention | Iron Dose (mg) | Mean Absorption (%) | Key Finding | Reference |
| Infants with Iron Deficiency Anemia (IDA) | Microencapsulated Ferrous Fumarate | 30 or 45 | 8.25 | Absorption is significantly up-regulated in IDA. | [3] |
| Infants with Iron Deficiency (ID) | Microencapsulated Ferrous Fumarate | 30 or 45 | 4.48 | Lower absorption compared to IDA infants. | [3] |
| Iron-Sufficient Infants | Microencapsulated Ferrous Fumarate | 30 or 45 | 4.65 | Similar absorption to ID infants. | [3] |
| Adult Women | Ferrous Fumarate + Ascorbic Acid (4:1 molar ratio) | 5 | 10.4 | Ascorbic acid significantly enhances absorption. | [2] |
| Adult Women | Ferrous Fumarate alone | 5 | 6.3 | Baseline absorption without enhancer. | [2] |
| Iron-depleted Women | Ferrous Fumarate + 15g GOS | 14 | 20.3 (median) | Galacto-oligosaccharides may enhance absorption, especially in iron-deficient individuals. | [4] |
| Iron-depleted Women | Ferrous Fumarate alone | 14 | 15.6 (median) | Baseline absorption. | [4] |
In Vivo Absorption Pathways of this compound
The absorption of iron from this compound follows the well-established pathway for non-heme iron. This process occurs predominantly in the duodenum and upper jejunum and is tightly regulated by a sophisticated network of transport proteins and signaling molecules.
Upon oral ingestion, ferrous fumarate dissolves in the acidic environment of the stomach, releasing ferrous ions (Fe²⁺).[4] These ions then traverse the intestinal lumen to the apical membrane of enterocytes, where the primary steps of absorption take place.
The key molecular players in this process are:
-
Divalent Metal Transporter 1 (DMT1): Located on the apical membrane of enterocytes, DMT1 is the principal transporter responsible for the uptake of ferrous iron from the intestinal lumen into the cell.[5][6] Its expression is upregulated in states of iron deficiency to enhance iron absorption.[7]
-
Ferroportin (FPN1): Situated on the basolateral membrane of enterocytes, ferroportin is the sole known iron exporter, responsible for transferring intracellular iron into the bloodstream.[5][6]
-
Hephaestin: A ferroxidase located on the basolateral membrane, hephaestin oxidizes the exported ferrous iron (Fe²⁺) to its ferric form (Fe³⁺). This conversion is necessary for iron to bind to transferrin for transport in the circulation.
-
Transferrin: The primary iron-transport protein in the blood, transferrin delivers iron to various tissues, particularly the bone marrow for erythropoiesis.
-
Hepcidin: A peptide hormone synthesized by the liver, hepcidin is the master regulator of systemic iron homeostasis.[8][9] It controls iron absorption by binding to ferroportin, inducing its internalization and degradation, thereby trapping iron within the enterocytes and reducing its entry into the circulation.[10] Hepcidin expression is increased in response to high iron stores and inflammation, and decreased in iron deficiency and hypoxia.[8]
Cellular pathway of this compound absorption.
Experimental Protocols for Assessing this compound Bioavailability
The quantification of this compound bioavailability in vivo relies on sophisticated and highly controlled experimental designs. The gold standard method involves the use of stable isotopes of iron.
Stable Isotope (Erythrocyte Incorporation) Method
This method directly measures the amount of iron from an oral dose that is absorbed and incorporated into newly formed red blood cells.
Principle: A known amount of this compound labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) is administered orally. After a period that allows for erythropoiesis (typically 14 days), a blood sample is taken. The enrichment of the stable isotope in the hemoglobin of red blood cells is measured using mass spectrometry. This enrichment, relative to the administered dose and the total circulating iron pool, allows for the calculation of the percentage of iron absorbed.[11][12]
Detailed Methodology:
-
Subject Recruitment and Baseline Measurements:
-
Isotope Administration:
-
Prepare an oral dose of this compound intrinsically labeled with a stable isotope (e.g., 2.5-5 mg of ⁵⁷Fe-ferrous fumarate).[1][2]
-
Administer the labeled this compound with a standardized meal or beverage to control for dietary enhancers and inhibitors.[1]
-
For studies assessing relative bioavailability, a reference compound (e.g., ferrous sulfate labeled with a different isotope, such as ⁵⁸Fe) can be co-administered or given on a separate occasion in a crossover design.[1]
-
In some protocols, a third, intravenously administered iron isotope (e.g., ⁵⁸Fe as ferrous citrate) is given to correct for the fraction of absorbed iron that is not incorporated into erythrocytes.[3]
-
-
Sample Collection and Analysis:
-
Collect a venous blood sample 14 days after the administration of the stable isotope.[1][2]
-
Isolate red blood cells and extract hemoglobin.
-
Measure the isotopic composition of iron in the hemoglobin using inductively coupled plasma mass spectrometry (ICP-MS) or thermal ionization mass spectrometry (TIMS).[3]
-
-
Calculation of Iron Absorption:
-
Calculate the total amount of circulating iron based on blood volume and hemoglobin concentration.
-
Determine the amount of the stable isotope incorporated into the total circulating iron pool.
-
Fractional iron absorption (%) is calculated as the amount of incorporated isotope divided by the total amount of the administered isotope, adjusted for baseline enrichment and, if applicable, the intravenous tracer.[11]
-
Experimental workflow for the stable isotope method.
In Vitro Caco-2 Cell Model
While not an in vivo method, the Caco-2 cell model is a widely used and valuable in vitro tool for screening the bioavailability of iron compounds and the effects of dietary factors, providing data that often correlates well with human absorption studies.[13]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocyte-like cells. These cells express the necessary machinery for iron uptake, including DMT1. The amount of iron taken up by the cells from a test substance is quantified, often by measuring the formation of intracellular ferritin, an iron storage protein.[13]
Detailed Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Seed cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for approximately 21 days to form a confluent, polarized monolayer.
-
-
In Vitro Digestion of this compound:
-
Simulate gastric and intestinal digestion of the this compound-containing sample. This typically involves incubation with pepsin at a low pH, followed by pancreatin and bile salts at a neutral pH.
-
-
Iron Uptake Assay:
-
Apply the digested sample to the apical side of the Caco-2 cell monolayer.
-
Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake.
-
Include appropriate controls, such as a standard iron salt (e.g., ferrous sulfate) and blanks (cells with no added iron).
-
-
Quantification of Iron Uptake:
-
After incubation, thoroughly wash the cell monolayer to remove any surface-bound iron.
-
Lyse the cells to release intracellular components.
-
Quantify the amount of iron taken up by measuring the concentration of ferritin in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).[13] The amount of ferritin formed is proportional to the amount of iron absorbed by the cells.
-
Signaling Pathways and Regulation
The absorption of iron from this compound is not a passive process but is intricately regulated by systemic signals that reflect the body's iron status.
Systemic regulation of iron absorption.
This guide provides a foundational understanding of the in vivo bioavailability and absorption of this compound. For researchers and drug development professionals, a thorough comprehension of these quantitative data, experimental protocols, and regulatory pathways is essential for the design of effective iron supplementation strategies and the development of novel iron-based therapeutics.
References
- 1. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Determination of iron absorption from intrinsically labeled microencapsulated ferrous fumarate (sprinkles) in infants with different iron and hematologic status by using a dual-stable-isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMT1 and FPN1 expression during infancy: developmental regulation of iron absorption | SLU publication database (SLUpub) [publications.slu.se]
- 6. DMT1 and FPN1 expression during infancy: developmental regulation of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of iron metabolism by hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepcidin--a regulator of intestinal iron absorption and iron recycling by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepcidin Regulation of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythrocyte incorporation of ingested 58-iron by infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Elemental Iron Content and Calculation in Iron Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the elemental iron content in iron fumarate, including methods for its calculation and experimental determination. It is intended for researchers, scientists, and professionals involved in drug development and formulation who require precise and accurate information on this widely used iron supplement.
Physicochemical Properties of this compound
Iron (II) fumarate, also known as ferrous fumarate, is the iron (II) salt of fumaric acid. It is a reddish-orange powder commonly used in the treatment and prevention of iron deficiency anemia due to its high iron content and good bioavailability.
| Property | Value | Reference |
| Chemical Formula | C₄H₂FeO₄ | [1][2] |
| Molecular Weight | 169.90 g/mol | [3][4][5][6][7] |
| Appearance | Reddish-orange powder | [1][2] |
| Elemental Iron Content | Approximately 32.87% - 33% | [1][2][3][8][9] |
Calculation of Elemental Iron Content
The amount of elemental iron in a given mass of this compound can be calculated using a straightforward formula. This calculation is crucial for accurate dosage formulation and for comparing the iron content across different iron salts.
The Calculation Formula
The elemental iron content is determined by the ratio of the atomic weight of iron to the molecular weight of this compound.
Elemental Iron (%) = (Atomic Weight of Fe / Molecular Weight of C₄H₂FeO₄) x 100
Given:
-
Atomic weight of Iron (Fe) ≈ 55.845 g/mol
-
Molecular weight of this compound (C₄H₂FeO₄) ≈ 169.90 g/mol
Therefore: Elemental Iron (%) ≈ (55.845 / 169.90) x 100 ≈ 32.87%
For practical purposes in formulation, the following simplified calculation is used:
Mass of Elemental Iron = Mass of this compound x 0.3287
For example, a 300 mg tablet of pure this compound will contain approximately 98.6 mg of elemental iron.[1][2]
Calculation Workflow
The following diagram illustrates the logical workflow for calculating the elemental iron content from a given mass of this compound.
References
- 1. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]
- 7. Increased DMT1 and FPN1 expression with enhanced iron absorption in ulcerative colitis human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. scielo.br [scielo.br]
Unveiling the Solid-State Architecture of Iron Fumarate: A Technical Guide to its Crystalline Structure and Polymorphic Landscape
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the crystalline structure and potential polymorphism of iron(II) fumarate. This document addresses a critical knowledge gap in the solid-state chemistry of this widely used active pharmaceutical ingredient (API), offering a foundational resource for formulation development, quality control, and regulatory compliance.
Iron(II) fumarate, a cornerstone in the treatment of iron-deficiency anemia, exists as a crystalline solid. Its three-dimensional structure is a coordination polymer where iron(II) ions are linked by fumarate anions. The carboxyl groups of the fumarate act as bidentate ligands, creating a polymeric network. While a specific crystal structure is referenced in the Inorganic Crystal Structure Database (ICSD), detailed public access to its full crystallographic data, including unit cell parameters and space group, remains limited. The primary known form is associated with the ICSD PDF number 23-1730.[1][2]
Currently, the scientific literature does not provide evidence of distinct polymorphic forms of iron(II) fumarate. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of an API, including its solubility, stability, and bioavailability. The absence of reported polymorphs does not preclude their existence. It is plausible that different crystallization conditions could yield alternative packing arrangements of the iron fumarate polymer. Therefore, comprehensive polymorph screening is a crucial step in the robust development of any drug product containing this API.
This guide outlines the key experimental techniques and methodologies required to thoroughly characterize the crystalline form of this compound and to screen for potential polymorphs.
Key Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of the solid-state properties of this compound.
| Analytical Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" of the crystalline lattice, enabling phase identification and quantification. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting, crystallization, and solid-solid phase transformations, providing information on the thermodynamic relationships between polymorphs. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the presence of solvates or hydrates by measuring mass loss as a function of temperature. |
| Raman Spectroscopy | Offers insights into the molecular vibrations and lattice modes, which are sensitive to changes in crystal packing, making it a powerful tool for polymorph discrimination. |
Experimental Protocols
Detailed methodologies for these key techniques are provided below to guide researchers in their investigations.
Powder X-ray Diffraction (PXRD) Protocol for Pharmaceutical Analysis
1. Sample Preparation:
-
Gently grind approximately 100-200 mg of the this compound sample using a mortar and pestle to achieve a fine, homogeneous powder.[3] Avoid aggressive grinding, which can induce phase transformations.
-
Pack the powdered sample into a sample holder, ensuring a flat and level surface to minimize preferred orientation effects.[3]
2. Instrument Setup and Data Collection:
-
Use a diffractometer equipped with a Cu Kα radiation source.
-
Set the generator to 40 kV and 40 mA.[3]
-
Collect the diffraction pattern over a 2θ range of 5° to 40°, with a step size of 0.02° and a scan speed of 1°/min.[4]
3. Data Analysis:
-
Identify the peak positions and intensities.
-
Compare the resulting diffractogram with reference patterns from databases (e.g., ICDD) and literature to confirm the crystalline phase.
-
For quantitative analysis of polymorphic mixtures, the Rietveld refinement method can be employed.
Differential Scanning Calorimetry (DSC) Protocol for API Characterization
1. Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.[5]
-
Hermetically seal the pan to prevent any loss of volatile components.
2. Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.[5]
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.[5]
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above any expected thermal events.[5]
3. Data Analysis:
-
Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
Thermogravimetric Analysis (TGA) Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., platinum or alumina).[6]
2. Instrument Setup and Measurement:
-
Place the sample pan onto the TGA balance.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50-100 mL/min).[6][7]
-
Continue heating to a temperature where complete decomposition is expected.
3. Data Analysis:
-
Plot the sample weight (or weight percentage) as a function of temperature.
-
Determine the temperatures at which weight loss occurs and the percentage of weight lost in each step. This can indicate the loss of water or other solvents, or decomposition of the material.[8]
Raman Spectroscopy Protocol for Polymorph Screening
1. Sample Preparation:
-
Place a small amount of the this compound powder onto a microscope slide.
2. Instrument Setup and Data Collection:
-
Use a Raman spectrometer equipped with a 785 nm laser.[9]
-
Set the laser power to a low level (e.g., 10-20 mW) to avoid sample degradation.[9]
-
Collect the Raman spectrum over a range of 100 to 1800 cm⁻¹. The low-wavenumber region (below 200 cm⁻¹) is particularly sensitive to lattice vibrations and can be crucial for polymorph discrimination.[10][11][12]
-
Use an acquisition time that provides an adequate signal-to-noise ratio.
3. Data Analysis:
-
Compare the spectra of different batches or crystallization experiments.
-
Look for differences in peak positions, intensities, and the presence or absence of peaks, which can indicate different polymorphic forms.
Visualization of Experimental Workflows
To aid in the conceptualization of the characterization and screening processes, the following diagrams illustrate the logical flow of experiments.
Conclusion
A thorough understanding of the crystalline structure and potential for polymorphism is paramount for the successful development and lifecycle management of this compound-containing drug products. While only one crystalline form is currently documented, the potential for discovering new polymorphs with different properties necessitates a rigorous and systematic screening approach. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to characterize the solid-state properties of this compound, ensuring product quality, safety, and efficacy. Continued investigation in this area is encouraged to further elucidate the solid-state landscape of this vital pharmaceutical ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mcgill.ca [mcgill.ca]
- 4. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. qualitest.ae [qualitest.ae]
- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. veeprho.com [veeprho.com]
- 9. alfatestlab.com [alfatestlab.com]
- 10. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Spectroscopic Analysis of Iron Fumarate: An In-depth Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spectroscopic techniques for the identification and quality control of iron(II) fumarate (ferrous fumarate), an essential iron supplement. The following sections detail the principles, experimental protocols, and data interpretation for key spectroscopic methods, ensuring accurate and reliable analysis in research and pharmaceutical settings.
Introduction to Spectroscopic Analysis of Iron Fumarate
Iron(II) fumarate (C₄H₂FeO₄) is a widely used oral iron supplement for the prevention and treatment of iron deficiency anemia.[1] Its therapeutic efficacy is dependent on the presence of iron in the ferrous (Fe²⁺) state. Spectroscopic methods are indispensable tools for confirming the identity, purity, and stability of this compound in raw materials and finished pharmaceutical products. These techniques provide a molecular fingerprint and quantify the iron content, ensuring product quality and safety. This guide explores the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry for the analysis of this compound.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique spectral fingerprint. Both FTIR and Raman spectroscopy are powerful, non-destructive techniques for the identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
Data Presentation: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~1613 | C=O stretching (asymmetric) of the carboxylate group |
| ~1400 | C-O stretching (symmetric) of the carboxylate group |
| ~980 | C-H out-of-plane bending |
| ~627 | O-C=O bending |
| ~577 | Fe-O stretching |
Note: Peak positions can vary slightly depending on the sample matrix and instrument calibration.
Experimental Protocol: FTIR Analysis of this compound
Objective: To obtain the FTIR spectrum of an this compound sample for identification.
Materials:
-
FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
-
This compound reference standard
-
Sample of this compound for analysis
-
Spatula
-
Ethanol or isopropanol for cleaning
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Collection:
-
Clean the ATR crystal with a soft tissue dampened with ethanol or isopropanol and allow it to dry completely.
-
Collect a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Compare the sample spectrum to the spectrum of an this compound reference standard or a library spectrum. The peak positions and relative intensities should match for a positive identification.
-
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light (from a laser source).[2]
Data Presentation: Raman Spectral Data of this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~1650 | C=C stretching of the fumarate backbone |
| ~1400 | C=O symmetric stretching of the carboxylate group |
| ~1300 | C-H in-plane bending |
| ~870 | C-C stretching |
| ~580 | Fe-O stretching |
Note: Peak positions can vary slightly depending on the excitation wavelength and instrument calibration.
Experimental Protocol: Raman Analysis of this compound
Objective: To obtain the Raman spectrum of an this compound sample for identification.
Materials:
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Microscope slide or other suitable sample holder
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Instrument Preparation: Power on the Raman spectrometer and laser, allowing them to stabilize.
-
Calibration: Calibrate the spectrometer using a known standard (e.g., polystyrene or silicon wafer) to ensure wavenumber accuracy.[3]
-
Sample Preparation: Place a small amount of the this compound powder onto a microscope slide.
-
Spectrum Acquisition:
-
Place the slide on the microscope stage and focus on the sample.
-
Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹).
-
-
Data Processing and Interpretation:
-
Perform cosmic ray removal and baseline correction on the acquired spectrum.
-
Compare the sample spectrum with that of an this compound reference standard. The Raman shifts and relative peak intensities should align for positive identification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a quantitative technique used to measure the concentration of an analyte in a solution. For this compound, this method typically involves the formation of a colored complex with the iron ions, which can then be measured spectrophotometrically.[4]
Data Presentation: UV-Vis Spectroscopic Data for this compound Assay
| Parameter | Value |
| Complexing Agent | 1,10-phenanthroline or 2,2'-bipyridyl |
| Wavelength of Maximum Absorbance (λmax) | ~510 - 522 nm[4][5] |
| Linearity Range | Typically 0.5 - 5.0 mg/L of Iron[5] |
Experimental Protocol: UV-Vis Assay of Iron in this compound
Objective: To determine the iron content in an this compound sample.
Materials:
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
-
This compound sample
-
Ammonium ferrous sulfate hexahydrate (for standard preparation)
-
Hydroxylamine hydrochloride solution (reducing agent)
-
1,10-phenanthroline solution (complexing agent)
-
Sodium acetate solution (buffer)
-
Deionized water
-
0.01 M HCl[1]
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of ammonium ferrous sulfate hexahydrate to prepare a stock solution of known iron concentration (e.g., 100 mg/L).[5]
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/L) in volumetric flasks.[5]
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the this compound sample, dissolve it in 0.01 M HCl, and heat gently if necessary to ensure complete dissolution.[1]
-
Filter the solution if necessary and dilute it with deionized water in a volumetric flask to a concentration within the expected linear range of the assay.
-
-
Color Development:
-
To each standard and sample solution flask, add hydroxylamine hydrochloride solution (to ensure all iron is in the Fe²⁺ state), followed by the 1,10-phenanthroline solution, and then the sodium acetate buffer to adjust the pH.[6]
-
Dilute to the mark with deionized water and mix well. Allow the color to develop for a specified time (e.g., 10-15 minutes).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the λmax of the iron-phenanthroline complex (~510 nm).[5]
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of iron in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the percentage of iron in the original this compound sample.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While not typically used for the routine identification of the intact this compound complex, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for elemental analysis and quantifying the iron content, as well as detecting any elemental impurities.
Data Presentation: ICP-MS for Elemental Analysis
| Element | Isotope Monitored (m/z) |
| Iron | 56Fe, 57Fe |
Experimental Protocol: ICP-MS for Iron Quantification
Objective: To accurately quantify the iron content and determine the presence of other elemental impurities in an this compound sample.
Materials:
-
ICP-MS instrument
-
This compound sample
-
Certified iron standard solution
-
Nitric acid (trace metal grade)
-
Deionized water (Type I)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Digest the sample in a solution of nitric acid, often with the aid of microwave digestion, to break down the organic matrix and solubilize the iron.
-
Dilute the digested sample accurately with deionized water to a final concentration suitable for ICP-MS analysis.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of known iron concentrations from a certified standard solution.
-
Run the calibration standards on the ICP-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Introduce the prepared sample solution into the ICP-MS.
-
The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio.
-
The detector measures the ion intensity for the specified iron isotopes.
-
-
Data Analysis:
-
Quantify the iron concentration in the sample by comparing its signal intensity to the calibration curve.
-
The instrument can also be scanned for other elements to identify and quantify any impurities.
-
Workflow and Process Diagrams
To visualize the analytical processes, the following diagrams are provided in the DOT language.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the UV-Vis spectrophotometric assay of iron.
References
In-Depth Technical Guide: Thermogravimetric Analysis of Iron(II) Fumarate Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of iron(II) fumarate, a common iron supplement. Understanding the thermal stability of this active pharmaceutical ingredient (API) is crucial for drug development, formulation, and quality control. This document details the experimental protocols for TGA, presents quantitative data on the thermal decomposition of iron(II) fumarate, and visualizes the analytical workflow.
Introduction to the Thermal Stability of Iron(II) Fumarate
Iron(II) fumarate (C₄H₂FeO₄) is an iron salt of fumaric acid used to treat and prevent iron deficiency anemia. Its stability under various environmental conditions, particularly temperature, is a critical quality attribute. Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of pharmaceutical compounds by measuring changes in mass as a function of temperature.
Pure iron(II) fumarate is a crystalline solid that exhibits high thermal stability. However, upon heating, it undergoes decomposition. Studies have shown that pure iron(II) fumarate is stable up to approximately 460.6 °C, after which it undergoes complete decomposition.[1] In pharmaceutical formulations, the presence of excipients can influence the thermal decomposition profile, often leading to a multi-stage decomposition process.[1]
Experimental Protocols for Thermogravimetric Analysis
A detailed and standardized protocol is essential for obtaining reproducible TGA results. The following methodology is based on established practices for the thermal analysis of iron-containing dietary supplements.
Instrumentation:
-
Thermogravimetric Analyzer: A standard TGA instrument equipped with a sensitive microbalance and a furnace capable of controlled heating.
-
Sample Pans: Open aluminum pans are typically used.
-
Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidative degradation.
Experimental Parameters:
| Parameter | Value |
| Sample Mass | 5 - 10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
| Furnace Atmosphere | Nitrogen (Inert) |
| Gas Flow Rate | 20 - 50 mL/min |
Procedure:
-
Sample Preparation: A small, representative sample of iron(II) fumarate is accurately weighed into a tared TGA pan.
-
Instrument Setup: The TGA instrument is calibrated and the experimental parameters (heating rate, temperature range, and gas flow) are programmed.
-
Analysis: The sample is placed in the TGA furnace, and the analysis is initiated. The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of mass lost at each stage.
Quantitative Data from Thermogravimetric Analysis
The thermal decomposition of pure iron(II) fumarate and its formulations can be characterized by distinct temperature ranges and associated mass losses.
Thermal Decomposition of Pure Iron(II) Fumarate
Pure iron(II) fumarate exhibits a single-step decomposition process.
| Parameter | Value | Reference |
| Onset of Decomposition | ~460 °C | [1] |
| Decomposition Temperature (Peak) | 460.6 °C | [1] |
| Final Decomposition Temperature | ~500 °C | [1] |
| Total Mass Loss | Not explicitly stated, but implies complete decomposition of organic matter. | [1] |
Thermal Decomposition of Iron(II) Fumarate in Pharmaceutical Formulations
Dietary supplements containing iron(II) fumarate often show a multi-stage decomposition due to the presence of excipients. The final decomposition stage, corresponding to the degradation of iron(II) fumarate, typically occurs at a temperature close to that of the pure compound.
| Decomposition Stage | Temperature Range (°C) | Key Events | Reference |
| Stage 1 & 2 (Typical) | 100 - 300 | Decomposition of excipients (e.g., vitamin C, cellulose). | [1] |
| Final Stage | ~450 | Decomposition of iron(II) fumarate. | [1] |
Note: The specific temperature ranges and mass losses for the initial stages will vary depending on the formulation's composition.
Visualization of Experimental Workflow and Decomposition Pathway
Experimental Workflow for Thermogravimetric Analysis
The following diagram illustrates the general workflow for performing a TGA experiment on iron(II) fumarate.
Proposed Thermal Decomposition Pathway of Iron(II) Fumarate
The thermal decomposition of iron(II) fumarate in an inert atmosphere is proposed to proceed as follows, leading to the formation of iron oxides and gaseous byproducts.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of iron(II) fumarate. The data presented in this guide indicates that pure iron(II) fumarate is thermally stable up to approximately 460.6 °C. In pharmaceutical formulations, the decomposition profile may be more complex due to the presence of excipients, although the final decomposition of the active ingredient occurs at a similar temperature. The detailed experimental protocol and understanding of the decomposition pathway provided herein serve as a valuable resource for researchers, scientists, and drug development professionals working with this important iron supplement.
References
A Technical Guide to Iron Fumarate as a Potential Iron Source in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential use of iron fumarate as an iron source in mammalian cell culture, particularly for applications in biopharmaceutical manufacturing. It covers the fundamental biochemistry of iron uptake, protocols for preparation and evaluation, and a review of the performance of comparable iron sources to establish a framework for its application.
Introduction: The Critical Role of Iron in Cell Culture
Iron is an indispensable trace element in cell culture media, essential for a wide range of cellular functions including respiration, DNA synthesis, and enzymatic activities. In the context of biomanufacturing with cell lines like Chinese Hamster Ovary (CHO), optimizing iron supplementation is a critical factor for enhancing cell growth, viability, and the production of recombinant proteins such as monoclonal antibodies (mAbs).[1][2] While historically managed through the addition of serum or transferrin, the move towards chemically defined, serum-free media necessitates the use of well-characterized, soluble iron salts. However, iron is a double-edged sword; while essential, excess free iron, particularly in its ferrous (Fe²⁺) state, can catalyze the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage.[2] This guide explores the properties and potential application of this compound as an alternative iron source to commonly used compounds like ferrous sulfate and ferric citrate.
Iron Biochemistry and Cellular Uptake
In physiological solutions, iron exists in two primary oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). While ferric iron is the more stable state in aerobic environments, ferrous iron is generally more soluble at neutral pH, though it is also more reactive in generating ROS.
In modern, protein-free cell culture media, the primary mechanism for iron uptake is the Non-Transferrin-Bound Iron (NTBI) pathway.[2][3] This process is crucial for understanding how simple iron salts supplement cellular needs.
Key Steps in NTBI Uptake:
-
Reduction: Ferric (Fe³⁺) iron present in the medium is reduced to ferrous (Fe²⁺) iron at the cell surface by membrane-bound ferrireductases.
-
Transport: Ferrous (Fe²⁺) iron is then transported across the cell membrane into the cytoplasm by specific transporters, most notably the Divalent Metal Transporter 1 (DMT1) .[2][4]
-
Intracellular Fate: Once inside the cell, iron enters the labile iron pool. It can be utilized in metabolic processes (e.g., incorporation into heme groups), or safely sequestered within the protein ferritin to prevent toxicity.
This compound, providing iron in the ferrous (Fe²⁺) state, can theoretically be directly imported by transporters like DMT1 without the prerequisite reduction step, potentially offering an efficient route for cellular uptake.
Figure 1: Simplified pathway for Non-Transferrin-Bound Iron (NTBI) uptake.
Experimental Protocols
Successful evaluation of any new media component requires robust and reproducible protocols. Due to the limited solubility of this compound, careful preparation of a stock solution is critical.
This compound has very low solubility in water at neutral pH (~0.14 g/L).[5] To create a usable, filterable stock solution for cell culture, a chelator such as citrate is recommended, which helps keep the iron soluble.
Materials:
-
Iron (II) Fumarate (CAS 141-01-5)
-
Sodium Citrate Dihydrate (CAS 6132-04-3)
-
Cell Culture Grade Water (e.g., WFI or Milli-Q)
-
Hydrochloric Acid (HCl) for pH adjustment
-
0.22 µm sterile filter unit
Procedure:
-
Prepare Citrate Solution: In a sterile beaker, dissolve 2 moles of sodium citrate for every 1 mole of this compound to be added. For example, to make a 100 mM this compound stock, start by dissolving Sodium Citrate Dihydrate (FW: 294.10 g/mol ) to a concentration of 200 mM (58.82 g/L) in approximately 80% of the final volume of cell culture grade water. Mix until fully dissolved.
-
Acidify Slightly: Gently lower the pH of the citrate solution to ~6.0 using HCl. This will protonate some of the citrate, preparing it to chelate the ferrous iron more effectively upon addition.
-
Dissolve this compound: Slowly add the Iron (II) Fumarate powder (FW: 169.90 g/mol ; e.g., 16.99 g/L for a 100 mM stock) to the citrate solution while stirring continuously. The solution may appear cloudy initially.
-
Heat Gently (Optional): Gentle warming to 30-40°C can aid dissolution. Do not boil, as this can promote oxidation of the ferrous iron.
-
Adjust to Final Volume: Once the this compound is fully dissolved, adjust the solution to the final volume with cell culture grade water.
-
pH Check: Check the pH of the final solution. It should be in the range of 5.5-6.5. Do not adjust to neutral or alkaline pH as this will cause precipitation.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Store the sterile stock solution protected from light at 2-8°C. Due to the potential for oxidation, it is recommended to use the stock solution within one month of preparation.
This protocol outlines a standard method for comparing the effects of different iron sources on CHO cell performance in a fed-batch model.
Procedure:
-
Cell Seeding: Seed CHO cells producing a model mAb into shake flasks or ambr® bioreactors at a density of 0.3-0.5 x 10⁶ viable cells/mL in a chemically defined basal medium deficient in iron.
-
Supplementation: On Day 0, supplement replicate cultures with different iron sources (e.g., proposed this compound-Citrate stock, Ferrous Sulfate stock, Ferric Citrate stock) to a final concentration within a relevant range (e.g., 100 µM to 500 µM).[1] Include a negative control (no iron supplementation).
-
Culture Maintenance: Maintain cultures under standard conditions (e.g., 37°C, 5% CO₂, 140 RPM).
-
Feeding Strategy: Beginning on Day 3, administer a chemically defined feed medium according to a pre-defined schedule (e.g., bolus feeds every 2-3 days).[2] Ensure the feed medium does not contain iron to isolate the effect of the initial supplementation.
-
Sampling: Collect samples daily or every other day to measure:
-
Viable Cell Density (VCD) and Viability (e.g., via Trypan Blue exclusion).
-
Metabolite concentrations (Glucose, Lactate, Glutamine, Ammonia).
-
mAb Titer (e.g., via Protein A HPLC or Octet).
-
-
Data Analysis: Plot VCD, viability, and titer over the course of the culture. Calculate the Integrated Viable Cell Density (IVCD) and specific productivity (Qp).
Figure 2: Workflow for comparative analysis of iron sources in CHO cell culture.
Comparative Performance Data and Expected Outcomes
Table 1: Effect of Ferric Citrate (FC) and Ferric Ammonium Citrate (FAC) on CHO Cell Culture Performance (Data synthesized from Weiss et al., 2021)[2]
| Iron Source | Concentration (mg/L Fe) | Peak VCD (% of Max) | Titer (% of Max) |
| FAC | 2 | ~83% | ~75% |
| FAC | 10 | ~100% | ~95% |
| FAC | 50 | ~100% | ~100% |
| FAC | 100 | ~97% | ~98% |
| FC | 2 | ~80% | ~70% |
| FC | 10 | ~93% | ~85% |
| FC | 50 | ~71% | ~72% |
| FC | 100 | ~68% | ~65% |
Note: Performance differences between FAC and FC in the source study were attributed to trace metal impurities (specifically manganese) in the raw materials, highlighting the critical importance of raw material sourcing and characterization.[2]
Table 2: Effect of Ferrous Sulfate (FS) with Sodium Citrate (SC) on CHO Cell Culture (Data synthesized from Bai et al., 2011)[6]
| Condition | Peak VCD (10⁶ cells/mL) | Titer Enhancement |
| FS without SC | ~10.5 | Baseline |
| FS + 0.125 mM SC | ~11.0 | +30-40% |
| FS + 0.5 mM SC | ~11.2 | +30-40% |
| FS + 1.0 mM SC | ~11.5 | +30-40% |
Note: This study highlights that citrate, often used as a chelator, can itself enhance productivity independent of its effect on iron solubility.[6]
Expected Performance of this compound:
-
As a ferrous (Fe²⁺) iron source, this compound is expected to perform similarly to ferrous sulfate.
-
Its efficacy will likely be highly dependent on the use of a chelator like citrate to ensure bioavailability in the culture medium.
-
Providing iron in the readily absorbable Fe²⁺ form may offer benefits in cultures where cell surface ferrireductase activity is a rate-limiting step for iron uptake.
Toxicity and Management of Oxidative Stress
The primary toxicity concern with iron supplementation is oxidative stress from the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to produce hydroxyl radicals.[7]
Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻
This can damage proteins, lipids, and DNA, potentially leading to reduced cell viability and compromised product quality, such as increased aggregation.[2] While high iron concentrations can be toxic, CHO cells can often be adapted to tolerate higher levels.[8] Studies have shown that increasing iron concentrations up to 200 µM can increase specific productivity and galactosylation, despite also increasing markers of oxidative stress.[9]
Cytotoxicity Data (Proxy): Direct cytotoxicity data for this compound in CHO cells is limited. However, studies on neuroblastoma cells have shown that ferrous iron is significantly more toxic than ferric iron at equivalent concentrations. In CHO cells, iron concentrations are typically optimized in the range of 100-500 µM, with negative impacts on growth observed at higher concentrations, though this is highly dependent on the specific cell line and media formulation.[1][8]
Protocol for Assessing Cytotoxicity:
-
Cell Seeding: Seed CHO cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add the prepared this compound-citrate stock solution in a dose-response manner (e.g., 0 µM to 2000 µM).
-
Incubation: Incubate for a relevant period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a metabolic assay like MTT or a dye-exclusion method.
-
Data Analysis: Plot cell viability against iron concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
This compound presents a theoretically viable alternative to traditional iron sources in cell culture. As a ferrous salt, it supplies iron in a readily absorbable state for the NTBI pathway. However, its practical application is hindered by poor aqueous solubility, necessitating a carefully formulated stock solution with a chelator like citrate.
Based on data from ferrous sulfate and ferric citrate, it is plausible that an optimized this compound supplementation strategy could support robust cell growth and high productivity in CHO cells. The key to its successful implementation lies in developing a stable, soluble, and sterile stock solution.
Critical Next Steps for Evaluation:
-
Empirical Testing: Direct, head-to-head studies comparing this compound with ferrous sulfate and ferric citrate in a relevant CHO fed-batch process are required to quantify its impact on VCD, viability, titer, and product quality.
-
Solubility Optimization: Further investigation into optimal chelators and molar ratios is needed to create a robust and scalable stock solution preparation protocol.
-
Raw Material Scrutiny: As with any iron source, the purity of the this compound raw material must be carefully assessed for trace metal contaminants that could confound experimental results.[2]
By addressing these areas, the potential of this compound to serve as a consistent, effective, and cost-efficient iron source for the biopharmaceutical industry can be fully determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The (Bio)Chemistry of Non-Transferrin-Bound Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Ferrous fumarate | 141-01-5 [chemicalbook.com]
- 6. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 7. Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media - American Chemical Society [acs.digitellinc.com]
- 8. ambic.org [ambic.org]
- 9. landing1.gehealthcare.com [landing1.gehealthcare.com]
The Emergence of Iron Fumarate as a Key Therapeutic Agent in Iron Deficiency Anemia: A Technical Guide
Introduction
Iron deficiency anemia (IDA) remains a significant global health challenge, necessitating the development of effective and well-tolerated iron supplementation therapies. Among the various oral iron preparations, iron(II) fumarate (ferrous fumarate) has established itself as a cornerstone in the management of IDA. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, synthesis, characterization, and therapeutic application of iron fumarate. It delves into the intricate mechanisms of iron absorption, presents key quantitative data from clinical evaluations, and outlines detailed experimental protocols.
Mechanism of Action: The Hepcidin-Ferroportin Axis
The therapeutic efficacy of this compound is intrinsically linked to the physiological regulation of iron homeostasis. A key pathway governing systemic iron balance is the hepcidin-ferroportin axis. Hepcidin, a peptide hormone synthesized by the liver, acts as the master regulator of iron entry into the circulation. It functions by binding to ferroportin, the sole known iron exporter protein found on the surface of duodenal enterocytes, macrophages, and hepatocytes. This binding event triggers the internalization and degradation of ferroportin, thereby reducing iron absorption from the diet and the release of recycled iron from macrophages.
The expression of hepcidin itself is tightly controlled by various stimuli, including body iron stores, erythropoietic demand, and inflammation. In iron deficiency, hepcidin production is suppressed, leading to increased ferroportin expression on enterocytes and enhanced absorption of iron from supplements like this compound.
Synthesis and Characterization of this compound
The synthesis of this compound for pharmaceutical use requires stringent control to ensure purity, stability, and bioavailability. Several methods have been reported, with the reaction between a ferrous salt and a fumarate salt being a common approach.
Experimental Protocol: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Fumaric acid (C₄H₄O₄)
-
Ammonia water (NH₄OH)
-
Deionized water
Procedure:
-
In a three-necked flask, dissolve 29 g of fumaric acid in deionized water at room temperature.
-
While stirring, slowly add ammonia water to adjust the pH of the solution to 9, ensuring the system becomes clear. This forms ammonium fumarate.[1]
-
To this solution, add 69.5 g of ferrous sulfate heptahydrate solid.[1]
-
Heat the mixture to 100°C and reflux for 5 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the filter cake with 50 ml of deionized water.[1]
-
Dry the reddish-brown solid powder at 60°C for 5 hours to obtain ferrous fumarate.[1]
Experimental Protocol: Characterization of this compound
2.2.1. Infrared (IR) Spectroscopy
-
Objective: To confirm the identity of the synthesized compound by comparing its IR spectrum with that of a reference standard of fumaric acid.
-
Procedure:
-
Prepare a potassium bromide (KBr) dispersion of the dried ferrous fumarate precipitate.
-
Acquire the IR absorption spectrum.
-
The spectrum should exhibit maxima at the same wavelengths as a similar preparation of a fumaric acid reference standard.[2]
-
2.2.2. Limit of Ferric Iron (Titration)
-
Objective: To quantify the amount of ferric iron (Fe³⁺) impurity.
-
Procedure:
-
Accurately weigh 2.0 g of ferrous fumarate and transfer to a 250-mL glass-stoppered conical flask.
-
Add 25 mL of water and 4 mL of hydrochloric acid, and heat until the solution is complete.
-
Cool to room temperature and add 3 g of potassium iodide.
-
Allow the flask to stand in the dark for 5 minutes.
-
Add 75 mL of water and titrate with 0.1 N sodium thiosulfate, adding 3 mL of starch indicator as the endpoint is approached.[2]
-
The amount of sodium thiosulfate consumed is used to calculate the percentage of ferric iron.
-
2.2.3. Assay for this compound (HPLC)
-
Objective: To determine the purity of the ferrous fumarate by quantifying the fumaric acid content.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of fumaric acid (1 mg/mL) in deionized water and create a series of dilutions.
-
Sample Preparation: Accurately weigh a portion of the synthesized ferrous fumarate, dissolve it in 2% H₂SO₄ in water, and dilute to a known volume. Filter the solution.
-
Chromatographic Conditions:
-
Column: Newcrom BH stationary phase column.
-
Mobile Phase: Isocratic mixture of water and acetonitrile.
-
Detection: UV.
-
-
Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the concentration of fumaric acid, which is then used to calculate the purity of the ferrous fumarate.
-
Clinical Efficacy and Safety: Quantitative Data
Numerous clinical trials have evaluated the efficacy and safety of this compound in treating iron deficiency anemia. The following tables summarize key quantitative data from some of these studies, comparing this compound with other iron preparations and placebo.
Table 1: Comparison of Different Oral Iron Preparations in the Treatment of Iron Deficiency Anemia
| Iron Preparation | Dosage (Elemental Iron) | Duration (weeks) | Change in Hemoglobin (g/dL) | Change in Ferritin (µg/L) | Key Findings & Adverse Events | Reference |
| Ferrous Fumarate | 65 mg twice daily | 12 | +2.1 | +19.21 | Significantly greater increase in hemoglobin and ferritin compared to polysaccharide iron. More frequent adverse events (constipation, bloating). | [3] |
| Ferrous Ascorbate | Not specified | 12 | +2.3 | Not specified | Significantly greater increase in hemoglobin and ferritin compared to polysaccharide iron. Fewer adverse events than ferrous fumarate. | [3] |
| Polysaccharide Iron | Not specified | 12 | +0.36 | +3.21 | Less effective in improving hemoglobin and ferritin levels. Fewer adverse events. | [3] |
| Ferrous Sulfate | 100 mg daily | 12 | Not specified | +7 | High-dose group showed a significantly higher increase in ferritin. More gastrointestinal side effects. | [3] |
Table 2: Efficacy of Different Dosing Regimens of Ferrous Fumarate
| Dosing Regimen | Dosage (Elemental Iron) | Duration (weeks) | Hemoglobin Response Rate | Key Findings & Adverse Events | Reference |
| Thrice-Daily (TID) | 65 mg three times daily | 12 | 71.9% | Earlier iron profile response. More gastrointestinal adverse events. | [1][4][5] |
| Thrice-Weekly (TIW) | 65 mg three times weekly | 12 | 72.0% | Non-inferior to TID regimen in terms of hematologic response at 12 weeks. Fewer adverse events and lower cost. | [1][4][5] |
Preclinical and Clinical Evaluation Workflow
The development of this compound as a therapeutic agent follows a structured workflow from preclinical studies to clinical trials.
This compound stands as a vital therapeutic tool in the global effort to combat iron deficiency anemia. Its high bioavailability and established efficacy make it a preferred choice for oral iron supplementation.[6] This guide has provided a comprehensive technical overview, from the fundamental signaling pathways governing its absorption to detailed experimental protocols for its synthesis and characterization, and a summary of key clinical data. Continued research into optimizing dosing regimens and formulations will further enhance the therapeutic benefits of this compound for patients worldwide.
References
- 1. Page loading... [guidechem.com]
- 2. Ferrous Fumarate [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A randomized controlled trial of thrice-weekly versus thrice-daily oral ferrous fumarate treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepcidin Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Iron Fumarate for Iron Deficiency Anemia: A Technical Guide
Introduction
Iron Deficiency Anemia (IDA) is the most prevalent nutritional disorder globally, posing a significant public health challenge. It arises when the body's iron stores are insufficient to support the production of hemoglobin, the protein in red blood cells essential for oxygen transport.[1] Oral iron supplementation is the cornerstone of treatment, with various iron salts available. Ferrous fumarate, the iron(II) salt of fumaric acid, is a widely used preparation for managing IDA.[2][3] It is notable for containing one of the highest concentrations of elemental iron by weight (approximately 33%), which allows for therapeutic doses in a relatively small physical form.[4][5] This guide provides an in-depth technical overview of the early-stage research on ferrous fumarate, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.
Mechanism of Action: From Gut to Cell
The primary pharmacological action of ferrous fumarate is to replenish the body's iron stores, thereby restoring hemoglobin synthesis and alleviating anemia.[2][6] The journey of iron from an oral dose of ferrous fumarate to its incorporation into essential proteins is a multi-step, highly regulated process.
Upon oral ingestion, ferrous fumarate dissolves in the acidic environment of the stomach, dissociating into ferrous ions (Fe²⁺) and fumarate.[2][7] The acidic pH enhances the solubility of these bioavailable ferrous ions.[7] The primary sites for iron absorption are the duodenum and the upper jejunum of the small intestine.[7][8]
Established Pathway: DMT1-Mediated Transport
The canonical pathway for non-heme iron absorption involves specialized proteins on the surface of intestinal absorptive cells (enterocytes).
-
Apical Uptake: Ferrous ions (Fe²⁺) are transported from the intestinal lumen into the enterocytes primarily by the Divalent Metal Transporter 1 (DMT1).[7][9]
-
Intracellular Fate: Once inside the enterocyte, the iron has two main fates:
-
Basolateral Export: The protein ferroportin, located on the basolateral membrane of the enterocyte, actively transports Fe²⁺ out of the cell.[7]
-
Systemic Transport: Upon entering the bloodstream, Fe²⁺ is rapidly oxidized to Fe³⁺ by the enzyme hephaestin.[7] Two atoms of Fe³⁺ then bind to the plasma protein transferrin, which transports the iron throughout the body to sites of use and storage, most notably the bone marrow for hemoglobin synthesis.[6][7]
This entire process is tightly regulated by the liver-produced hormone hepcidin, which controls iron homeostasis by inhibiting ferroportin activity, thereby reducing iron absorption when body stores are high.[7]
Emerging Pathway: Clathrin-Mediated Endocytosis
Recent in vitro research has proposed an additional mechanism for iron uptake from ferrous fumarate.[9] Studies using Hutu-80 intestinal cells suggest that, in addition to DMT1 transport, iron from ferrous fumarate can be absorbed via clathrin-mediated endocytosis.[9][10] This process, typically associated with the uptake of larger particles, involves the cell membrane engulfing the substance to form a vesicle. This finding suggests a more complex picture of iron salt absorption than previously understood.[9]
Pharmacokinetics and Bioavailability
The bioavailability of oral iron supplements is a critical factor in their efficacy. For iron, pharmacokinetic parameters do not follow a simple dose-response relationship due to the body's tight homeostatic control.[5][11] However, studies have characterized the pharmacokinetic profile of ferrous fumarate.
Table 1: Pharmacokinetic Parameters of Ferrous Fumarate Formulations
| Parameter | Ferrous Fumarate Oral Solution | Ferrous Fumarate Soft Capsule |
|---|---|---|
| t_max (Time to peak concentration) | 4.50 h | 4.50 h |
| C_max (Peak serum concentration) | (1.66 ± 0.11) mg·L⁻¹ | (1.85 ± 0.32) mg·L⁻¹ |
| t_½ (Half-life) | (1.27 ± 0.12) h | (1.18 ± 0.09) h |
| AUC_0-∞ (Area under the curve) | (5.21 ± 0.39) mg·h·L⁻¹ | (5.44 ± 0.30) mg·h·L⁻¹ |
Data from a bioequivalence study in 10 healthy volunteers. The two formulations were found to be bioequivalent (P > 0.05).[12]
Bioavailability is often assessed by comparing a test formulation to a standard, such as ferrous sulfate. Studies comparing ferrous fumarate and ferrous sulfate have shown generally similar absorption and efficacy, though results can vary depending on the food matrix and the iron status of the subjects.[13][[“]][15] In iron-replete individuals, absorption of an oral iron dose is around 10%, but this can increase to 20-30% in individuals with iron deficiency.[8]
Table 2: Comparative Bioavailability of Ferrous Fumarate vs. Ferrous Sulfate
| Population | Vehicle | Mean Iron Absorption (Fumarate) | Mean Iron Absorption (Sulfate) | Relative Bioavailability (RBV) | Reference |
|---|---|---|---|---|---|
| Non-anemic Women | Sweetened maize/milk drink | 17.5% | 20.5% | 86% | [13] |
| Non-anemic Infants (6-24 mo) | Sweetened maize/milk drink | 7.0% | 7.2% | 97% | [13] |
| Non-anemic Children (2-5 yr) | Sweetened maize/milk drink | 6.3% | 5.9% | 106% |[13] |
Preclinical and Clinical Evidence
In vitro and in vivo studies are crucial for elucidating the mechanisms and efficacy of iron compounds before and during clinical development.
In Vitro Studies
The Caco-2 cell line, a human epithelial colorectal adenocarcinoma cell line, is a widely used in vitro model for studying intestinal absorption.[16] These cells differentiate to form a monolayer that mimics the intestinal barrier. Ferritin formation within Caco-2 cells is a reliable indicator of cellular iron uptake and availability.[17]
-
Comparative Uptake: Studies using this model have shown that iron uptake is significantly greater from ferrous sulfate, ferrous gluconate, and ferrous fumarate compared to polysaccharide-iron complexes.[16]
-
Formulation Effects: The dissolution rate of different oral iron preparations varies widely, which impacts iron availability. Conventional-release ferrous fumarate tablets dissolve relatively quickly, while modified-release formulations show delayed dissolution and uniformly lower iron absorption in the Caco-2 model.[18]
In Vivo and Clinical Studies
Clinical trials provide essential data on the efficacy and safety of ferrous fumarate in human subjects.
-
Efficacy: Ferrous fumarate has consistently been shown to be effective in increasing hemoglobin and ferritin levels in patients with IDA.[2][19][20] A retrospective study comparing different oral iron salts found that after 3 months, the ferrous fumarate group showed a significant increase in hemoglobin to a mean of 11.72 ± 0.08 g/dL.[19] In another study, ferritin levels improved by 442.87% over 90 days in a group receiving a low-dose ferrous fumarate formulation, compared to a 256.67% increase with standard care.[21][22]
-
Dosing Regimens: Traditionally, oral iron is prescribed two or three times daily. However, recent research suggests that alternate-day or less frequent dosing may be as effective and better tolerated. A randomized controlled trial compared thrice-weekly (TIW) with thrice-daily (TID) 200 mg ferrous fumarate tablets. The study found the TIW regimen to be non-inferior to the TID regimen in terms of hematologic response at 12 weeks, but with fewer gastrointestinal adverse events.[23]
-
Safety and Tolerability: Gastrointestinal side effects (e.g., constipation, nausea, bloating) are common with oral iron supplements.[20] In a comparative study, 30.77% of patients in the ferrous fumarate group reported gastrointestinal side effects.[19] The incidence of adverse events is a key consideration in patient adherence and overall treatment success.
Table 3: Summary of Clinical Study Outcomes for Ferrous Fumarate
| Study Design | Patient Population | Intervention | Key Efficacy Outcome | Key Safety Outcome | Reference |
|---|---|---|---|---|---|
| Retrospective Observational | IDA patients (Hb 7-10 g/dL) | Ferrous Fumarate | Hb increased to 11.72 ± 0.08 g/dL at 3 months | 30.77% of patients reported GI side effects | [19] |
| Randomized Controlled Trial | IDA patients | 200 mg Ferrous Fumarate (Thrice-weekly vs. Thrice-daily) | Response rates were not different between groups (per-protocol: 88.9% vs 88.5%) at 12 weeks | More GI adverse events in the thrice-daily group | [23] |
| Comparative Study | IDA adults | Ferrous Fumarate vs. Ferrous Ascorbate vs. Polysaccharide Iron | Mean Hb increase: 11.59 g/L; Mean Ferritin increase: 19.21 µg/L over 12 weeks | 13 adverse events reported (constipation, bloating) | [20] |
| Clinical Study | Iron-deficient non-anemic to mild anemic adults | Low-dose Ferrous Fumarate formulation vs. Standard Care | Ferritin levels improved by 442.87% over 90 days | GI symptoms were similar in both groups |[21][22] |
Detailed Experimental Protocols
Protocol 1: In Vitro Iron Uptake Assessment using Caco-2 Cells
This protocol is a standard method for evaluating the bioavailability of iron from different preparations.[16][18][17]
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and grown for 21 days in a suitable medium (e.g., DMEM with 10% fetal bovine serum, non-essential amino acids, and antibiotics) to allow for spontaneous differentiation into a polarized monolayer.
-
In Vitro Digestion: The iron supplement (e.g., ferrous fumarate tablet) is subjected to a simulated two-stage digestion process.
-
Gastric Phase: The supplement is incubated in a solution of pepsin at pH 2.0 to mimic the stomach environment.
-
Intestinal Phase: The digest from the gastric phase is neutralized, and a solution containing bile salts and pancreatin is added. The pH is adjusted to ~6.5-7.0 to simulate the small intestine.
-
-
Cell Exposure: The digested iron solution is applied to the apical side of the Caco-2 cell monolayer. The cells are incubated for a defined period (e.g., 2 to 24 hours).
-
Cell Lysis: After incubation, the cells are washed thoroughly to remove any surface-bound iron. A lysis buffer is then added to break open the cells and release the intracellular contents.
-
Ferritin Quantification: The amount of ferritin in the cell lysate is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The ferritin concentration is normalized to the total protein content of the lysate, determined by a method such as the Bradford or BCA assay.
-
Data Analysis: Ferritin formation is used as a surrogate marker for iron uptake. Results are typically compared against a control (no iron) and a reference standard (e.g., ferrous sulfate).
References
- 1. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Ferrous Fumarate used for? [synapse.patsnap.com]
- 3. Iron Deficiency Anemia Medication: Iron Products [emedicine.medscape.com]
- 4. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Ferrous Fumarate | C4H2FeO4 | CID 6433164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 18. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 19. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. A randomized controlled trial of thrice-weekly versus thrice-daily oral ferrous fumarate treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility of Iron Fumarate for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of iron fumarate for in vivo studies. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on toxicological data, experimental protocols, and cellular interaction pathways.
Executive Summary
This compound, a common iron (II) salt of fumaric acid, is widely used to treat and prevent iron deficiency anemia. Its biocompatibility is a critical factor for its safe and effective use in in vivo applications. This guide summarizes key quantitative data on the toxicity of this compound, details established experimental protocols for biocompatibility assessment, and visualizes the cellular pathways involved in its absorption and regulation. While generally considered to have a good safety profile, this guide also highlights areas where further research is needed to provide a more complete understanding of its long-term effects.
Physicochemical Properties
Iron (II) fumarate (ferrous fumarate) is a reddish-orange powder with the chemical formula C₄H₂FeO₄. It is sparingly soluble in water but soluble in dilute acids. This solubility profile influences its absorption in the gastrointestinal tract.
Pharmacokinetics and Bioavailability
Upon oral administration, this compound dissolves in the acidic environment of the stomach, releasing ferrous ions (Fe²⁺). These ions are primarily absorbed in the duodenum and upper jejunum. The bioavailability of iron from ferrous fumarate is comparable to that of ferrous sulfate. In individuals with normal iron stores, approximately 10% of an oral dose is absorbed, and this can increase to 20-30% in those with iron deficiency.
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and related iron compounds for comparative purposes.
Acute Oral Toxicity
Table 1: Acute Oral Toxicity of this compound
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD₅₀ | 3850 mg/kg | [1][2] |
LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population after a specified test duration.
Sub-chronic Oral Toxicity
Table 2: Sub-chronic Oral Toxicity of Other Iron Salts (for comparison)
| Compound | Species | Duration | NOAEL | Key Effects at Higher Doses | Reference |
| Ferrous Sulfate Heptahydrate | Rat | 42-54 days | 100 mg/kg/day (equivalent to 20 mg Fe/kg/day) | Extramedullary hematopoiesis in the spleen (males), increased inorganic phosphate (females) | [3] |
| Ferrous Chloride | Rat | 42-54 days | 125 mg/kg/day (equivalent to 55 mg Fe/kg/day) | Changes in body weight, organ weight, and histopathology | [3] |
NOAEL (No-Observed-Adverse-Effect-Level): The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.
Genotoxicity
While in vitro studies have shown mixed results for various iron compounds, with some indicating potential for mutagenicity, comprehensive in vivo genotoxicity data specifically for this compound from micronucleus tests is not extensively reported in the public domain. The available literature suggests that iron-induced genotoxicity is often linked to oxidative stress.
Reproductive and Developmental Toxicity
Studies in pregnant rats have compared ferrous fumarate with other iron preparations. While effective in correcting anemia, some studies suggest that ferrous fumarate, similar to ferrous sulfate, may be associated with oxidative stress in the dam, fetus, and placenta, and could have a worse pregnancy outcome compared to iron polymaltose complex.[4] However, specific quantitative data on reproductive and developmental toxicity endpoints for this compound are limited.
Hemolysis
In vivo hemolysis data for this compound is not well-documented in the available literature. Hemolysis assays are crucial for assessing the compatibility of any compound that comes into contact with blood.
Experimental Protocols
The following are detailed methodologies for key in vivo biocompatibility experiments, based on OECD guidelines and common laboratory practices.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains).
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted (food, but not water, withheld) for 16-24 hours prior to dosing.
-
Dosing: The test substance (this compound) is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100 g of body weight.
-
Dose Levels: A step-wise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Workflow for Acute Oral Toxicity Study (OECD 423)
References
- 1. Biomarkers of oxidative stress for in vivo assessment of toxicological effects of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of iron polymaltose complex, ferrous fumarate and ferrous sulfate treatments in anemic pregnant rats, their fetuses and placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of iron therapy on oxidative stress and intestinal microbiota in inflammatory bowel diseases: A review on the conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ferrous fumarate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving iron fumarate for cell culture experiments
Application Notes and Protocols for Iron Fumarate in Cell Culture
Introduction
Iron is an essential micronutrient for cellular proliferation and function, playing a critical role in oxygen transport, DNA synthesis, and enzymatic reactions.[1] Ferrous fumarate, an iron(II) salt of fumaric acid, is recognized for its high elemental iron content and bioavailability.[2] In cell culture, particularly in the development of serum-free media, precise iron supplementation is crucial. However, the poor solubility of this compound at physiological pH presents a significant challenge.[1][3]
These application notes provide a detailed protocol for the preparation and use of this compound solutions in mammalian cell culture, addressing its solubility limitations and offering guidance on determining appropriate, non-toxic working concentrations.
Physicochemical Properties of this compound
This compound's utility in cell culture is governed by its solubility, which is highly dependent on pH. It is sparingly soluble in water and generally insoluble in organic solvents like DMSO.[4][5][6] The solubility dramatically decreases as the pH increases from acidic to neutral, which is a critical consideration for its addition to standard cell culture media (typically pH 7.2-7.4).
Table 1: pH-Dependent Solubility of this compound
| pH Value | Approximate Percentage of Soluble Iron | Reference |
|---|---|---|
| 2.0 | 75% - 84% | [3][7] |
| 4.0 | Solubility significantly decreases | [7] |
| 6.0 | ~26% (relative to amount soluble at pH 2.0) |[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Due to its poor solubility at neutral pH, a low-pH stock solution is required. This stock must be carefully diluted into the cell culture medium to avoid precipitation.
Materials:
-
Iron (II) Fumarate (Ferrous Fumarate), cell culture grade (MW: 169.90 g/mol )
-
Nuclease-free, sterile water
-
Hydrochloric Acid (HCl), 1 M solution
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Methodology:
-
Weighing: Weigh out 16.99 mg of this compound powder in a sterile conical tube.
-
Initial Resuspension: Add 8 ml of sterile, nuclease-free water to the tube. The powder will not dissolve completely.
-
Acidification: Carefully add 1 M HCl dropwise to the suspension while vortexing. Continue adding acid until the this compound fully dissolves. This typically occurs at a pH below 3.0. Use the minimum amount of acid necessary.
-
Volume Adjustment: Once dissolved, bring the total volume to 10 ml with sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Sterilization: Sterilize the acidic stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C for up to one year or at 4°C for up to two months, protected from light.[8][9]
Note: The acidic nature of this stock solution requires high dilution into your final culture medium to prevent significant pH shifts. It is recommended to add the iron stock to the medium and then re-verify the final pH of the medium before adding it to cells.
Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay (MTT Assay)
Iron, particularly the ferrous (Fe²⁺) form found in this compound, can be cytotoxic by catalyzing the formation of reactive oxygen species (ROS) through the Fenton reaction.[1][10] It is essential to determine the optimal, non-toxic concentration range for your specific cell line.
Materials:
-
Your cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound Stock Solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11][12]
-
Treatment Preparation: Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to create treatment media. A suggested starting range is 1 µM to 200 µM. Include a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells (in triplicate).
-
Incubation: Incubate the plate for 48 hours under standard culture conditions (37°C, 5% CO₂).[11][12]
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus this compound concentration to determine the dose-response curve and identify the sub-lethal concentration range.
Table 2: Example Cytotoxicity Data for Iron Compounds
| Cell Line | Iron Compound | Concentration Range | Effect | Reference |
|---|---|---|---|---|
| SH-SY5Y | Ferrous Iron (Fe²⁺) | 1 µM - 100 µM | Dose-dependent decrease in cell viability | [10] |
| HeLa | Lipid-coated Iron-Fumarate Nanoparticles | 0 - 240 µg/mL | High tolerance observed | [11][12] |
| BmN | Iron(II) Fumarate | 0.32% - 0.64% | Increased cell viability under stress |[8] |
Diagrams and Workflows
Caption: Workflow for preparing and applying this compound in cell culture.
The primary mechanism for cellular uptake of non-heme iron, such as from ferrous fumarate, is the Divalent Metal Transporter 1 (DMT1).[2] Once inside the cell, ferrous iron (Fe²⁺) can be incorporated into essential proteins or, if in excess, can participate in the Fenton reaction, leading to oxidative stress.
Caption: Cellular pathway of ferrous iron uptake and its potential fates.
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. Ferrous Fumarate | High-Purity Iron Reagent | RUO [benchchem.com]
- 3. ve.scielo.org [ve.scielo.org]
- 4. selleckchem.com [selleckchem.com]
- 5. scribd.com [scribd.com]
- 6. chembk.com [chembk.com]
- 7. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biomimetic Mineralization of Iron-Fumarate Nanoparticles for Protective Encapsulation and Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Iron Fumarate Stock Solution for Animal Studies
Introduction
Iron (II) fumarate is a widely used oral hematinic for treating and preventing iron-deficiency anemia in both clinical and preclinical settings.[1][2][3] As an iron salt of fumaric acid, it contains approximately 33% elemental iron by weight.[4][5] Due to its low aqueous solubility, preparing a homogenous and stable formulation for accurate dosing in animal studies, particularly for oral administration, is critical. These application notes provide a detailed protocol for the preparation of an iron fumarate suspension suitable for oral gavage in animal models, along with essential data on its properties, stability, and handling.
Physicochemical Properties and Solubility
This compound is a reddish-orange to reddish-brown fine powder.[6][7] Its poor solubility in common solvents necessitates its preparation as a suspension for most oral dosing paradigms in animal research.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄H₂FeO₄ | [8] |
| Molecular Weight | 169.90 g/mol | [8] |
| Elemental Iron Content | ~32.9% | [4][5] |
| Appearance | Reddish-orange or reddish-brown powder | [6][7] |
| Solubility in Water (25°C) | Slightly soluble (0.14 g/100 mL) | [4][5] |
| Solubility in Ethanol | Very slightly soluble | [4][6][7] |
| Solubility in DMSO | Insoluble | [3] |
| Melting Point | >280°C | [4][5] |
| Typical Oral Dose (Rats) | 0.6 - 50 mg elemental Fe/kg/day | [1][9] |
| Storage Temperature (Powder) | Tightly closed, dry, protected from light | [10][11][12] |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a 100 mL this compound suspension at a target concentration of 10 mg/mL. The use of a suspending agent like methylcellulose is recommended to improve the homogeneity and stability of the suspension, ensuring accurate dosing.[13]
Materials and Equipment:
-
Iron (II) Fumarate powder (CAS No. 141-01-5)
-
Methylcellulose or other suitable suspending agent
-
Purified water (distilled or deionized)
-
250 mL beaker
-
100 mL graduated cylinder
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Weighing paper
-
Mortar and pestle (optional, for fine powders)
-
Homogenizer (optional, for improved suspension)
Procedure:
-
Calculate Required Mass:
-
For a 100 mL suspension at 10 mg/mL, the total mass of this compound needed is:
-
100 mL * 10 mg/mL = 1000 mg = 1.0 g
-
-
-
Prepare the Vehicle (Suspending Agent Solution):
-
Accurately weigh 0.5 g (for a 0.5% w/v solution) of methylcellulose.
-
Heat approximately 50 mL of purified water to 60-80°C.
-
Add the methylcellulose to the hot water and stir until it is thoroughly wetted.
-
Cool the mixture in an ice bath while stirring continuously. The methylcellulose will dissolve as the solution cools.
-
Once cool, transfer the solution to the 100 mL graduated cylinder and add cold purified water to bring the final volume to 100 mL.
-
-
Weigh this compound:
-
On an analytical balance, accurately weigh 1.0 g of this compound powder. For a finer suspension, the powder can be gently ground with a mortar and pestle.
-
-
Prepare the Suspension:
-
Transfer the 100 mL of methylcellulose vehicle to a 250 mL beaker with a magnetic stir bar.
-
Begin stirring the vehicle at a moderate speed to create a vortex.
-
Slowly and carefully add the weighed this compound powder into the vortex to facilitate dispersion and prevent clumping.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension. For optimal results, the final suspension can be processed with a homogenizer.
-
-
Storage and Handling:
-
Transfer the final suspension to a tightly sealed, light-protected container (e.g., an amber bottle).
-
Store the suspension at 2-8°C.[14]
-
Crucially, the suspension must be stirred vigorously or vortexed immediately before each dose is drawn to ensure homogeneity and accurate administration.
-
Visualizations
Experimental Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. Animal and human studies on ferrous fumarate, an oral hematinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ferrous fumarate | 141-01-5 [chemicalbook.com]
- 5. Ferrous fumarate CAS#: 141-01-5 [m.chemicalbook.com]
- 6. drugfuture.com [drugfuture.com]
- 7. mubychem.net [mubychem.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Ferrous fumarate - Safety Data Sheet [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
- 13. US2985559A - Stabilized therapeutic ferrous fumarate aqueous suspensions - Google Patents [patents.google.com]
- 14. 富马酸亚铁 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantification of Fumaric Acid in Ferrous Fumarate Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous fumarate, the iron (II) salt of fumaric acid, is a widely used iron supplement for the prevention and treatment of iron deficiency anemia.[1] Accurate quantification of the fumaric acid content is crucial for the quality control and formulation development of pharmaceutical products containing ferrous fumarate. High-Performance Liquid Chromatography (HPLC) with UV detection offers a precise, reliable, and efficient method for this analysis.[2][3]
This application note provides a detailed protocol for the quantification of fumaric acid in ferrous fumarate samples using a reversed-phase HPLC method. The described methodology is suitable for routine quality control and research applications in the pharmaceutical industry.
Physicochemical Properties of Fumaric Acid
Fumaric acid is a white crystalline powder with the chemical formula C₄H₄O₄. It is a dicarboxylic acid that is an intermediate in the citric acid cycle.[3] It has limited solubility in cold water but is more soluble in hot water and ethanol.[3] These properties are important considerations for sample and standard preparation.
Experimental Protocols
Materials and Reagents
-
Fumaric Acid, analytical standard (≥99.5% purity)
-
Ferrous Fumarate, sample (e.g., tablets or bulk powder)
-
Acetonitrile (MeCN), HPLC grade[1]
-
Water, HPLC grade or ultrapure
-
Sulfuric Acid (H₂SO₄), concentrated, analytical grade[3]
-
Hydrochloric Acid (HCl), analytical grade[4]
-
0.45 µm Syringe filters
Equipment
-
HPLC system equipped with a UV detector
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Sonicator
-
pH meter
Preparation of Standard Solutions
Stock Standard Solution of Fumaric Acid (1 mg/mL): Accurately weigh approximately 100 mg of fumaric acid standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.[1] Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, and 200 µg/mL). Filter the working standard solutions through a 0.45 µm syringe filter before injection.[3]
Preparation of Sample Solutions
For Ferrous Fumarate Tablets:
-
Weigh and finely crush a representative number of tablets to obtain a homogenous powder.[1]
-
Accurately weigh a portion of the powder equivalent to a target concentration of fumaric acid (e.g., ~0.20 mg/mL) and transfer it to a volumetric flask (e.g., 25 mL).[1]
-
Add a suitable solvent to dissolve the sample. A 2% solution of H₂SO₄ in water or dilute HCl (1 in 2) can be used.[1][4]
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the solvent and mix thoroughly.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before HPLC analysis.[1]
Chromatographic Conditions
The following chromatographic conditions can be used for the analysis of fumaric acid.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile and 0.005 N Sulfuric Acid in water (e.g., 30:70 v/v)[1][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm[3] or 265 nm[5] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Data Presentation
The quantitative data for the HPLC method validation for fumaric acid analysis is summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~2.9[5] |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | Dependent on instrumentation and method |
| Limit of Quantification (LOQ) | Dependent on instrumentation and method |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of fumaric acid in iron fumarate samples.
Chemical Structures and Relationship
Caption: Chemical relationship between fumaric acid and iron (II) fumarate.
References
- 1. HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. researchgate.net [researchgate.net]
Revolutionizing Iron Bioavailability Studies: The Caco-2 Cell Model for Assessing Ferrous Fumarate Absorption
Introduction
Iron deficiency remains a global health challenge, making the assessment of iron bioavailability from various dietary sources and supplements a critical area of research. Ferrous fumarate is a widely used iron supplement, and understanding its absorption mechanism is paramount for optimizing its efficacy. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, has emerged as a robust and reliable in vitro model for predicting human intestinal absorption of nutrients and drugs, including iron.[1][2][3][4] This application note provides detailed protocols and data for utilizing the Caco-2 cell model to assess the absorption of ferrous fumarate, offering a valuable tool for researchers, scientists, and drug development professionals.
Core Principles of the Caco-2 Model for Iron Absorption
When cultured on semi-permeable supports, Caco-2 cells form a monolayer with tight junctions and express key iron transport proteins, such as Divalent Metal Transporter 1 (DMT1) on the apical membrane and ferroportin on the basolateral membrane, mimicking the intestinal barrier.[5][6][7] This allows for the investigation of both the uptake of iron from the apical (luminal) side and its subsequent transport across the cell monolayer to the basolateral (serosal) side. The amount of iron absorbed is often quantified by measuring intracellular ferritin formation, an iron storage protein, or by directly measuring the iron content in the cell lysate and the basolateral medium.[8][9]
Experimental Protocols
Caco-2 Cell Culture and Differentiation
A detailed protocol for culturing and differentiating Caco-2 cells is essential for obtaining a physiologically relevant intestinal model.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed them onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 19-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment: Before initiating iron uptake experiments, assess the integrity of the Caco-2 cell monolayer. This can be done by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm² typically indicates a confluent and well-formed monolayer.[10]
Experimental Workflow for Caco-2 Iron Absorption Assay
Caption: Workflow for assessing iron absorption using the Caco-2 cell model.
Iron Fumarate Absorption Assay
This protocol outlines the steps for assessing the uptake and transport of iron from ferrous fumarate.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Ferrous fumarate
-
Transport medium (e.g., Hank's Balanced Salt Solution - HBSS, or serum-free DMEM)
-
Ascorbic acid (to maintain iron in the ferrous state)
-
Cell lysis buffer
-
Reagents for iron or ferritin quantification
Protocol:
-
Preparation of Iron Solution: Prepare a stock solution of ferrous fumarate. Immediately before the experiment, dilute the stock solution in transport medium to the desired final concentration (e.g., 10-100 µM). It is often recommended to include ascorbic acid at a molar ratio of 20:1 (ascorbic acid:iron) to maintain iron in its more soluble ferrous (Fe²⁺) form.
-
Iron Exposure: Gently wash the Caco-2 cell monolayers with pre-warmed transport medium. Add the ferrous fumarate solution to the apical compartment and fresh transport medium to the basolateral compartment.
-
Incubation: Incubate the cells for a specific time period (e.g., 2 to 24 hours) at 37°C.
-
Sample Collection:
-
Apical and Basolateral Media: At the end of the incubation period, collect the media from both the apical and basolateral compartments for iron analysis.
-
Cell Lysate: Wash the cell monolayers multiple times with ice-cold PBS to remove any surface-bound iron. Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
-
Quantification of Iron Absorption:
-
Ferritin Assay: The amount of iron taken up by the cells can be indirectly quantified by measuring the concentration of ferritin in the cell lysate using an enzyme-linked immunosorbent assay (ELISA) kit.[8][9] Ferritin formation is proportional to the amount of iron that has entered the cell.[8][9]
-
Direct Iron Measurement: Alternatively, the iron concentration in the cell lysate and the basolateral medium can be measured directly using techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[11][12]
-
Data Presentation
Quantitative data from Caco-2 cell experiments are crucial for comparing the bioavailability of different iron compounds.
Table 1: Comparative Iron Uptake from Different Iron Sources in Caco-2 Cells
| Iron Compound | Concentration (µM) | Incubation Time (hours) | Ferritin Formation (ng/mg protein) | Reference |
| Ferrous Fumarate | 10 | 24 | 150 ± 20 | Fictional Data |
| Ferrous Sulfate | 10 | 24 | 135 ± 18 | Fictional Data |
| Ferric EDTA | 10 | 24 | 110 ± 15 | Fictional Data |
| Control (no iron) | 0 | 24 | 15 ± 5 | Fictional Data |
Note: The data in this table is illustrative and should be replaced with actual experimental results. A study showed that carotenoids significantly increased iron uptake from ferrous fumarate.[13]
Table 2: Transepithelial Iron Transport of Ferrous Fumarate in Caco-2 Cells
| Treatment | Apical Iron Concentration (µM) | Basolateral Iron Transport (pmol/cm²/h) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Ferrous Fumarate | 50 | 25 ± 4 | 1.4 |
| Ferrous Fumarate + Inhibitor (e.g., for DMT1) | 50 | 10 ± 2 | 0.6 |
| Control | 0 | < detection limit | - |
Note: Papp is calculated as (dQ/dt) / (A * C₀), where dQ/dt is the rate of iron appearance in the basolateral chamber, A is the surface area of the insert, and C₀ is the initial iron concentration in the apical chamber. This data is for illustrative purposes.
Signaling Pathways and Mechanisms
The absorption of non-heme iron, such as that from ferrous fumarate, in the intestine is a tightly regulated process involving several key proteins.
Intestinal Iron Absorption Pathway in Caco-2 Cells
Caption: Key transporters and pathways in intestinal iron absorption.
In the Caco-2 model, dietary ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺) by a reductase like Dcytb on the apical membrane. Fe²⁺ is then transported into the cell by DMT1.[5][6][7] Inside the cell, iron can be stored in ferritin or exported across the basolateral membrane into circulation by ferroportin.[5] The exported iron is then oxidized by a ferroxidase like hephaestin and binds to transferrin for transport in the blood.
Conclusion
The Caco-2 cell model provides a powerful and versatile platform for assessing the bioavailability of iron from various sources, including ferrous fumarate.[1][4] By following standardized protocols for cell culture, differentiation, and iron uptake assays, researchers can obtain reliable and reproducible data that correlates well with human absorption.[14][15] The ability to investigate both cellular uptake and transepithelial transport, as well as to probe the underlying molecular mechanisms, makes the Caco-2 model an indispensable tool in the fields of nutrition, food science, and drug development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. nutriweb.org.my [nutriweb.org.my]
- 5. Coordinate expression and localization of iron and zinc transporters explain iron-zinc interactions during uptake in Caco-2 cells: implications for iron uptake at the enterocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. enamine.net [enamine.net]
- 11. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Carotenoids, but not vitamin A, improve iron uptake and ferritin synthesis by Caco-2 cells from ferrous fumarate and NaFe-EDTA. | Semantic Scholar [semanticscholar.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Determining Iron Concentration from Ferrous Fumarate
Application Note AP-SF-2025
Introduction
Ferrous fumarate is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. Accurate quantification of the iron content in raw materials and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, rapid, and reliable spectrophotometric method for the determination of iron concentration from ferrous fumarate. The method is based on the reaction of ferrous iron (Fe²⁺) with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of iron-containing pharmaceuticals.
Principle
The assay is based on the principle of colorimetry. Ferrous iron (Fe²⁺) from the dissolved ferrous fumarate sample reacts with a chromogenic agent, such as 1,10-phenanthroline or Ferrozine, to form a stable, intensely colored complex. The intensity of the color, measured as absorbance using a spectrophotometer at a specific wavelength, is directly proportional to the concentration of iron in the sample, following the Beer-Lambert law. To ensure all iron is in the ferrous state for accurate measurement, a reducing agent is employed to convert any ferric iron (Fe³⁺) that may be present due to oxidation back to ferrous iron (Fe²⁺).
Signaling Pathway/Chemical Reaction
The core of this assay is the chemical reaction between ferrous iron and the chromogenic agent. The following diagram illustrates the key steps involved in the formation of the colored complex with 1,10-phenanthroline.
Caption: Chemical reaction and quantification workflow.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.
Caption: Spectrophotometric iron assay workflow.
Materials and Reagents
The following tables summarize the necessary equipment and reagents for the assay.
Table 1: Equipment
| Equipment | Specification |
| UV-Vis Spectrophotometer | Capable of measuring absorbance at the required wavelength (e.g., 510 nm) |
| Analytical Balance | Readable to 0.1 mg |
| Volumetric Flasks | Class A; various sizes (e.g., 50 mL, 100 mL, 1000 mL) |
| Pipettes | Class A; various sizes (e.g., 1 mL, 5 mL, 10 mL) |
| Cuvettes | 1 cm path length, quartz or glass |
| pH Meter | Calibrated |
| Hot Plate/Stirrer | For sample dissolution |
| Beakers and Glassware | Standard laboratory grade |
Table 2: Reagents
| Reagent | Preparation/Concentration |
| Ferrous Fumarate Sample | Powder or crushed tablets |
| Hydrochloric Acid (HCl) | 0.1 N solution[1] |
| Hydroxylamine Hydrochloride | 10% (w/v) in deionized water[2] |
| 1,10-Phenanthroline | 0.1% (w/v) in 50% ethanol |
| Sodium Acetate Buffer | 1.2 M[2] |
| Iron Standard Stock Solution | 100 µg/mL (prepared from ferrous ammonium sulfate)[3] |
| Deionized Water | High purity |
Experimental Protocols
Preparation of Reagents
-
0.1 N Hydrochloric Acid: Carefully add the required volume of concentrated HCl to deionized water and dilute to the final volume.
-
10% Hydroxylamine Hydrochloride: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
0.1% 1,10-Phenanthroline: Dissolve 0.1 g of 1,10-phenanthroline in 50 mL of ethanol and then add 50 mL of deionized water.
-
1.2 M Sodium Acetate Buffer: Dissolve the appropriate amount of sodium acetate in deionized water to achieve a 1.2 M solution.
-
Iron Standard Stock Solution (100 µg/mL): Accurately weigh a precise amount of ferrous ammonium sulfate hexahydrate, dissolve it in deionized water containing a small amount of dilute sulfuric acid to prevent hydrolysis, and dilute to a known volume in a volumetric flask.[4]
Preparation of Standard Curve
-
Prepare a series of working standard solutions by diluting the iron standard stock solution with deionized water to concentrations ranging from, for example, 0.5 to 5.0 µg/mL.
-
Into a series of 50 mL volumetric flasks, pipette 10 mL of each working standard solution.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and mix well.
-
Add 10 mL of 1,10-phenanthroline solution and 8 mL of sodium acetate buffer to each flask.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[2]
-
Measure the absorbance of each standard solution at 510 nm against a reagent blank (prepared in the same manner but with 10 mL of deionized water instead of the iron standard).
-
Plot a calibration curve of absorbance versus iron concentration (µg/mL).
Sample Preparation and Analysis
-
Accurately weigh an amount of powdered ferrous fumarate sample equivalent to a known amount of iron.
-
Transfer the sample to a beaker and add 25 mL of 0.1 N hydrochloric acid.[1]
-
Gently heat the solution on a hot plate with stirring until the sample is completely dissolved.[5]
-
Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix well.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Pipette an appropriate aliquot of the sample solution into a 50 mL volumetric flask to ensure the final iron concentration falls within the range of the standard curve.
-
Follow steps 3-7 from the "Preparation of Standard Curve" protocol to develop the color and measure the absorbance of the sample.
-
Calculate the iron concentration in the sample solution using the equation of the line from the standard curve.
-
Determine the amount of iron in the original ferrous fumarate sample, taking into account the dilution factors.
Data Presentation
The results of the analysis should be presented in a clear and organized manner.
Table 3: Standard Curve Data
| Standard Concentration (µg/mL) | Absorbance at 510 nm |
| 0.0 (Blank) | 0.000 |
| 0.5 | [Absorbance Value] |
| 1.0 | [Absorbance Value] |
| 2.0 | [Absorbance Value] |
| 3.0 | [Absorbance Value] |
| 4.0 | [Absorbance Value] |
| 5.0 | [Absorbance Value] |
Table 4: Sample Analysis Data
| Sample ID | Weight of Sample (mg) | Dilution Factor | Absorbance at 510 nm | Calculated Iron Concentration (mg/g) |
| [Sample 1] | [Weight] | [Factor] | [Absorbance] | [Concentration] |
| [Sample 2] | [Weight] | [Factor] | [Absorbance] | [Concentration] |
Conclusion
This application note provides a detailed protocol for the spectrophotometric determination of iron in ferrous fumarate. The method is straightforward, cost-effective, and provides accurate and reproducible results, making it an ideal choice for routine quality control analysis in the pharmaceutical industry. The use of a stable chromogenic agent and a robust experimental procedure ensures the reliability of the obtained data.
References
In Vitro Iron Release Kinetics from Microencapsulated Ferrous Fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a significant global health challenge. Ferrous fumarate is a common iron salt used for fortification and supplementation due to its high iron content. However, its direct application can lead to undesirable organoleptic changes in food products and gastrointestinal side effects. Microencapsulation is a promising technology to overcome these limitations by creating a barrier around the ferrous fumarate particles. This barrier can mask taste, prevent adverse reactions with other food components, and control the release of iron in the gastrointestinal tract, potentially enhancing its bioavailability.[1][2]
These application notes provide detailed protocols for the microencapsulation of ferrous fumarate using the spray drying technique, followed by a comprehensive methodology for evaluating the in vitro iron release kinetics using the internationally recognized INFOGEST 2.0 static digestion model. A detailed protocol for the quantification of released iron using the ferrozine assay is also included.
Data Presentation: Quantitative In Vitro Iron Release
The following table summarizes quantitative data on the percentage of iron released from microencapsulated ferrous fumarate under simulated gastric and intestinal conditions from various studies. These studies utilize different coating materials and microencapsulation techniques, which influence the release profile.
| Coating Material(s) | Microencapsulation Technique | Simulated Gastric Fluid (SGF) Release | Simulated Intestinal Fluid (SIF) Release | Reference |
| Alginate | Ionic Gelation | 31.8–37.4% | ~100% | [1] |
| Maltodextrin and Polydextrose | Not Specified | Not Specified | 56.21% (bioavailability) | [1] |
| Hydroxypropyl methyl cellulose (HPMC) | Extrusion-based | - | >90% of ferrous iron retained after 3 months storage | [3] |
| Soy Stearine | Extrusion-based | Poor dissolution | Not specified | [4] |
| Lipid | Not Specified | Not Specified | 11.9% and 13.3% (in vivo absorption) | [5] |
Note: The data presented are drawn from different studies with varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Protocol for Microencapsulation of Ferrous Fumarate by Spray Drying
This protocol describes a general procedure for the microencapsulation of ferrous fumarate using a laboratory-scale spray dryer. The ratios of core to coating material and the spray drying parameters may require optimization depending on the specific coating material used and the desired microcapsule characteristics.
Materials and Equipment:
-
Ferrous Fumarate (food or pharmaceutical grade)
-
Coating Material (e.g., Maltodextrin, Gum Arabic, Sodium Alginate, Whey Protein)[2][6]
-
Distilled Water
-
Magnetic Stirrer Hotplate
-
Laboratory Scale Spray Dryer with a standard nozzle (e.g., 0.5 mm)
-
Homogenizer (optional, for creating a stable emulsion)
-
Analytical Balance
Procedure:
-
Preparation of the Coating Solution:
-
Dissolve the chosen coating material (e.g., 20% w/v) in distilled water with continuous stirring using a magnetic stirrer. Gentle heating may be applied to facilitate dissolution, but avoid high temperatures that could degrade the polymer.
-
-
Preparation of the Feed Suspension:
-
Gradually add ferrous fumarate powder to the coating solution under continuous stirring to form a homogenous suspension. The ratio of ferrous fumarate to the coating material can be varied (e.g., 1:1, 1:2) to achieve the desired iron loading.
-
For some formulations, homogenization may be necessary to ensure a stable and uniform suspension before spray drying.
-
-
Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature. Typical inlet temperatures for encapsulating iron compounds range from 120°C to 140°C.[7] The outlet temperature is a result of the inlet temperature and other parameters and typically ranges from 70°C to 90°C.
-
Set the feed pump flow rate (e.g., 1-2 mL/min).[7]
-
Set the aspirator or blower to a high percentage (e.g., 90%) to ensure efficient drying and collection of the microcapsules.[7]
-
Once the desired temperatures are stable, feed the prepared suspension into the spray dryer.
-
The atomized droplets are dried in the hot air stream, forming microcapsules.
-
-
Collection and Storage:
-
The dried microencapsulated ferrous fumarate powder is collected from the cyclone collection vessel.
-
Store the collected microcapsules in an airtight, light-protected container at room temperature to prevent moisture absorption and degradation.[8]
-
Protocol for In Vitro Iron Release Kinetics using the INFOGEST 2.0 Static Digestion Model
This protocol is adapted from the internationally standardized INFOGEST 2.0 method to assess the release of iron from microencapsulated ferrous fumarate under simulated gastrointestinal conditions.
Materials and Equipment:
-
Microencapsulated Ferrous Fumarate powder
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) stock solutions (see preparation below)
-
Pepsin solution (from porcine gastric mucosa)
-
Pancreatin solution (from porcine pancreas)
-
Bile extract solution
-
Distilled water
-
HCl (1 M) and NaOH (1 M) for pH adjustment
-
Water bath or incubator set to 37°C with orbital shaking
-
pH meter
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm)
Preparation of Simulated Digestive Fluids (Stock Solutions):
| Stock Solution | Compound | Concentration (g/L) |
| SSF | KCl | 16.8 |
| KH₂PO₄ | 8.16 | |
| NaHCO₃ | 27.72 | |
| MgCl₂(H₂O)₆ | 0.6 | |
| (NH₄)₂CO₃ | 0.12 | |
| SGF | KCl | 13.8 |
| KH₂PO₄ | 1.92 | |
| NaHCO₃ | 21.0 | |
| NaCl | 46.8 | |
| MgCl₂(H₂O)₆ | 0.96 | |
| (NH₄)₂CO₃ | 1.0 | |
| SIF | KCl | 13.6 |
| KH₂PO₄ | 1.56 | |
| NaHCO₃ | 71.4 | |
| NaCl | 39.78 | |
| MgCl₂(H₂O)₆ | 1.32 |
Prepare each stock solution by dissolving the salts in distilled water and adjusting the final volume.
In Vitro Digestion Procedure:
-
Oral Phase (Optional but Recommended):
-
Weigh a precise amount of the microencapsulated ferrous fumarate powder (e.g., 1 g) into a 50 mL centrifuge tube.
-
Add 1 mL of SSF stock solution.
-
Add 0.5 mL of α-amylase solution (if the food matrix contains starch, otherwise optional).
-
Adjust the pH to 7.0 with NaOH or HCl if necessary.
-
Add distilled water to a final volume of 2 mL.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
To the oral bolus, add 2 mL of SGF stock solution.
-
Add pepsin solution to achieve a final concentration of 2000 U/mL in the gastric mixture.
-
Adjust the pH to 3.0 with 1 M HCl.
-
Add distilled water to bring the total volume of the gastric chyme to 4 mL.
-
Incubate at 37°C for 2 hours with continuous orbital shaking.
-
At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.5 mL) of the digesta. Immediately centrifuge the aliquot (e.g., 10,000 x g for 10 minutes) and filter the supernatant to stop the enzymatic reaction and separate the soluble iron fraction. Store the supernatant at -20°C for iron analysis.
-
-
Intestinal Phase:
-
To the remaining gastric chyme, add 4 mL of SIF stock solution.
-
Add pancreatin solution to achieve a final concentration of 100 U/mL (based on trypsin activity) in the intestinal mixture.
-
Add bile extract solution to a final concentration of 10 mM.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Add distilled water to bring the final volume of the intestinal mixture to 8 mL.
-
Incubate at 37°C for 2 hours with continuous orbital shaking.
-
Withdraw aliquots at predetermined time points (e.g., 150, 180, 210, 240 minutes from the start of the gastric phase), and process them as described in the gastric phase.
-
Protocol for Quantification of Released Iron by Ferrozine Assay
This colorimetric assay is based on the reaction of ferrous iron with ferrozine to form a stable magenta-colored complex, which can be quantified spectrophotometrically.
Materials and Equipment:
-
Ferrozine solution (e.g., 1 mM in a suitable buffer)
-
Hydroxylamine hydrochloride solution (reducing agent, e.g., 10% w/v)
-
Ammonium acetate buffer (e.g., 2 M, pH 5.5)
-
Ferrous iron standard solution (e.g., 1000 ppm)
-
Supernatant samples from the in vitro digestion
-
Spectrophotometer (visible range)
-
Microplate reader (optional)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of iron standards of known concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock ferrous iron standard solution with distilled water.
-
-
Sample and Standard Preparation for Assay:
-
Pipette a specific volume (e.g., 100 µL) of each standard and the supernatant samples (appropriately diluted if necessary) into separate test tubes or microplate wells.
-
Add a volume of hydroxylamine hydrochloride solution (e.g., 50 µL) to each tube/well to reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Mix and let it stand for 10 minutes. .
-
-
Color Development:
-
Add a volume of the ferrozine solution (e.g., 100 µL) to each tube/well.
-
Add a volume of the ammonium acetate buffer (e.g., 250 µL) to each tube/well to adjust the pH for optimal color development.
-
Mix well and allow the color to develop for at least 15 minutes at room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance for the iron-ferrozine complex, which is approximately 562 nm. Use a reagent blank (containing all reagents except the iron standard/sample) to zero the spectrophotometer.
-
-
Calculation of Iron Concentration:
-
Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of iron in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of iron released at each time point using the following formula:
% Iron Release = (Concentration of iron in supernatant (µg/mL) × Total volume of digesta (mL)) / (Initial amount of iron in microcapsules (µg)) × 100
-
Visualization of Workflows and Relationships
Experimental Workflow for In Vitro Iron Release Study
Caption: Workflow for the in vitro digestion and iron release analysis.
Logical Relationship of Factors Influencing Iron Release
Caption: Factors influencing the in vitro iron release kinetics.
References
- 1. Frontiers | Microencapsulated iron in food, techniques, coating material, efficiency, and sensory analysis: a review [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Optimisation of polymer coating process for microencapsulating ferrous fumarate for salt double fortification with iodine and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Bioavailability of iron from micro-encapsulated iron sprinkle supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Ferrous Fumarate in Animal Feed Formulation for Nutritional Studies
Issued: December 17, 2025
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Introduction
Iron is an indispensable micronutrient in animal nutrition, vital for oxygen transport, energy metabolism, and immune function.[1] Iron deficiency can precipitate anemia, retard growth, and diminish overall animal health and productivity.[1] Ferrous fumarate (C₄H₂FeO₄) has emerged as a highly effective organic iron source for fortifying animal feed.[1][2] Its notable advantages include high bioavailability, stability, and palatability, making it a preferred choice over traditional inorganic iron sources like ferrous sulfate.[2][3] Studies indicate that ferrous fumarate can increase the apparent iron absorption rate by 15%-30% in piglets and broilers compared to ferrous sulfate.[2][4]
These application notes provide a comprehensive guide to utilizing ferrous fumarate in animal feed for nutritional studies, covering its properties, formulation considerations, and detailed experimental protocols for efficacy evaluation.
Application Notes
Properties of Ferrous Fumarate
Ferrous fumarate is an organic acid iron salt characterized by its high iron content, stability, and low hygroscopicity.[2] These properties make it less likely to partake in oxidative reactions that can degrade essential nutrients like vitamins and fats in the feed matrix.[2]
Table 1: Comparative Properties of Common Iron Sources
| Property | Ferrous Fumarate (Organic) | Ferrous Sulfate (Inorganic) |
| Chemical Formula | C₄H₂FeO₄ | FeSO₄·7H₂O |
| Iron (Fe) Content | ~32.8% | ~20% |
| Appearance | Reddish-orange to reddish-brown powder | Blue-green crystals or powder |
| Solubility | Slightly soluble in water | Soluble in water |
| Bioavailability | High; less affected by dietary inhibitors like phytates.[2] | Moderate; can be inhibited by phytates and tannins.[2] |
| Stability in Feed | Stable; less pro-oxidative.[2] | Can promote oxidation of vitamins and fats.[2] |
| Palatability | Good.[2][3] | Can have an astringent taste, potentially reducing feed intake. |
Advantages in Animal Feed Formulation
-
Enhanced Bioavailability: As an organic salt, ferrous fumarate is readily absorbed via active transport mechanisms in the gastrointestinal tract, leading to more efficient hemoglobin synthesis and improved hematopoietic function.[2][4]
-
Improved Growth Performance: Supplementation can increase daily weight gain by 5%-10% and reduce mortality in piglets.[2][5]
-
Nutrient Stability: Its lower reactivity helps preserve the integrity of other vital nutrients in the feed during processing and storage.[2] Microencapsulation techniques can further enhance its stability against high-temperature pelleting.[2]
-
Environmental Benefits: Compared to inorganic iron, animals fed ferrous fumarate excrete 20%-30% less iron, reducing environmental pollution.[2][5]
Formulation and Dosage Recommendations
The optimal dosage of ferrous fumarate varies by species, age, and physiological state. For example, a typical inclusion rate for piglet feed is between 80-150 mg/kg to alleviate iron-deficiency anemia.[2][5] It is crucial to ensure homogenous mixing of the premix within the final feed to guarantee consistent intake.
Experimental Protocols
Protocol 1: In Vivo Growth Performance and Iron Bioavailability Study
This protocol outlines a typical feeding trial to evaluate the efficacy of ferrous fumarate in weaned piglets, a common model for iron studies due to their susceptibility to anemia.[6][7]
3.1.1 Objective: To compare the effects of dietary ferrous fumarate versus ferrous sulfate on growth performance, hematological parameters, and tissue iron deposition in weaned piglets.
3.1.2 Materials and Methods:
-
Animals: A cohort of 30 healthy, weaned piglets (e.g., 21 days of age), balanced for weight and sex, sourced from a commercial farm. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8][9]
-
Housing: Pigs are housed in individual or small group pens that prevent coprophagy (consumption of feces), which could be a confounding source of iron.[5][10]
-
Diets: A basal iron-deficient diet (BD) is formulated to meet all nutrient requirements except for iron (e.g., <40 mg/kg Fe).[11] Three experimental diets are prepared:
-
Control: Basal Diet (BD)
-
FeSO₄ Group: BD + 100 mg/kg Fe from ferrous sulfate.[12]
-
FeFum Group: BD + 100 mg/kg Fe from ferrous fumarate.
-
-
Experimental Design:
-
Data Collection:
-
Growth Performance: Record individual body weight at the start (Day 0) and end of the trial. Monitor and record daily feed intake per pen. Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).[12]
-
Blood Sampling: Collect blood samples via venipuncture at Day 0 and at the end of the trial. Use tubes containing an anticoagulant (e.g., EDTA) for hematological analysis.
-
Hematological Analysis: Analyze samples for Hemoglobin (Hb), Hematocrit (HCT), Red Blood Cell count (RBC), Mean Corpuscular Volume (MCV), and Mean Corpuscular Hemoglobin (MCH).[4][13] These are key indicators of iron status and anemia.[4][6]
-
Tissue Analysis: At the end of the trial, euthanize a subset of animals from each group (e.g., n=5). Collect liver and spleen samples, as these are primary iron storage organs.[13][14] Analyze for non-heme iron concentration using methods like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).[15][16]
-
-
Statistical Analysis: Analyze data using ANOVA appropriate for the experimental design. Compare treatment means using post-hoc tests (e.g., Tukey's test) with a significance level of P < 0.05.
3.1.3 Experimental Workflow Diagram
Protocol 2: In Vitro Iron Bioavailability Assay
This protocol uses a simulated gastrointestinal digestion model to estimate the relative bioavailability of iron from different sources. It is a rapid and cost-effective screening method.[17][18][19]
3.2.1 Objective: To determine the soluble and dialyzable iron content from feed samples containing ferrous fumarate and ferrous sulfate after simulated gastric and intestinal digestion.
3.2.2 Principle: The method mimics the physiological conditions of the stomach (pepsin digestion at low pH) and small intestine (pancreatin-bile digestion at neutral pH).[17] The amount of iron that becomes soluble and can pass through a semi-permeable membrane (dialysis tubing) is considered an indicator of its potential bioavailability.[17]
3.2.3 Materials and Methods:
-
Samples: Finely ground feed samples (1g each) from the in vivo trial diets (Control, FeSO₄, FeFum).
-
Reagents:
-
Pepsin solution (e.g., 16 g/L in 0.1 M HCl).
-
Pancreatin-bile mixture (e.g., 4 g/L pancreatin and 25 g/L bile extract in 0.1 M NaHCO₃).
-
Dialysis tubing (e.g., 6,000-8,000 Da molecular weight cut-off).
-
Reagents for iron quantification (e.g., ferrozine or α,α-dipyridyl).[19]
-
-
Procedure:
-
Gastric Digestion: Homogenize 1g of feed sample with deionized water. Adjust pH to 2.0 with 6M HCl. Add pepsin solution and incubate at 37°C for 2 hours in a shaking water bath.
-
Intestinal Digestion: Transfer the gastric digest into a dialysis tube. Place the tube in a beaker containing a buffer solution that will gradually raise the pH. Add the pancreatin-bile mixture to the digest inside the tube.
-
Incubate at 37°C for 2-4 hours. The iron that dialyzes out into the surrounding buffer represents the "dialyzable" or bioavailable fraction.
-
Iron Measurement: Measure the iron concentration in the dialysate using a suitable colorimetric method or atomic absorption spectrometry.
-
-
Calculation:
-
% Dialyzable Iron = (Iron in Dialysate / Total Iron in Sample) * 100
-
3.2.4 In Vitro Assay Workflow Diagram
Data Presentation
Clear and structured data presentation is crucial for interpreting results.
Table 2: Example Growth Performance Data in Weaned Piglets (21-day trial)
| Parameter | Control (Basal) | FeSO₄ (100 mg/kg) | FeFum (100 mg/kg) | P-value |
| Initial Body Weight (kg) | 6.2 ± 0.4 | 6.3 ± 0.5 | 6.2 ± 0.4 | >0.05 |
| Final Body Weight (kg) | 10.5 ± 0.8ᵃ | 12.8 ± 1.0ᵇ | 13.5 ± 0.9ᵇ | <0.01 |
| Avg. Daily Gain ( g/day ) | 205 ± 25ᵃ | 310 ± 30ᵇ | 348 ± 28ᶜ | <0.01 |
| Avg. Daily Feed Intake ( g/day ) | 350 ± 35 | 365 ± 40 | 370 ± 38 | >0.05 |
| Feed Conversion Ratio (FCR) | 1.71 ± 0.1ᵃ | 1.18 ± 0.08ᵇ | 1.06 ± 0.07ᶜ | <0.01 |
| Values are Mean ± SD. Means in the same row with different superscripts (a, b, c) are significantly different (P < 0.05). |
Table 3: Example Hematological and Tissue Iron Data
| Parameter | Control (Basal) | FeSO₄ (100 mg/kg) | FeFum (100 mg/kg) | P-value |
| Hemoglobin (g/dL) | 7.8 ± 0.6ᵃ | 10.5 ± 0.8ᵇ | 11.2 ± 0.7ᵇ | <0.01 |
| Hematocrit (%) | 24.5 ± 2.1ᵃ | 33.1 ± 2.5ᵇ | 35.2 ± 2.8ᵇ | <0.01 |
| Liver Iron (mg/kg, wet wt) | 45 ± 8ᵃ | 155 ± 20ᵇ | 180 ± 25ᶜ | <0.01 |
| Spleen Iron (mg/kg, wet wt) | 30 ± 5ᵃ | 110 ± 15ᵇ | 125 ± 18ᵇ | <0.01 |
| Values are Mean ± SD. Means in the same row with different superscripts (a, b, c) are significantly different (P < 0.05). |
Signaling Pathway of Iron Absorption
Understanding the mechanism of iron uptake is critical for nutritional research. Non-heme iron (Fe³⁺) in the diet must be reduced to its ferrous form (Fe²⁺) to be absorbed by enterocytes in the duodenum.[14][20]
Diagram of Intestinal Iron Absorption
Pathway Description:
-
Reduction: In the intestinal lumen, ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome B (DcytB) on the enterocyte surface.[14][20][21]
-
Uptake: Divalent Metal Transporter 1 (DMT1) transports Fe²⁺ across the apical membrane into the enterocyte.[14][21][22]
-
Intracellular Fate: Inside the cell, iron can be stored in the protein ferritin or exported into the bloodstream.[14][20][21]
-
Export: The protein ferroportin exports Fe²⁺ across the basolateral membrane.[14][21] It is then re-oxidized to Fe³⁺ and binds to transferrin for transport throughout the body.[14] This entire process is tightly regulated by the hormone hepcidin.[6][14]
References
- 1. nbinno.com [nbinno.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Ferrous Fumarate Emerges as Essential Feed - HONDE TECHNOLOGY CO.,LTD FEED [hondetcfd.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. ijah.in [ijah.in]
- 7. Iron bioavailability of four iron sources used to fortify infant cereals, using anemic weaning pigs as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. techtransfer.iastate.edu [techtransfer.iastate.edu]
- 9. hfu.hollywoodfeed.com [hfu.hollywoodfeed.com]
- 10. researchgate.net [researchgate.net]
- 11. asi.k-state.edu [asi.k-state.edu]
- 12. Effects of Different Sources of Iron on Growth Performance, Immunity, and Intestinal Barrier Functions in Weaned Pigs | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. An in vitro method for predicting the bioavailability of iron from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Iron Fumarate in Fortifying Liquid Nutritional Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a significant global health issue, and food fortification is a key strategy for its prevention and control. Ferrous fumarate, a salt of iron (II) and fumaric acid, is a commonly used iron fortificant.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of ferrous fumarate in the fortification of liquid nutritional supplements, addressing its properties, challenges, and analytical assessment.
Ferrous fumarate is often chosen for fortification due to its high iron content (approximately 33% by weight), good bioavailability, and relative stability compared to other iron salts.[4][5][6] However, its application in liquid formats presents specific challenges, primarily related to its low water solubility and potential for sensory alterations.[4][7][8]
Physicochemical Properties of Ferrous Fumarate
A summary of the key physicochemical properties of ferrous fumarate relevant to its use in liquid nutritional supplements is presented in Table 1.
| Property | Value/Description | Reference |
| Chemical Formula | C₄H₂FeO₄ | [9] |
| Molecular Weight | 169.90 g/mol | - |
| Iron Content | ~33% | [6] |
| Appearance | Reddish-orange to reddish-brown powder | [6] |
| Solubility in Water | Slightly soluble (0.14 g/100 mL at 25°C) | [6] |
| Solubility in Acid | Soluble in dilute acids (e.g., gastric acid) | [4][8] |
| Stability | More stable to oxidation than ferrous sulfate in some conditions. Stable up to 473 K (200°C) in solid form. In aqueous suspensions, oxidation is slower than for ferrous gluconate. | [7][9][10] |
Challenges in Fortifying Liquid Supplements with Ferrous Fumarate
The primary challenges associated with incorporating ferrous fumarate into liquid nutritional supplements are its low solubility, potential for sedimentation, and the risk of undesirable sensory changes. Iron compounds are known to affect the taste, color, and odor of beverages, which can reduce consumer acceptance.[11][12] While ferrous fumarate generally causes fewer organoleptic changes than more soluble salts like ferrous sulfate, careful formulation is still required.[4]
Strategies to overcome these challenges include:
-
Particle Size Reduction: Using micronized ferrous fumarate can improve suspension and dissolution rates.[7]
-
Use of Stabilizers and Suspending Agents: Hydrophilic colloids such as methyl cellulose can help maintain a uniform suspension.[7] Lecithin can also be used to coat the particles and improve stability.[7]
-
pH Management: Maintaining an acidic pH can aid in the dissolution of ferrous fumarate.
-
Chelation and Encapsulation: While not always necessary for ferrous fumarate, these techniques can be employed to mask taste and prevent interactions with other components in the supplement matrix.[5][13]
Bioavailability and Absorption Pathway
The bioavailability of ferrous fumarate is generally considered to be comparable to that of ferrous sulfate in adults.[14][15][16] However, its absorption is influenced by the food matrix. Ascorbic acid is a potent enhancer of ferrous fumarate absorption, while inhibitors such as phytates and polyphenols can reduce it.[4]
The absorption of non-heme iron, such as that from ferrous fumarate, occurs primarily in the duodenum and proximal jejunum.[17][18][19] The pathway involves the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), followed by transport into the enterocyte by the divalent metal transporter 1 (DMT1).[17][18][19] Inside the cell, iron can be stored as ferritin or exported into the bloodstream via ferroportin.[17][18]
Experimental Protocols
Protocol for Determination of Iron Content in Liquid Supplements
This protocol is based on the spectrophotometric determination of iron using 1,10-phenanthroline, which forms a colored complex with ferrous iron.
5.1.1 Materials and Reagents
-
Spectrophotometer
-
Hydroxylamine hydrochloride solution (10% w/v)
-
1,10-phenanthroline solution (0.1% w/v in ethanol)
-
Sodium acetate buffer (1.2 M)
-
Standard iron solution (e.g., from Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Volumetric flasks and pipettes
-
Deionized water
5.1.2 Procedure
-
Sample Preparation: Accurately pipette a known volume of the liquid nutritional supplement into a volumetric flask to achieve an expected iron concentration within the standard curve range. Dilute with deionized water.
-
Reduction of Iron: To an aliquot of the diluted sample, add hydroxylamine hydrochloride solution to reduce any ferric iron to ferrous iron.
-
Complex Formation: Add the 1,10-phenanthroline solution and sodium acetate buffer to the sample. The buffer maintains the pH for optimal complex formation.[20]
-
Incubation: Allow the solution to stand for a specified time (e.g., 15 minutes) for full color development.[21]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-phenanthroline complex (approximately 508-535 nm).[20][21]
-
Quantification: Determine the iron concentration in the sample by comparing its absorbance to a standard curve prepared from known concentrations of the standard iron solution.
Protocol for In Vitro Assessment of Iron Bioavailability (Solubility Method)
This protocol simulates the gastric and intestinal phases of digestion to estimate the amount of soluble (and potentially absorbable) iron.[22][23]
5.2.1 Materials and Reagents
-
Pepsin (porcine)
-
Pancreatin and bile extract
-
Hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃) for pH adjustment
-
Shaking water bath or incubator at 37°C
-
Centrifuge
-
Dialysis tubing (for dialyzable iron assessment, an extension of this method)
5.2.2 Procedure
-
Gastric Digestion:
-
Intestinal Digestion:
-
Separation of Soluble Fraction:
-
Iron Analysis:
-
Carefully collect the supernatant and analyze its iron content using the method described in Protocol 5.1.
-
The amount of iron in the supernatant represents the bioaccessible iron.
-
Data Presentation
The following tables summarize key quantitative data related to the use of ferrous fumarate in fortification.
Table 2: Comparative Bioavailability of Iron Compounds
| Iron Compound | Relative Bioavailability (vs. Ferrous Sulfate) | Population | Food Vehicle | Reference |
| Ferrous Fumarate | 86% | Women | Sweetened maize-milk drink | [14][15] |
| Ferrous Fumarate | 97% | Infants (6-24 months) | Sweetened maize-milk drink | [14][15] |
| Ferrous Fumarate | 106% | Young Children (2-5 years) | Sweetened maize-milk drink | [14][15] |
| Ferric Pyrophosphate | Lower than Ferrous Fumarate | Adults | Chocolate drink powder | [24] |
Table 3: Effect of Enhancers on Iron Absorption from Ferrous Fumarate
| Enhancer | Molar Ratio (Enhancer:Iron) | % Iron Absorption (without enhancer) | % Iron Absorption (with enhancer) | P-value | Reference |
| Ascorbic Acid | 4:1 | 6.3% | 10.4% | P=0.02 | [4] |
| Na₂EDTA | 1:1 | 3.3% (vs. 5.3% for FeSO₄) | - | P<0.01 (compared to FeSO₄ with EDTA) | [4] |
Sensory Evaluation
Sensory analysis is crucial for the development of acceptable iron-fortified liquid supplements. Fortification with iron can lead to undesirable changes in taste, color, and odor.[11][12] It is recommended to conduct sensory evaluation studies with target consumer groups. For instance, studies have shown that lower concentrations of iron fortification are generally more palatable.[11][12] In a study on fortified flavored milk, a concentration of 6.76 mg Fe/kg from heme iron was found to have high sensory acceptability among school-aged children.[25] While this study used heme iron, the principle of optimizing the iron concentration to balance nutritional benefit and sensory appeal is directly applicable to ferrous fumarate fortification.
Conclusion
Ferrous fumarate is a viable and effective fortificant for liquid nutritional supplements, offering good bioavailability and stability. The primary challenges of its low water solubility and potential for sensory changes can be managed through careful formulation strategies, including particle size control, the use of stabilizing agents, and optimization of the iron concentration. The provided protocols for iron quantification and in vitro bioavailability assessment are essential tools for the development and quality control of such fortified products.
References
- 1. About ferrous fumarate - NHS [nhs.uk]
- 2. What is Ferrous Fumarate used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. cambridge.org [cambridge.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ferrous fumarate | 141-01-5 [chemicalbook.com]
- 7. US2985559A - Stabilized therapeutic ferrous fumarate aqueous suspensions - Google Patents [patents.google.com]
- 8. Iron Fortification Practices and Implications for Iron Addition to Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Sensory evaluations of a novel iron and zinc‐enriched powder for the potential treatment and prevention of iron deficiency in women of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. web.pdx.edu [web.pdx.edu]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 23. oar.icrisat.org [oar.icrisat.org]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
Application of Iron Fumarate in Developing Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of advanced drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy, improve safety profiles, and increase patient compliance. Iron fumarate, a well-established oral iron supplement, is emerging as a versatile component in the design of novel drug delivery platforms. Its biocompatibility, coupled with the unique properties of iron, makes it an attractive candidate for creating sophisticated carriers for a range of therapeutic agents.
This compound is being explored in the form of nanoparticles (NPs) and as a key component of metal-organic frameworks (MOFs). These this compound-based systems offer several advantages, including the potential for high drug loading capacity, controlled release kinetics, and the ability to encapsulate a diverse array of molecules, from small chemical drugs to large biomacromolecules like proteins and nucleic acids.[1][2][3][4] The inherent magnetic properties of iron also open avenues for targeted delivery and imaging applications.[5]
One of the key strategies in harnessing this compound for drug delivery is through a process called biomimetic mineralization. This technique allows for the in situ encapsulation of delicate biomacromolecules, such as proteins and RNA, within the forming this compound nanoparticles under mild, aqueous conditions.[2][3] This process helps to preserve the structural and functional integrity of the therapeutic cargo, which is often a major challenge in drug formulation.[1][2]
Cellular uptake of this compound-based nanoparticles is believed to be mediated, at least in part, by clathrin-dependent endocytosis.[6] Once internalized, the cargo must escape the endosomal pathway to reach its cytosolic target. Strategies to trigger this endosomal escape and subsequent drug release are being actively investigated. These include leveraging the acidic environment of the endosome and external triggers like a glucose shock.[1][2] The development of "smart" carriers that respond to specific physiological or external stimuli is a promising area of research.[1][7]
This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems, along with tabulated data for easy reference and comparison.
Data Presentation
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Parameter | Fe-fum NPs (uncoated) | BSA@Fe-fum (uncoated) | Lipid-coated BSA@Fe-fum | Ferrous Fumarate Nanoliposomes |
| Average Size (SEM) | ~30 nm | ~30 nm | Not specified | Not applicable |
| Hydrodynamic Diameter (DLS) | ~220 nm | Not specified | ~70 nm | 178.8 - 240.2 nm |
| Zeta Potential | Not specified | Not specified | ~ -33 mV | +10.4 to +14.9 mV |
| Polydispersity Index (PDI) | Not specified | Not specified | Not specified | 0.161 - 0.434 |
Data compiled from multiple sources.[8][9]
Table 2: Protein Loading Efficiency and Capacity of Biomimetically Mineralized this compound Nanoparticles
| Protein Cargo | Molecular Weight | Loading Efficiency (%) | Loading Capacity (wt%) |
| Bovine Serum Albumin (BSA) | ~66.5 kDa | 84% | 15.0% |
| Horseradish Peroxidase (HRP) | ~44 kDa | 86% | 15.7% |
| Cas9/sgRNA Ribonucleoprotein (RNP) | ~160 kDa | 38% | 7.8% |
Data represents encapsulation via biomimetic mineralization.[9]
Table 3: In Vitro Biocompatibility of Iron-Based Nanoparticles
| Nanoparticle Type | Cell Line | Assay | Incubation Time | IC50 Value (µg/mL) |
| Lipid-coated BSA@Fe-fum | HeLa | MTT | 48 h | > 240 |
| Fe-Si (l-DOPA coated) | Caco-2 | MTT | 72 h | 81.2 |
| Fe-Si (CMC-Na coated) | Caco-2 | MTT | 72 h | < 81.2 |
| Fe-Ni Alloy | Beas-2B | XTT & Clonogenic | 24 h | ~38 |
Note: Data for Fe-Si and Fe-Ni nanoparticles are included for comparison of iron-based systems. IC50 values are highly dependent on the specific nanoparticle formulation and cell line used.[9][10][11][12]
Experimental Protocols
Protocol 1: Synthesis of Protein-Encapsulated this compound Nanoparticles via Biomimetic Mineralization
This protocol describes a room-temperature, aqueous synthesis method for encapsulating proteins within this compound nanoparticles, preserving the protein's function.[3][9]
Materials:
-
Fumaric acid
-
Iron(III) chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Protein of interest (e.g., BSA, HRP)
-
Deionized water
-
Ethanol
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
Prepare a 10 mM solution of fumaric acid in deionized water.
-
Adjust the pH of the fumaric acid solution to 4.8 by adding a sufficient amount of NaOH solution.
-
Add the protein of interest to the pH-adjusted fumaric acid solution to a final concentration in the range of 30-150 µg/mL.
-
Incubate the mixture for 10 minutes at room temperature with stirring at 750 rpm.
-
Prepare a separate 10 mM solution of iron(III) chloride in deionized water.
-
Add the iron chloride solution to the fumaric acid-protein mixture in 5 equal steps with 20-second intervals between each addition. The final molar ratio of fumaric acid to iron should be 10:1.
-
A suspension of protein-encapsulated this compound nanoparticles (protein@Fe-fum) will form.
-
Wash the resulting protein@Fe-fum nanoparticles three times by centrifugation at approximately 7,200 x g for 20 minutes, followed by redispersion in ethanol for each wash.
-
The final nanoparticle pellet can be redispersed in an appropriate buffer for storage or further experiments.
Protocol 2: Characterization of this compound Nanoparticles
A. Size and Morphology Analysis using Scanning Electron Microscopy (SEM)
-
Prepare a dilute suspension of the this compound nanoparticles in ethanol.
-
Deposit a small drop of the suspension onto a clean silicon wafer or carbon-coated grid.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
If necessary, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
Image the samples using an SEM at an appropriate accelerating voltage to visualize the size and morphology of the nanoparticles.
B. Hydrodynamic Diameter and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
-
Disperse the this compound nanoparticles in deionized water or a buffer of choice to an appropriate concentration.
-
Ensure the suspension is well-dispersed by brief sonication if necessary.
-
Transfer the sample to a suitable cuvette for DLS analysis.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to determine the size distribution of the nanoparticles in suspension.
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility to determine the surface charge of the nanoparticles.
Protocol 3: Quantification of Protein Loading
This protocol uses a bicinchoninic acid (BCA) assay to determine the amount of protein encapsulated within the this compound nanoparticles.[9]
Materials:
-
Protein@Fe-fum nanoparticles
-
Citrate buffer
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Disintegrate a known amount of the protein@Fe-fum nanoparticles by incubating them in a citrate buffer.
-
Prepare a standard curve of the free protein (the same type that was encapsulated) at known concentrations (e.g., 0-250 µg/mL) in the same citrate buffer.
-
Perform the BCA assay on the disintegrated nanoparticle samples and the protein standards according to the manufacturer's protocol.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration in the nanoparticle samples by comparing their absorbance to the standard curve.
-
Determine the loading efficiency and loading capacity using the following formulas:
-
Loading Efficiency (%) = (Mass of encapsulated protein / Initial mass of protein used) x 100
-
Loading Capacity (wt%) = (Mass of encapsulated protein / Total mass of nanoparticles) x 100
-
Protocol 4: In Vitro Drug Release Study (Triggered Release)
This protocol outlines a general procedure for assessing drug release triggered by a specific stimulus, such as a change in pH or the presence of a molecule like glucose. The release of an encapsulated fluorescent marker (e.g., calcein) can be monitored.
Materials:
-
Drug-loaded, lipid-coated this compound nanoparticles
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Release medium (e.g., PBS at endosomal pH 5.5, or PBS containing glucose and glucose oxidase for glucose-triggered release)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
Fluorometer or fluorescence microscope
Procedure:
-
Place a known concentration of the drug-loaded nanoparticles into a dialysis bag.
-
Seal the dialysis bag and place it in a larger volume of the release medium.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw a sample from the medium outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical technique (e.g., fluorescence measurement for a fluorescent cargo).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
For intracellular release visualization, incubate cells with the fluorescently-loaded nanoparticles and observe the release of the fluorophore into the cytoplasm over time using confocal microscopy.[5]
Protocol 5: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound nanoparticles on a selected cell line.[9][10][13][14][15]
Materials:
-
Cell line of interest (e.g., HeLa, Caco-2)
-
Complete cell culture medium
-
This compound nanoparticles suspension
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the this compound nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the nanoparticle-containing medium and wash the cells with PBS.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Mandatory Visualizations
Caption: Workflow for synthesis and evaluation of this compound drug carriers.
Caption: Cellular uptake and triggered release mechanism.
Caption: Hypothetical integration into cellular iron pathways.
References
- 1. This compound nanoparticles as carriers for functional biomacromolecules [edoc.ub.uni-muenchen.de]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Liposome-Coated this compound Metal-Organic Framework Nanoparticles for Combination Therapy | MDPI [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
Enhancing the Stability of Iron Fumarate: A Guide to Encapsulation Techniques
Introduction: Iron fumarate is a widely used iron supplement for the treatment and prevention of iron deficiency anemia. However, its stability can be compromised by factors such as oxidation and interactions with other components in food and pharmaceutical formulations, leading to reduced bioavailability and undesirable organoleptic changes. Encapsulation technologies offer a promising solution by creating a protective barrier around the this compound particles. This application note provides detailed protocols and comparative data for three common encapsulation techniques: spray drying, fluid bed coating, and liposomal encapsulation, to guide researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.
Encapsulation Techniques: An Overview
Encapsulation involves entrapping a core material, in this case, this compound, within a coating material to improve its stability, mask its taste, and control its release. The choice of encapsulation technique and coating material is critical and depends on the desired particle characteristics, application, and cost considerations.
Commonly Used Coating Materials:
-
Polymers: Hydroxypropyl methylcellulose (HPMC), Sodium carboxymethyl cellulose (NaCMC), Chitosan, Alginate.[1][2]
-
Carbohydrates: Maltodextrin, Dextrin, Gum Arabic.[1]
-
Lipids: Hydrogenated soybean oil, Hydrogenated castor oil, Mono- and diglycerides.[3]
Quantitative Data Summary
The effectiveness of different encapsulation techniques and coating materials can be evaluated based on several key parameters. The following tables summarize quantitative data from various studies, providing a comparative overview.
Table 1: Stability of Encapsulated this compound in Double Fortified Salt (DFS)
| Encapsulating Material | Storage Conditions | Duration (Months) | Iodine Retention (%) | Reference |
| HPMC | 40°C, 40-60% RH | 6 | >90 | [1] |
| Dextrin | 40°C, 40-60% RH | 6 | ~90 | [1] |
| Gum Arabic | 40°C, 40-60% RH | 6 | ~90 | [1] |
| NaCMC | 40°C, 40-60% RH | 5 | Iodine loss observed after 5 months | [1] |
Table 2: Physicochemical Properties of Encapsulated this compound
| Encapsulation Technique | Coating Material(s) | Particle Size | Encapsulation Efficiency (%) | Iron Release in Simulated Gastric Fluid (SGF) | Reference |
| Spray Drying | Maltodextrin & Whey Protein Isolate | Not Specified | 49.7 (Fe²⁺) | Not Specified | [4] |
| Freeze Drying | Chitosan | Not Specified | 71.5 - 98.5 | 1.04 - 9.17% in 2 hours | [2] |
| Liposomal Encapsulation | Phospholipids & Cholesterol | 178.8 - 240.2 nm | 58.92 - 62.71 | Not Specified for SGF | [5] |
| Biomimetic Mineralization | Fumaric Acid & Iron Chloride | ~100-200 nm | 38 - 86 (for proteins) | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the key encapsulation and analytical techniques.
Spray Drying Encapsulation Protocol
Spray drying is a widely used technique for producing microcapsules. It involves atomizing a suspension of the core material and the coating agent into a hot air stream, leading to rapid evaporation of the solvent and formation of a protective shell.
Materials and Equipment:
-
This compound
-
Coating material (e.g., Maltodextrin, HPMC)
-
Distilled water
-
Magnetic stirrer
-
Spray dryer
Protocol:
-
Preparation of the Feed Suspension:
-
Dissolve the chosen coating material (e.g., 10-30% w/v maltodextrin) in distilled water with continuous stirring.
-
Disperse the this compound powder into the coating solution to achieve the desired core-to-coating ratio.
-
Continue stirring to ensure a homogenous suspension. The viscosity of the feed is a critical parameter and may need optimization.[3]
-
-
Spray Drying Process:
-
Pre-heat the spray dryer to the desired inlet temperature (e.g., 130-180°C).
-
Set the feed pump to the determined flow rate (e.g., 18.0 ml/min).[7]
-
Adjust the atomizing air pressure (e.g., 0.25 MPa).[7]
-
Feed the suspension into the spray dryer.
-
The encapsulated powder is collected from the cyclone.
-
The outlet temperature should be monitored (e.g., 85-120°C).[3][7]
-
-
Post-Processing:
-
Store the collected microcapsules in a cool, dry place in an airtight container.
-
Experimental Workflow for Spray Drying
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. japsonline.com [japsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microencapsulation of Fe2+ in Spray-Dried Lactose for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioencapsulation.net [bioencapsulation.net]
Application Notes and Protocols for Synthesizing Iron Oxide Nanoparticles from Iron Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) are at the forefront of nanomedicine, offering significant potential in diagnostics, therapeutics, and drug delivery.[1][2][3] Their unique superparamagnetic properties, biocompatibility, and tunable size make them ideal candidates for a range of biomedical applications.[4][5] While various iron precursors are commonly used for the synthesis of IONPs, iron fumarate presents an interesting, albeit less conventional, option. As an iron supplement, its biocompatibility is well-established. These notes provide detailed protocols and applications for the synthesis of iron oxide nanoparticles using this compound as a precursor, tailored for professionals in research and drug development.
Synthesis Methodologies
Two primary methods are proposed for the synthesis of iron oxide nanoparticles from this compound: thermal decomposition and a solution-based approach. The choice of method will influence the resulting nanoparticle characteristics.[1][6]
Thermal Decomposition Method
This method is adapted from the well-established synthesis of IONPs from other iron carboxylate precursors and is expected to yield crystalline, monodisperse nanoparticles.[7][8]
Experimental Protocol: Thermal Decomposition of this compound
Materials:
-
Iron(II) Fumarate (FeC₄H₂O₄)
-
Oleic Acid (surfactant)
-
Oleylamine (surfactant)
-
1-octadecene (high-boiling point solvent)
-
Ethanol (for washing)
-
Hexane (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert gas handling
-
Centrifuge
-
Transmission Electron Microscope (TEM) for characterization
-
X-ray Diffractometer (XRD) for characterization
-
Vibrating Sample Magnetometer (VSM) for characterization
Procedure:
-
In a three-neck flask, combine Iron(II) Fumarate, oleic acid, and oleylamine in 1-octadecene. The molar ratio of this compound to surfactants is a critical parameter to control nanoparticle size and can be varied (e.g., 1:2:2).
-
The mixture is heated to 120°C under a constant flow of nitrogen or argon gas with vigorous stirring to remove water and oxygen. This step is maintained for approximately 30-60 minutes.
-
The temperature is then slowly ramped up (e.g., 3-5°C/minute) to a final temperature in the range of 300-320°C. This temperature should be maintained for 1-2 hours to allow for the decomposition of the this compound and the nucleation and growth of the iron oxide nanoparticles.[8]
-
After the reaction is complete, the heating mantle is removed, and the solution is allowed to cool to room temperature.
-
The nanoparticles are precipitated by adding an excess of ethanol and collected by centrifugation.
-
The collected nanoparticles are washed multiple times with a mixture of ethanol and hexane to remove any unreacted precursors and excess surfactants.
-
The final product is dried under vacuum to obtain a powder of iron oxide nanoparticles.
Workflow for Thermal Decomposition Synthesis
Caption: Workflow for the synthesis of iron oxide nanoparticles via thermal decomposition.
Solution-Based Synthesis (Biomimetic Mineralization)
This method, inspired by recent findings, is performed at or near room temperature and is particularly suitable for encapsulating therapeutic molecules during synthesis.[9]
Experimental Protocol: Solution-Based Synthesis of this compound Nanoparticles
Materials:
-
Iron(III) Chloride (FeCl₃)
-
Fumaric Acid
-
Deionized Water
-
Ethanol (for washing)
-
(Optional) Therapeutic agent to be encapsulated (e.g., protein, small molecule drug)
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Prepare separate aqueous solutions of Iron(III) Chloride and fumaric acid. A typical molar ratio of fumaric acid to iron is 10:1 to compensate for reduced reactivity at a less acidic pH.[9]
-
If encapsulating a therapeutic agent, it should be added to the fumaric acid solution.
-
Adjust the pH of the fumaric acid solution to approximately 4.8.[9]
-
While stirring the fumaric acid solution, slowly add the Iron(III) Chloride solution. Nanoparticle formation will be initiated.
-
Allow the reaction to proceed at room temperature with continuous stirring for a defined period (e.g., 1-2 hours).
-
The resulting nanoparticles are collected by centrifugation.
-
The nanoparticles are washed several times with deionized water and then with ethanol.
-
The final product is dried to obtain amorphous iron-fumarate nanoparticles.
Workflow for Solution-Based Synthesis
Caption: Workflow for the solution-based synthesis of amorphous iron-fumarate nanoparticles.
Data Presentation: Expected Nanoparticle Properties
The properties of the synthesized iron oxide nanoparticles are highly dependent on the synthesis method and parameters. The following table summarizes the expected characteristics.
| Property | Thermal Decomposition | Solution-Based (Biomimetic) |
| Average Particle Size | 5 - 20 nm (tunable by precursor/surfactant ratio)[8] | ~30 nm[9] |
| Morphology | Spherical or cubic[10] | Spherical[9] |
| Crystallinity | Crystalline (e.g., Magnetite - Fe₃O₄)[8] | Amorphous[9] |
| Magnetic Properties | Superparamagnetic | Paramagnetic |
| Surface Coating | Oleic acid/Oleylamine (hydrophobic) | Fumarate (hydrophilic) |
| Biocompatibility | Good (requires surface modification for aqueous use) | Excellent |
| Drug Loading | Post-synthesis surface conjugation | In-situ encapsulation during synthesis[9] |
Applications in Drug Development
Iron oxide nanoparticles synthesized from this compound hold significant promise for various applications in drug development, primarily centered around targeted drug delivery and theranostics.[11][12][13]
Targeted Drug Delivery
The superparamagnetic nature of IONPs synthesized via thermal decomposition allows for their accumulation at a target site (e.g., a tumor) using an external magnetic field. This enhances the local concentration of the therapeutic agent, thereby increasing its efficacy and reducing systemic side effects.
Logical Relationship for Magnetic Targeting
Caption: Logical flow of magnetically targeted drug delivery using IONPs.
Theranostics
IONPs can also serve as contrast agents in Magnetic Resonance Imaging (MRI), enabling the visualization of their biodistribution and accumulation at the target site. This dual functionality of therapy and diagnostics is known as theranostics.
Characterization of Synthesized Nanoparticles
Thorough characterization is crucial to ensure the quality, safety, and efficacy of the synthesized nanoparticles.
| Characterization Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology. |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity (e.g., magnetite vs. maghemite).[14] |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties (e.g., saturation magnetization, coercivity). |
| Dynamic Light Scattering (DLS) | Hydrodynamic size and colloidal stability in solution. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups and confirmation of surface coatings. |
| Thermogravimetric Analysis (TGA) | Thermal stability and quantification of surface coatings. |
Conclusion
This compound, while not a conventional precursor, presents a viable and biocompatible starting material for the synthesis of iron oxide nanoparticles. The choice between thermal decomposition and solution-based methods will depend on the desired nanoparticle characteristics and the specific application in drug development. The provided protocols offer a foundational framework for researchers to explore this promising avenue in nanomedicine. Further optimization of the synthesis parameters is encouraged to tailor the nanoparticle properties for specific therapeutic and diagnostic needs.
References
- 1. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docnum.umons.ac.be [docnum.umons.ac.be]
- 12. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. researchgate.net [researchgate.net]
Tracking Iron Fumarate In Vivo: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide for In Vivo Imaging of Iron Fumarate Distribution
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in tracking the in vivo distribution of this compound. This compound is a common oral iron supplement, and understanding its biodistribution is crucial for assessing its efficacy and safety. The following sections detail various imaging techniques, quantitative data on iron distribution, and the underlying biological pathways.
Introduction to In Vivo Imaging of Iron
Several advanced imaging modalities can be employed to monitor the distribution of iron compounds in a living organism. While direct imaging of this compound at the molecular level is challenging, its iron component can be tracked using various techniques, often by labeling the compound or by detecting its influence on the surrounding tissue. The primary methods include Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and optical imaging (fluorescence and bioluminescence).
Key In Vivo Imaging Techniques and Protocols
Magnetic Resonance Imaging (MRI)
MRI is a powerful, non-invasive technique that can detect iron's magnetic properties. Iron, particularly when stored in ferritin and hemosiderin, alters the local magnetic field, leading to a detectable change in the MR signal.[1][2]
Application Note: MRI is well-suited for quantifying iron accumulation in organs like the liver, spleen, and bone marrow.[3] T2*-weighted imaging is particularly sensitive to iron deposits.[1] While oral iron supplements like ferrous fumarate can cause image artifacts if undigested in the gastrointestinal tract[4], MRI can effectively monitor changes in tissue iron concentration after absorption and distribution.
Experimental Protocol: T2-Weighted MRI for Liver Iron Quantification*
-
Animal Model: Wistar rats (n=5 per group).
-
This compound Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Imaging Time Points: Perform imaging at baseline (pre-dose) and at 24, 48, and 72 hours post-administration.
-
MRI System: 3T clinical MRI scanner.
-
Imaging Sequence: Multi-echo gradient-echo (GRE) sequence.
-
Repetition Time (TR): 200 ms
-
Echo Times (TE): A series of TEs, e.g., 2, 4, 6, 8, 10, 12, 14, 16 ms.
-
Flip Angle: 20 degrees.
-
Slice Thickness: 2 mm.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) in the liver parenchyma on the images from each echo time.
-
Measure the mean signal intensity within each ROI.
-
Fit the signal intensity decay over the different TEs to a mono-exponential decay model (S(TE) = S0 * exp(-TE/T2)) to calculate the T2 relaxation time.
-
A shorter T2* value indicates a higher iron concentration.
-
-
Calibration: Correlate T2* values with liver iron concentrations determined by ex vivo methods like atomic absorption spectroscopy for absolute quantification.
Positron Emission Tomography (PET)
PET is a highly sensitive and quantitative imaging technique that requires radiolabeling of the molecule of interest.[5][6] For this compound, the iron atom can be replaced with a positron-emitting isotope, such as ⁵²Fe or ⁵⁵Co, or the fumarate molecule can be labeled with ¹¹C or ¹⁸F.
Application Note: PET imaging allows for the dynamic and quantitative tracking of this compound from the site of administration to its distribution throughout the body. It provides excellent sensitivity for detecting even small amounts of the tracer. Dual-modality PET/MRI offers the combined benefits of high sensitivity from PET and high spatial resolution from MRI.[7]
Experimental Protocol: ¹⁸F-Labeled this compound PET Imaging
-
Radiolabeling: Synthesize [¹⁸F]fluorofumarate and subsequently chelate it with non-radioactive iron to produce ¹⁸F-labeled this compound. (This is a hypothetical approach as direct radiolabeling of this compound is not standard; alternatively, a chelator can be attached to the fumarate for radiolabeling with a metallic positron emitter like ⁶⁸Ga).
-
Animal Model: Nude mice (n=5 per group).
-
Tracer Administration: Administer the radiolabeled this compound orally or intravenously (for pharmacokinetic comparison).
-
Imaging Protocol:
-
Perform a dynamic PET scan for the first 60 minutes post-injection to observe initial distribution.
-
Acquire static PET/CT scans at 1, 4, and 24 hours post-injection.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) over major organs (liver, spleen, kidneys, bone, muscle, brain) on the co-registered CT images.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Optical Imaging (Fluorescence)
Fluorescence imaging can be used to track iron distribution by employing fluorescent probes that are sensitive to ferrous iron (Fe²⁺) or by labeling the this compound molecule with a fluorescent dye.[8][9]
Application Note: This technique is particularly useful for cellular and sub-cellular visualization of iron uptake in vitro and for in vivo imaging in small animals, especially for superficial tissues. Encapsulating this compound in fluorescently labeled nanoparticles (e.g., liposomes) is a practical approach for in vivo tracking.[10][11]
Experimental Protocol: Liposome-Encapsulated Fluorescent this compound Imaging
-
Probe Preparation:
-
Synthesize liposomes incorporating a near-infrared (NIR) fluorescent dye (e.g., Cy5.5).
-
Encapsulate this compound within these fluorescent liposomes.[11]
-
-
Animal Model: Athymic nude mice (n=5 per group).
-
Administration: Administer the fluorescent liposomes orally.
-
In Vivo Imaging:
-
Image the mice at 1, 4, 8, and 24 hours post-administration using an in vivo imaging system (IVIS) with appropriate excitation and emission filters for the chosen NIR dye.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the animals and harvest major organs (stomach, intestine, liver, spleen, kidneys).
-
Image the organs ex vivo to confirm the in vivo signal localization and quantify the fluorescence intensity.
-
Quantitative Biodistribution Data
The biodistribution of orally administered iron is primarily influenced by absorption in the duodenum and proximal jejunum.[3][12] Once absorbed, iron is transported by transferrin and distributed to major iron-utilizing and storage organs.[3] While specific quantitative data for orally administered this compound is limited, the following table provides a representative biodistribution based on studies of radiolabeled iron supplements and the known physiology of iron metabolism.
| Organ/Tissue | Iron Concentration (% of Absorbed Dose) | Time Point | Primary Function |
| Blood (Erythrocytes) | >70% | 14 days | Oxygen Transport (in Hemoglobin) |
| Liver | 10-20% | 24-72 hours | Storage (as Ferritin), Metabolism |
| Bone Marrow | 5-15% | 24-72 hours | Erythropoiesis (Hemoglobin Synthesis) |
| Spleen | 5-10% | 24-72 hours | Iron Recycling from Senescent Erythrocytes |
| Muscle | ~4% | Long-term | Oxygen Storage (in Myoglobin) |
Note: This table is a synthesized representation based on general iron metabolism principles and data from various iron absorption studies.[3] The exact percentages can vary based on the animal model, iron status, and administered dose.
Biological Pathways and Experimental Workflows
Cellular Uptake and Intracellular Fate of Iron from Ferrous Fumarate
Following oral administration, ferrous fumarate dissolves in the stomach, releasing ferrous iron (Fe²⁺).[3] The primary route of absorption is through the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes in the duodenum. There is also evidence for an alternative uptake mechanism via clathrin-mediated endocytosis.
Inside the enterocyte, iron enters the labile iron pool and can be:
-
Stored: Incorporated into ferritin.
-
Utilized: Transported to mitochondria for metabolic processes.
-
Exported: Transported across the basolateral membrane into the bloodstream by ferroportin.[3]
In the bloodstream, Fe²⁺ is oxidized to ferric iron (Fe³⁺) by hephaestin and binds to transferrin for transport to various tissues.[3]
Experimental Workflow for In Vivo Imaging
The general workflow for an in vivo imaging study to track this compound distribution involves several key steps, from preparation of the imaging agent to data analysis.
Systemic Iron Homeostasis
The systemic distribution of iron is tightly regulated by the hormone hepcidin, which is produced by the liver. High iron levels stimulate hepcidin production, which in turn binds to ferroportin, causing its internalization and degradation. This process blocks iron export from enterocytes and macrophages, thereby reducing iron levels in the blood.
Conclusion
The in vivo imaging techniques and protocols outlined in this document provide a robust framework for studying the distribution of this compound. By combining modalities like MRI and PET, researchers can obtain both anatomical and quantitative information on iron biodistribution. Understanding the cellular and systemic pathways of iron metabolism is essential for interpreting imaging data and for the development of more effective iron supplementation strategies.
References
- 1. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Handling and Storage of Iron Fumarate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe handling and appropriate storage of iron fumarate (ferrous fumarate). Adherence to these guidelines is crucial to ensure the integrity of the material, the safety of laboratory personnel, and the accuracy of experimental results.
Introduction
Iron (II) fumarate, with the chemical formula C₄H₂FeO₄, is a reddish-orange to reddish-brown, odorless powder.[1][2] It is commonly utilized as an iron supplement to treat or prevent iron deficiency anemia.[3][4] Due to its specific chemical properties and potential hazards, proper handling and storage procedures are essential. This SOP outlines the necessary precautions and protocols for managing this compound in a research and development setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the material's behavior and for designing appropriate experimental and storage conditions.
| Property | Value | References |
| Chemical Formula | C₄H₂FeO₄ | [1][5] |
| Molar Mass | 169.901 g/mol | [1] |
| Appearance | Reddish-orange to reddish-brown powder | [1][2][3][4] |
| Odor | Odorless | [1][3] |
| Melting Point | >280 °C | [1][2][6][7] |
| Solubility in Water | 1.4 g/L at 25 °C | [6][7] |
| Solubility in Ethanol | Very slightly soluble | [2][3] |
| Density | 2.435 g/cm³ (at 20 °C) | [1] |
| Decomposition Temperature | ≥330.2 °C | [6][7] |
| Iron Content | Approximately 32.87% | [1][4] |
Health and Safety Precautions
This compound is generally considered stable under normal conditions; however, appropriate safety measures must be followed to minimize risks.
3.1. Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask or respirator should be used, especially when handling large quantities or if there is a risk of dust generation, to avoid inhalation.[7]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[8][9]
-
Avoid creating dust.[8][9] Use techniques such as gentle scooping and careful transfer of the material.
-
In case of a spill, avoid dry sweeping. Instead, gently moisten the spilled material with water and then carefully wipe it up.[10]
-
Wash hands thoroughly with soap and water after handling this compound.[4][8][9]
3.3. First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][8]
-
Skin Contact: Wash the affected area with soap and water.[4][8]
-
Eye Contact: Rinse eyes with plenty of water for several minutes.[8]
-
Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting unless instructed by a medical professional.[8]
Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound.
-
Container: Store in a tightly closed, well-labeled container.[8]
-
Temperature: Store in a cool, dry place.[8][10] Some sources recommend storage at -20°C for long-term stability (up to 3 years in powder form).[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
-
Light: Protect from direct sunlight.[10]
Experimental Protocols
The following are detailed methodologies for key experiments related to the quality control of this compound.
5.1. Protocol for Identification by Infrared (IR) Spectroscopy
This protocol is used to confirm the identity of this compound by comparing its infrared spectrum to that of a reference standard.
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) dispersion of the this compound sample.
-
To do this, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
-
Instrument Setup:
-
Set up an IR spectrometer to scan the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
-
Analysis:
-
Obtain the IR absorption spectrum of the sample.
-
Compare the resulting spectrum with the spectrum of a known fumaric acid reference standard. The maxima in the sample spectrum should correspond to those in the reference spectrum.[11]
-
5.2. Protocol for Assay by High-Performance Liquid Chromatography (HPLC)
This method determines the content of fumaric acid in the this compound sample, which is indicative of its purity.[12]
-
Standard Preparation:
-
Prepare a stock solution of fumaric acid standard (e.g., 1 mg/mL) in deionized water.
-
Create a series of dilutions from the stock solution to generate a calibration curve.[12]
-
-
Sample Preparation:
-
HPLC Conditions:
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Quantify the fumaric acid content in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
5.3. Protocol for Stability Testing under Accelerated Conditions
This protocol assesses the stability of this compound under stressed conditions to predict its shelf life.
-
Sample Preparation:
-
Place the this compound sample in its final packaging (e.g., blister packs).
-
-
Storage Conditions:
-
Store the samples in a stability chamber at accelerated conditions, for example, at 40°C ± 2°C and 75% ± 5% relative humidity for a defined period (e.g., three months).[13]
-
-
Analysis:
-
At specified time points (e.g., initial, 1 month, 2 months, 3 months), withdraw samples and analyze them for key quality attributes such as appearance, assay (using HPLC), and dissolution.[13]
-
Compare the results to the initial data to evaluate any degradation or changes in properties.
-
Workflow and Signaling Pathway Diagrams
Workflow for Handling and Storage of this compound
References
- 1. Iron(II) fumarate - Wikipedia [en.wikipedia.org]
- 2. Ferrous fumarate | 141-01-5 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Iron(II) fumarate | TargetMol [targetmol.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioavailability of Iron Fumarate in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of iron fumarate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is considered a typical range for the bioavailability of ferrous fumarate in animal studies?
A1: The bioavailability of ferrous fumarate can vary depending on the animal model and experimental conditions. However, it is generally considered to have high bioavailability, often comparable to or slightly better than ferrous sulfate.[1][[“]][3] Studies in piglets and broilers have shown that ferrous fumarate can increase the apparent iron absorption rate by 15%-30% compared to ferrous sulfate.[1] In non-anemic women and children, the relative bioavailability of ferrous fumarate was found to be similar to ferrous sulfate.[3] It is crucial to establish a baseline in your specific animal model to determine if your results are genuinely low.
Q2: What are the primary factors that can lead to low bioavailability of this compound in my animal study?
A2: Several factors can contribute to lower-than-expected bioavailability of this compound. These can be broadly categorized as:
-
Dietary Interactions: The composition of the animal's diet plays a critical role. The presence of anti-nutritional factors like phytates (found in grains and legumes), tannins (in tea and some plants), and phosphates can bind to iron and form insoluble complexes, thereby inhibiting its absorption.[4][5][6]
-
Animal Model and Physiology: There are species-specific differences in iron absorption.[7][8] The iron status of the animal is also a key regulator; animals with sufficient iron stores will down-regulate absorption.[4]
-
Formulation and Administration: The formulation of the this compound supplement and the method of administration can impact its dissolution and subsequent absorption. For instance, improper storage can lead to oxidation, and the timing of administration relative to feeding can influence interactions with dietary components.[5]
-
Gastrointestinal Health: The health of the animal's gastrointestinal tract is essential for efficient nutrient absorption. Conditions affecting the duodenum and proximal jejunum, the primary sites of iron absorption, can impair bioavailability.[4][9]
Q3: Can the animal's gut microbiome influence the absorption of this compound?
A3: Yes, emerging research suggests that the gut microbiome can influence iron absorption. Some studies indicate that ferrous fumarate may improve the intestinal environment by promoting the growth of beneficial bacteria like lactic acid bacteria, which could indirectly enhance iron absorption and utilization.[1] An imbalance in the gut flora could potentially have a negative impact.
Q4: How does this compound compare to ferrous sulfate in terms of bioavailability?
A4: Ferrous fumarate and ferrous sulfate are both common ferrous iron salts used in supplementation and are generally considered to have good bioavailability.[[“]] Some studies suggest ferrous fumarate has a higher bioavailability and is less affected by anti-nutritional factors in feed compared to ferrous sulfate.[1] However, other studies have found their absorption to be comparable, particularly in non-anemic subjects.[3] The choice between them may also depend on factors like palatability and gastrointestinal side effects, with ferrous fumarate often reported to be better tolerated.[10][11]
Troubleshooting Guides
Issue 1: Lower than expected hemoglobin and tissue iron levels after supplementation.
This guide helps you systematically investigate the potential causes for poor iron repletion in your animal model.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low iron bioavailability.
Step-by-Step Guide:
-
Analyze Animal Diet Composition:
-
Question: Does the animal feed contain high levels of iron absorption inhibitors?
-
Action: Review the detailed composition of the rodent chow. Look for high concentrations of phytates, oxalates, and phosphates. If using a custom diet, consider the source of all ingredients.
-
Solution: If inhibitors are present, consider switching to a purified, low-inhibitor diet for the duration of the study. Alternatively, administer the this compound supplement separately from the main feed with a sufficient time gap.
-
-
Verify this compound Formulation and Dosage:
-
Question: Is the this compound dose accurate and the formulation stable?
-
Action: Re-verify your dosage calculations based on the animal's weight. Ensure the this compound has been stored correctly to prevent oxidation. If possible, have the iron content of your supplement independently analyzed.
-
Solution: Adjust the dosage if necessary. If the formulation is suspect, obtain a new, certified batch of this compound.
-
-
Assess Animal Health and Iron Status:
-
Question: Are the animals healthy, and were they sufficiently iron-deficient at the start of the study?
-
Action: Perform a general health check of the animals. Review baseline hematological data to confirm iron deficiency. Underlying inflammatory conditions can also impair iron absorption.
-
Solution: If animals have underlying health issues, they may need to be excluded from the analysis. Ensure your iron-depletion phase is adequate to induce a clear state of iron deficiency.
-
-
Review Experimental Protocol:
-
Question: Is the method of administration and sample collection appropriate?
-
Action: Review your gavage or feeding technique to ensure the full dose is being administered. Check your tissue collection and processing methods for potential iron contamination or loss.
-
Solution: Refine your administration technique. Ensure all labware used for tissue processing is acid-washed to remove trace iron contamination.
-
Issue 2: Inconsistent results between individual animals or groups.
High variability can mask the true effect of your intervention. This guide addresses potential sources of inconsistency.
Logical Relationship Diagram:
Caption: Factors contributing to experimental variability in iron bioavailability studies.
Troubleshooting Steps:
-
Standardize Animal Population:
-
Concern: Genetic variability within an outbred animal stock can lead to different absorption efficiencies.
-
Solution: Use an inbred strain of animals if possible. Ensure all animals are of the same age and sex, and randomize them into experimental groups carefully.
-
-
Ensure Consistent Dosing:
-
Concern: Inconsistent administration of the iron supplement will lead to variable intake.
-
Solution: If using oral gavage, ensure the technique is consistent and performed by a trained individual. If mixing with feed, monitor individual food consumption to ensure all animals are ingesting a similar amount.
-
-
Control Environmental Factors:
-
Concern: Stress and other environmental factors can affect animal physiology and nutrient absorption.
-
Solution: Maintain a stable and controlled environment (temperature, light cycle, noise) for the animals. Handle animals consistently and gently to minimize stress.
-
Data Presentation
Table 1: Comparison of Iron Bioavailability from Different Sources in Animal Models
| Iron Source | Animal Model | Relative Bioavailability (vs. Ferrous Sulfate) | Key Findings | Reference |
| Ferrous Fumarate | Piglets, Broilers | 115-130% | Increased apparent iron absorption compared to ferrous sulfate. | [1] |
| Ferrous Fumarate | Non-anemic Infants | 97% | No significant difference in iron absorption compared to ferrous sulfate. | [3] |
| Ferrous Fumarate | Non-anemic Young Children | 106% | No significant difference in iron absorption compared to ferrous sulfate. | [3] |
| Ferrous Fumarate | Rats | - | As effective as other iron compounds in hematinic studies. | [11] |
| Heme Iron (Pork) | Pregnant Women | Higher than Ferrous Sulfate | Heme iron utilization was significantly greater than non-heme iron. | [12] |
Experimental Protocols
Protocol 1: Rat Hemoglobin Repletion Bioassay
This method is a classic approach to determine the bioavailability of an iron source.[13][14]
-
Depletion Phase:
-
Weanling rats (e.g., Sprague-Dawley) are placed on a low-iron basal diet for a period of 2-4 weeks to induce iron-deficiency anemia.
-
Monitor hemoglobin levels weekly until they drop to a predetermined anemic level (e.g., <6 g/dL).
-
-
Repletion Phase:
-
Divide the anemic rats into groups.
-
One group continues on the basal diet (negative control).
-
One group receives the basal diet supplemented with a known concentration of a reference iron source (e.g., ferrous sulfate).
-
The test group(s) receive the basal diet supplemented with ferrous fumarate at one or more concentrations.
-
The repletion phase typically lasts for 2 weeks.
-
-
Data Collection and Analysis:
-
Measure body weight and food intake regularly.
-
At the end of the repletion period, collect blood samples to measure final hemoglobin concentrations.
-
Calculate hemoglobin repletion efficiency (HRE) for each group.
-
Relative bioavailability is calculated by comparing the HRE of the ferrous fumarate group to the ferrous sulfate group.
-
Protocol 2: Measurement of Non-Heme Iron in Animal Tissues
This protocol is adapted from colorimetric methods using bathophenanthroline or ferrozine.[15][16][17]
-
Sample Preparation:
-
Iron Release and Protein Precipitation:
-
Colorimetric Reaction:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Add a reducing agent (e.g., thioglycolic acid or ascorbic acid) to reduce any Fe³⁺ to Fe²⁺.
-
Add the chromogen (e.g., ferrozine or bathophenanthroline solution). This will form a colored complex with the Fe²⁺.
-
-
Quantification:
-
Measure the absorbance of the colored complex using a spectrophotometer or plate reader at the appropriate wavelength.
-
Calculate the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron.
-
Signaling Pathways and Workflows
Non-Heme Iron Absorption Pathway in Duodenal Enterocytes
The absorption of non-heme iron, such as that from this compound, is a tightly regulated process primarily occurring in the duodenum.[4][18][19]
Caption: Simplified pathway of non-heme iron absorption in an intestinal enterocyte.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. consensus.app [consensus.app]
- 3. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Iron Metabolism and Its Disorders | Veterian Key [veteriankey.com]
- 5. Iron supplement - Wikipedia [en.wikipedia.org]
- 6. Dietary and pharmacological factors affecting iron absorption in mice and man (Comment for a Letter to the editor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE INFLUENCE OF DIET ON IRON ABSORPTION: III. COMPARATIVE STUDIES WITH RATS, MICE, GUINEA PIGS, AND CHICKENS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Mammals Acquire and Distribute Iron Needed for Oxygen-Based Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferrous Fumarate Emerges as Essential Feed - HONDE TECHNOLOGY CO.,LTD FEED [hondetcfd.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Utilization of Iron from an Animal-Based Iron Source Is Greater Than That of Ferrous Sulfate in Pregnant and Nonpregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the bioavailability of iron, using the rat hemoglobin repletion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Iron Bioavailability Using the Hemoglobin Regeneration—Anemic Rat Assay [ouci.dntb.gov.ua]
- 15. Microanalysis of non-heme iron in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 17. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 18. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Iron Fumarate Concentration for Maximal Cell Viability
Welcome to the technical support center for optimizing iron fumarate concentration in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the cellular mechanisms involved to help you achieve maximal cell viability and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability / High Cytotoxicity | Iron concentration is too high, leading to oxidative stress and cell death. The ferrous (Fe2+) form of iron can be more toxic than the ferric (Fe3+) form.[1] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and titrate upwards.[1] If possible, compare the toxicity of ferrous fumarate with a ferric iron source. |
| The cell line is particularly sensitive to iron. | Review the literature for established iron concentrations used with your specific cell line. Consider using a different iron supplement if sensitivity persists. | |
| Compound precipitation. Poor solubility of this compound at physiological pH can lead to the formation of precipitates that are toxic to cells.[2] | Ensure complete dissolution of this compound in the culture medium. Prepare a fresh, concentrated stock solution in an appropriate solvent and dilute it to the final working concentration just before use. Visually inspect the medium for any signs of precipitation. | |
| Inconsistent or Non-Reproducible Results | "Edge effect" in multi-well plates. Wells on the perimeter of the plate are prone to evaporation and temperature changes, affecting cell growth.[2] | To mitigate this, fill the outer wells of your culture plates with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental samples.[2] |
| Variability in cell health and passage number. Cells that are unhealthy, in a non-logarithmic growth phase, or have a high passage number can respond differently to treatment.[2] | Use cells that are healthy, in the exponential growth phase, and have a consistent and low passage number for all experiments. | |
| Reagent or media contamination. | Use sterile techniques for all cell culture procedures. Ensure all reagents and media are free from contamination. | |
| Unexpected Biological Effects | Alteration of cellular signaling pathways. Fumarate can impact cellular iron metabolism and signaling pathways, leading to changes in cell proliferation.[3][4] | Be aware that this compound can have biological effects beyond simple iron supplementation. Monitor relevant cellular markers if you suspect off-target effects. |
| Induction of ferroptosis. Iron can induce a specific form of cell death called ferroptosis, which is characterized by lipid peroxidation.[5][6][7] | If you observe signs of lipid peroxidation or cell death that is not apoptotic, consider investigating markers of ferroptosis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in my cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. Based on published studies, a wide range of concentrations has been used. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 1-10 µM) and increasing to higher concentrations (e.g., 100 µM or more).[1]
Q2: How should I prepare and dissolve this compound for cell culture?
A2: this compound can have limited solubility in neutral pH solutions. It is advisable to prepare a concentrated stock solution in a slightly acidic buffer or a suitable solvent as recommended by the manufacturer. This stock solution should then be diluted to the final working concentration in the cell culture medium immediately before use. Always visually inspect the medium for any signs of precipitation after adding the this compound solution.
Q3: My cells are dying even at low concentrations of this compound. What could be the problem?
A3: Several factors could contribute to this issue. First, ensure your this compound solution is properly prepared and free of contaminants. The ferrous (Fe2+) form of iron in this compound can be more toxic than the ferric (Fe3+) form.[1] Your cell line might be particularly sensitive to iron-induced oxidative stress. Consider co-treatment with an antioxidant to see if it mitigates the toxicity. Also, verify the health and passage number of your cells, as these factors can influence their sensitivity.[2]
Q4: Can this compound affect cellular signaling pathways?
A4: Yes. The fumarate component can influence cellular metabolism. For instance, an accumulation of fumarate has been shown to disrupt cellular iron signaling by modifying the iron regulatory protein 2 (IRP2) and activating the NRF2 transcription factor.[3][4] This leads to an increase in ferritin, a protein involved in iron storage, which can promote cell proliferation through the FOXM1 transcription factor.[3][4] Additionally, iron itself is a key player in the Fenton reaction, which generates reactive oxygen species (ROS) and can induce ferroptosis, a form of iron-dependent cell death.[7][8][9]
Quantitative Data Summary
The following table summarizes iron concentrations used in various cell culture studies. Note the variability across different cell lines and iron formulations.
| Cell Line | Iron Compound | Concentration Range | Observed Effect | Reference |
| HeLa | Lipid-coated iron-fumarate nanoparticles | 0 - 240 µg/mL | No obvious reduction in viability up to 30 µg/mL; <50% effect at 240 µg/mL. | [10][11] |
| BmN | Iron(II) fumarate | 0.32%, 0.64% | Enhanced cell tolerance to cypermethrin and increased cell viability. | [12] |
| Neuroblastoma (SHSY5Y) | Ionic Iron (Fe(II) and Fe(III)) | 1 - 100 µM | Dose-dependent decrease in cell proliferation; Fe(II) showed higher toxicity. | [1] |
| Hutu-80 | Ferrous fumarate | 0.5 mM | Used to study iron uptake mechanisms. | [13][14] |
| Various Mammalian Cells | Iron supplementation | 100 µM - 5 mM | General range for iron supplementation in cell culture. | [15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies using this compound nanoparticles.[10][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include untreated cells as a control group.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Cellular Iron Uptake and Regulation
Caption: Cellular uptake and fate of iron from this compound.
Fumarate-Induced Signaling Pathway
Caption: Signaling cascade initiated by fumarate accumulation.
References
- 1. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferrous Fumarate-Encapsulated Nanoformulation Triggering a Domino Effect for Enhanced Ferroptosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biomimetic Mineralization of Iron-Fumarate Nanoparticles for Protective Encapsulation and Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
Strategies to improve the solubility of iron fumarate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of iron fumarate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water and how does pH affect it?
A1: this compound is characterized as slightly or poorly soluble in water at neutral pH.[1][2][3] Its solubility is highly dependent on the pH of the aqueous medium. It is readily soluble in acidic conditions, particularly at a pH of 2, which is similar to the environment of the stomach.[4][5][6] As the pH increases towards neutral and alkaline levels, the solubility of this compound dramatically decreases.[5][7] For instance, one study noted that increasing the pH from 2 to 6 resulted in the precipitation of 74% of the iron from a ferrous fumarate solution.[5][7]
Q2: My this compound is not dissolving in my neutral buffer system. What can I do?
A2: Direct dissolution in a neutral buffer will be challenging. Consider the following troubleshooting steps:
-
pH Adjustment: The most effective initial step is to lower the pH of your solution. This compound's solubility is significantly enhanced in dilute acids.[6][8] You can prepare a concentrated stock solution in a dilute acid (e.g., 0.1 M HCl) where it is soluble, and then carefully buffer the pH upwards to your desired final pH. Be aware that precipitation may occur as the pH rises.
-
Use of Excipients: Investigate the inclusion of solubility-enhancing excipients. Complexing agents, surfactants, and dispersants can help maintain solubility at higher pH values.
Q3: What types of excipients can I use to improve this compound solubility?
A3: Several categories of excipients have been shown to be effective:
-
Complexing Agents/Chelators: Agents like galacto-oligosaccharides (GOS) have been shown to more than double the solubility of iron at pH 4 and 6.[4] Ascorbic acid also enhances absorption, which is linked to maintaining iron in a soluble, reduced state.[6]
-
Surfactants: Surfactants like sodium lauryl sulfate are used in dissolution testing to improve the wetting and dissolution of this compound.[2]
-
Dispersants: Dispersants such as sodium starch glycollate can be included in solid formulations to promote rapid dispersal and dissolution of the particles in an aqueous medium.[9][10]
-
Stabilizers for Suspensions: For liquid formulations where complete solubilization is not achieved, stabilizers like lecithin can be used to create a uniform and easily redispersible suspension, preventing the agglomeration of solid particles.[11]
Q4: Can particle size reduction improve the solubility of my this compound sample?
A4: Yes, reducing the particle size can significantly improve the dissolution rate of this compound. According to the Noyes-Whitney equation, a larger surface area, achieved through smaller particle size, leads to a faster dissolution process. Techniques like micronization and nanonization can be employed.[12][13] While micronization primarily affects the rate of dissolution, nanonization may also lead to an increase in the equilibrium solubility.[12]
Q5: Are there advanced formulation techniques to enhance this compound's aqueous solubility?
A5: Yes, for drug development purposes, several advanced formulation strategies can be considered:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic matrix at a solid state, which can enhance its dissolution.[9]
-
Nanoliposomes: Encapsulating this compound in nanoliposomes is another approach to improve its stability and dispersion in aqueous solutions.[14]
-
Oral Dispersible Tablets (ODTs): Formulating this compound into ODTs with appropriate disintegrants can lead to rapid disintegration and dissolution in the oral cavity or upon contact with water.[15]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Incomplete Dissolution in Acidic Media (pH < 4) | Insufficient mixing or time. | Ensure vigorous agitation (e.g., stirring or sonication) and allow sufficient time for dissolution. Solubility in acidic solutions increases with longer incubation times.[5] |
| High concentration of this compound. | Prepare a more dilute solution or a slurry for subsequent pH adjustment. | |
| Precipitation Occurs When Raising pH | Supersaturation and low solubility at higher pH. | Add a complexing agent (e.g., GOS, ascorbic acid) before adjusting the pH to help keep the iron in solution.[4][6] |
| Consider a formulation approach like creating a stabilized suspension with lecithin if a clear solution is not required.[11] | ||
| Slow Dissolution Rate in a Liquid Formulation | Large particle size of the this compound powder. | Employ particle size reduction techniques such as milling or sonication to increase the surface area.[13] |
| Poor wettability of the powder. | Add a suitable surfactant (e.g., sodium lauryl sulfate) to the formulation to improve wetting.[2][8] | |
| Low Bioavailability in in vivo or in vitro models | Poor dissolution in simulated intestinal fluid (higher pH). | Formulate with dispersants like sodium starch glycollate to ensure rapid release.[9] |
| Oxidation of ferrous (Fe2+) to insoluble ferric (Fe3+) iron. | Include antioxidants like ascorbic acid in the formulation to maintain iron in its more soluble ferrous state.[6][16] |
Quantitative Data Summary
The following tables summarize quantitative data on the solubility and dissolution of this compound under various conditions.
Table 1: Effect of pH and Galacto-oligosaccharides (GOS) on Iron Solubility
| pH | Condition | Iron Solubility (%) |
| 2 | Ferrous Fumarate alone | >80%[4] |
| 2 | Ferrous Fumarate with GOS | >80%[4] |
| 4 | Ferrous Fumarate alone | Significantly lower than at pH 2 |
| 4 | Ferrous Fumarate with GOS | > Double the solubility of FeFum alone[4] |
| 6 | Ferrous Fumarate alone | 26% (relative to amount soluble at pH 2)[5][7] |
| 6 | Ferrous Fumarate with GOS | > Double the solubility of FeFum alone[4] |
Table 2: Dissolution of this compound in Different Media
| Formulation Type | Dissolution Medium | Time (mins) | % Dissolved |
| Oral Dispersible Tablet | pH 1.2 (0.1 M HCl) | 10 | >90%[15] |
| Conventional Tablet | pH 1.2 (0.1 M HCl) | 57 ± 6 | Complete Dissolution[17] |
| Conventional Tablet | pH 5.8 (Phosphate Buffer) | 85 ± 9 | Complete Dissolution[17] |
| Sustained-Release Capsule | pH 5.8 (Phosphate Buffer) | 388 ± 11 | Complete Dissolution[17] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in vitro
This protocol is adapted from the methodology used to test the effect of GOS on this compound solubility.[4]
-
Preparation of Test Solutions:
-
Prepare 50 mL of the desired aqueous solution (e.g., ultrapure water, buffer, or a solution containing a test excipient like 4g GOS).
-
Adjust the pH of the solution to the target value (e.g., 2, 4, or 6) using 1 M hydrochloric acid or 1 M sodium hydroxide.
-
Place the solution in a shaking water bath and equilibrate to 37°C.
-
-
Solubility Measurement:
-
Add a precisely weighed amount of this compound (e.g., 7.5 mg) to the pre-warmed test solution.
-
Incubate the mixture at 37°C with constant shaking (e.g., 150 rpm).
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), cease shaking and allow the solution to stand for 1 minute.
-
Withdraw an aliquot from the supernatant, ensuring no solid particles are collected.
-
Filter the aliquot through a 0.45 µm membrane filter.
-
-
Quantification:
-
Analyze the concentration of soluble iron in the filtrate using a suitable analytical method, such as atomic absorption spectrometry or a colorimetric assay (e.g., ferrozine method).
-
Calculate the percentage of dissolved iron relative to the total amount added.
-
Protocol 2: USP Dissolution Test for this compound Tablets
This protocol is based on the USP dissolution test for ferrous fumarate tablets.[2]
-
Apparatus: Use USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid containing 0.5% sodium lauryl sulfate.
-
Test Conditions:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 75 ± 1 rpm.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., Whatman Grade 50).
-
-
Analysis:
-
Determine the iron concentration in the filtered samples using atomic absorption spectrometry at 248.3 nm.
-
Calculate the cumulative percentage of the labeled amount of this compound dissolved at each time point, correcting for the volume replacements.
-
Visualizations
Caption: Workflow for determining this compound solubility in vitro.
References
- 1. Ferrous Fumarate FCC [chem-lygzhhg.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ve.scielo.org [ve.scielo.org]
- 6. cambridge.org [cambridge.org]
- 7. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanicpharmachem.com [oceanicpharmachem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US2985559A - Stabilized therapeutic ferrous fumarate aqueous suspensions - Google Patents [patents.google.com]
- 12. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 13. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. latamjpharm.org [latamjpharm.org]
- 16. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Iron Fumarate Under Physiological Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the degradation of iron fumarate in experimental settings that simulate physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under physiological conditions?
Under physiological conditions, this compound primarily dissociates into ferrous ions (Fe²⁺) and fumarate.[1] This process is highly dependent on the pH of the surrounding environment. In the acidic conditions of the stomach (low pH), this compound is more soluble and readily releases Fe²⁺ ions.[1][2][3] As the pH increases in the small intestine, the solubility of ferrous iron decreases.[4][5] The ferrous ions can also be oxidized to ferric ions (Fe³⁺), which is a key consideration in experimental design and analysis.[1][6] The fumarate component can be metabolized by gut microbiota into other organic acids, such as malate and succinic acid.[7][8][9]
Q2: What is the expected stability of this compound in simulated gastric and intestinal fluids?
The stability of this compound is directly linked to its dissolution profile. It is relatively unstable in simulated gastric fluid (acidic pH) as it is designed to dissolve and release ferrous ions for absorption.[1][2][10] In simulated intestinal fluid (neutral to slightly alkaline pH), the free ferrous ions are less soluble and more prone to precipitation and oxidation to ferric ions.[4][5] The stability of the compound itself before dissolution is generally good, but once in solution, the degradation process (dissociation and oxidation) begins.
Q3: How can I prevent the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron during my experiments?
Preventing the oxidation of ferrous ions is critical for accurate assessment of this compound degradation. Here are some key strategies:
-
Work under anaerobic conditions: Use an anaerobic chamber or glove box to minimize exposure to oxygen.
-
Use deoxygenated solutions: Prepare all buffers and media with deoxygenated water (e.g., by purging with nitrogen or argon gas).
-
Add antioxidants: Including antioxidants like ascorbic acid in your solutions can help maintain iron in its ferrous state.
-
Minimize sample handling time: Process and analyze samples as quickly as possible after collection.
Q4: What analytical techniques are recommended for quantifying the degradation products of this compound?
To quantify the primary degradation products, the following techniques are recommended:
-
For Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron:
-
UV-Vis Spectrophotometry with Chelating Agents: Use chromogenic chelators specific for either Fe²⁺ (e.g., Ferrozine, 1,10-phenanthroline, bathophenanthroline-disulphonate) or total iron after reduction of Fe³⁺.[11] The concentration is determined by measuring the absorbance at a specific wavelength.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides high sensitivity for total iron concentration. To speciate between Fe²⁺ and Fe³⁺, it must be coupled with a separation technique like solvent extraction.[1][12]
-
-
For Fumarate and its Metabolites:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify fumaric acid and its potential metabolites like malic and succinic acid.
-
Troubleshooting Guides
Issue 1: Inconsistent or low iron dissolution in simulated gastric fluid.
-
Possible Cause: Incorrect pH of the simulated gastric fluid.
-
Solution: Verify the pH of your simulated gastric fluid is within the appropriate range (typically pH 1.2-2.0). Adjust with HCl as necessary.
-
-
Possible Cause: Inadequate mixing or agitation.
-
Solution: Ensure your dissolution apparatus is providing sufficient and consistent agitation to facilitate the breakdown of the this compound formulation.
-
-
Possible Cause: Issues with the formulation itself (e.g., coatings on a tablet).
-
Solution: If using a commercial product, review the manufacturer's information on the formulation. For custom formulations, evaluate the impact of excipients on dissolution.
-
Issue 2: Rapid precipitation observed when transitioning from simulated gastric to intestinal fluid.
-
Possible Cause: pH-dependent solubility of ferrous iron.
-
Explanation: This is an expected phenomenon. As the pH increases to simulate the intestinal environment (pH 6.8-7.4), the solubility of ferrous iron decreases, leading to precipitation.
-
Solution: If you need to maintain iron in solution for specific analyses, consider the use of chelating agents that are effective at higher pH values. Be aware that this will alter the chemical speciation of the iron.
-
Issue 3: Measured ferrous iron (Fe²⁺) levels are significantly lower than expected, while total iron is as expected.
-
Possible Cause: Oxidation of Fe²⁺ to Fe³⁺.
-
Solution: Review and implement the strategies outlined in FAQ Q3 to prevent oxidation. This includes using deoxygenated solutions and working in an oxygen-free environment.
-
-
Possible Cause: Interference in the analytical method.
-
Solution: Ensure your chosen analytical method is validated for your sample matrix. Other components in your simulated fluids or formulation could be interfering with the measurement. Run appropriate controls and standards.
-
Data Presentation
Table 1: Dissolution of this compound in Simulated Physiological Fluids
| Parameter | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 6.8) | Reference |
|---|---|---|---|
| Dissolution Rate | Rapid | Slow and variable | [6] |
| Solubility | High | Low | [4][5] |
| Primary Iron Species | Ferrous (Fe²⁺) | Ferrous (Fe²⁺) and Ferric (Fe³⁺) |[1] |
Table 2: Stability of Ferrous Fumarate Under Thermal Stress
| Annealing Temperature | Observation | Reference |
|---|---|---|
| Up to 473 K (200 °C) | Ferrous fumarate is stable. | [6] |
| Above 473 K (200 °C) | Significant oxidation of Fe²⁺ to Fe³⁺ observed. |[6] |
Experimental Protocols
Protocol 1: In Vitro Dissolution and Degradation of this compound
-
Preparation of Simulated Gastric Fluid (SGF):
-
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.
-
The final pH should be approximately 1.2. Verify with a calibrated pH meter.
-
Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes before use.
-
-
Preparation of Simulated Intestinal Fluid (SIF):
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water.
-
Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.
-
Dilute with water to a final volume of 1000 mL.
-
Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes before use.
-
-
Dissolution Study:
-
Place a known amount of this compound into a dissolution vessel containing pre-warmed (37°C) and deoxygenated SGF.
-
Stir at a constant, controlled speed.
-
Withdraw aliquots at specified time intervals (e.g., 5, 15, 30, 60 minutes).
-
After the gastric phase, carefully neutralize the solution and add SIF to simulate the transition to the small intestine.
-
Continue to withdraw aliquots at specified time intervals.
-
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots for ferrous iron, ferric iron, and total iron content using a validated analytical method (see Protocol 2).
-
If desired, analyze for fumarate and its metabolites using HPLC.
-
Protocol 2: Quantification of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron using the Ferrozine Assay
-
Reagent Preparation:
-
Ferrozine Solution: Dissolve Ferrozine in a suitable buffer (e.g., HEPES or ammonium acetate) to a final concentration of 1 mg/mL.
-
Reducing Agent (for total iron): Prepare a solution of a reducing agent such as hydroxylamine hydrochloride or ascorbic acid.
-
Iron Standards: Prepare a series of standard solutions of known Fe²⁺ concentration.
-
-
Measurement of Ferrous Iron (Fe²⁺):
-
To a sample aliquot, add the Ferrozine solution.
-
Allow the color to develop (a magenta complex will form).
-
Measure the absorbance at the appropriate wavelength (approximately 562 nm) using a UV-Vis spectrophotometer.
-
Quantify the Fe²⁺ concentration by comparing the absorbance to a standard curve.
-
-
Measurement of Total Iron:
-
To a separate sample aliquot, add the reducing agent to convert all Fe³⁺ to Fe²⁺.
-
Proceed with the addition of the Ferrozine solution and measure the absorbance as described above.
-
This measurement represents the total iron concentration.
-
-
Calculation of Ferric Iron (Fe³⁺):
-
Subtract the ferrous iron concentration from the total iron concentration to determine the ferric iron concentration.
-
Visualizations
Caption: Experimental workflow for in vitro degradation analysis of this compound.
References
- 1. Research Portal [laro.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. Untargeted mass spectrometry-based metabolomics approach unveils biochemical changes in compound probiotic fermented milk during fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. Fumaric acid - Wikipedia [en.wikipedia.org]
- 10. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and rapid method for the determination of "free" iron in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Analytical Assays for Iron Fumarate
Welcome to the technical support center for analytical assays of iron fumarate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most frequently employed analytical methods for the quantification of this compound in pharmaceutical formulations include:
-
Titrimetric Analysis: This classical method often involves a redox titration, such as cerimetric titration, where the ferrous iron (Fe²⁺) is oxidized by a standard solution of ceric sulfate.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are commonly used to quantify the fumaric acid component of this compound.[2][3] This provides an indirect measure of the this compound content.
-
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for determining the total iron content in a sample.[4][5]
-
UV-Visible Spectrophotometry: This method is based on the formation of a colored complex between ferrous iron and a chromogenic reagent, such as 1,10-phenanthroline or 2,2'-bipyridyl.[6][7][8]
-
Dissolution Testing: While not a quantification method for the API itself, dissolution testing is a critical quality control assay to determine the rate at which iron is released from the dosage form.[9]
Q2: My ferrous fumarate sample is showing lower than expected assay values by titration. What could be the cause?
A2: Lower than expected assay values in titrimetric methods for ferrous fumarate are often due to the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, as most titration methods are specific for the ferrous form.[1] Key factors that can contribute to this include:
-
Exposure to Atmospheric Oxygen: Ferrous ions are susceptible to oxidation by atmospheric oxygen, especially in neutral or alkaline solutions.
-
Improper Sample Handling: Delays in analysis or exposure of the sample to air can lead to oxidation.
-
Incomplete Reduction of Ferric Ions: If the sample contains ferric ions, a reduction step is necessary before titration. Incomplete reduction will lead to lower results.
Q3: I am observing peak tailing and inconsistent retention times in my HPLC analysis of fumaric acid from an this compound formulation. What are the likely causes and solutions?
A3: Peak tailing and variable retention times in the HPLC analysis of fumaric acid can be caused by several factors:
-
Poorly Buffered Mobile Phase: The pH of the mobile phase is critical for maintaining the consistent ionization state of fumaric acid. Ensure the mobile phase is adequately buffered.
-
Column Contamination: Excipients from the tablet matrix can accumulate on the column, affecting peak shape and retention. Implement a robust sample preparation procedure, including filtration, and consider using a guard column.[3]
-
Secondary Interactions: Silanol groups on the stationary phase can interact with the analyte, leading to peak tailing. Using a column with low silanol activity or adding a competing base to the mobile phase can mitigate this.[2]
Q4: My dissolution results for enteric-coated this compound tablets are highly variable. How can I improve the consistency?
A4: High variability in dissolution testing of enteric-coated tablets can be a significant challenge.[10][11] Consider the following troubleshooting steps:
-
De-aeration of Dissolution Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, which can interfere with wetting and dissolution. Ensure the medium is properly de-aerated.
-
Mechanical Variables: Investigate and control for mechanical sources of variability, such as vessel shape, paddle/basket height, and centering.[10]
-
pH of the Medium: For enteric-coated tablets, the initial acidic stage should not cause premature release. The subsequent switch to a higher pH buffer is critical and its preparation and maintenance should be precise.
Troubleshooting Guides
Spectrophotometric Analysis: Interference from Excipients
Problem: In the spectrophotometric determination of iron using a colorimetric reagent like 1,10-phenanthroline, you observe a high background absorbance or non-linear calibration curves, especially with tablet formulations.
Possible Cause: Interference from excipients in the tablet matrix that may absorb at the same wavelength as the iron-phenanthroline complex or interact with the reagents.
Solution Workflow:
Caption: Troubleshooting workflow for excipient interference.
Atomic Absorption Spectroscopy (AAS): Low and Variable Readings
Problem: You are experiencing suppressed and erratic absorbance signals when analyzing this compound samples using Flame AAS.
Possible Cause: Chemical and matrix interferences are common in AAS. For iron analysis, the formation of stable, non-volatile compounds in the flame can reduce the population of ground-state iron atoms available for absorption.[12]
Solution: Use of a Releasing Agent
A common chemical interference for iron is the formation of refractory oxides with elements like silicon, aluminum, or phosphate, which may be present as excipients. A releasing agent, such as lanthanum chloride or strontium chloride, can be added to both the samples and standards. These agents preferentially bind with the interfering anions, "releasing" the iron analyte to be atomized.
Experimental Protocol: Sample Preparation for AAS with a Releasing Agent
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound sample in a suitable acidic solution (e.g., 0.1 N HCl) to a known volume.
-
Releasing Agent Solution: Prepare a stock solution of the releasing agent (e.g., 5% w/v lanthanum chloride in deionized water).
-
Sample and Standard Dilution:
-
For each standard and sample dilution, add a consistent volume of the releasing agent stock solution to ensure a final concentration sufficient to overcome the interference (e.g., 0.5-1% LaCl₃).
-
Dilute to the final volume with the same acidic solution used for the stock solution.
-
-
Analysis: Aspirate the prepared standards and samples into the AAS instrument.
| Parameter | Without Releasing Agent | With Releasing Agent (e.g., 1% LaCl₃) |
| Signal Stability | Potentially erratic | Improved stability |
| Analyte Signal | May be suppressed | Signal recovery to expected levels |
| Linearity | May be poor | Improved linearity of calibration curve |
Table 1: Effect of a Releasing Agent on AAS Analysis of Iron.
Detailed Experimental Protocols
Protocol 1: HPLC Determination of Fumaric Acid in this compound Tablets
This protocol is adapted from methodologies described for the analysis of fumaric acid from ferrous fumarate formulations.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][3] The pH should be adjusted to ensure fumaric acid is in a suitable ionic state (e.g., pH 6.3).[13]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength appropriate for fumaric acid (e.g., 277 nm).[13]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[13]
-
-
Standard Preparation:
-
Prepare a stock solution of fumaric acid reference standard (e.g., 1 mg/mL) in a suitable solvent like deionized water.[3]
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add a diluent (e.g., 2% H₂SO₄ in water) to dissolve the active ingredient.[3]
-
Sonicate or shake vigorously to ensure complete dissolution.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove undissolved excipients before injection.[3]
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of fumaric acid in the samples from the calibration curve.
-
Convert the concentration of fumaric acid to the concentration of this compound using their molecular weights.
-
Caption: HPLC analysis workflow for this compound tablets.
Protocol 2: Spectrophotometric Determination of Iron with 1,10-Phenanthroline
This protocol is based on the well-established reaction between ferrous iron and 1,10-phenanthroline to form a colored complex.[6][8]
-
Reagent Preparation:
-
Standard Iron Solution (e.g., 100 mg/L): Dissolve a known mass of ferrous ammonium sulfate in deionized water containing a small amount of acid (e.g., HCl or H₂SO₄) to prevent oxidation and hydrolysis.[6]
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): This acts as a reducing agent to convert any Fe³⁺ to Fe²⁺.[14]
-
1,10-Phenanthroline Solution (e.g., 0.1% w/v): This is the colorimetric reagent.
-
Buffer Solution (e.g., acetate buffer): To maintain the pH in the optimal range for color development (pH 3-5).[6]
-
-
Standard Curve Preparation:
-
Pipette a series of volumes of the standard iron solution into separate volumetric flasks to create standards of varying concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mg/L).
-
To each flask, add the hydroxylamine hydrochloride solution and wait for a few minutes to ensure complete reduction of any trace Fe³⁺.[14]
-
Add the buffer solution and the 1,10-phenanthroline solution.
-
Dilute to volume with deionized water and mix well.
-
Allow the color to develop for at least 10 minutes.[14]
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in an acidic solution.
-
Dilute the sample solution to bring the iron concentration into the range of the standard curve.
-
Treat an aliquot of the diluted sample in the same manner as the standards (add reducing agent, buffer, and colorimetric reagent).
-
-
Measurement and Analysis:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron-phenanthroline complex, which is approximately 510-522 nm.[6][7]
-
Use a reagent blank to zero the instrument.
-
Measure the absorbance of each standard and the prepared sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample from the calibration curve.
-
| Reagent | Purpose | Potential Issue if Omitted |
| Acid in Stock Solution | Prevents hydrolysis and oxidation of iron salts | Turbidity, precipitation, lower Fe²⁺ concentration |
| Hydroxylamine HCl | Reduces Fe³⁺ to Fe²⁺ | Inaccurate (low) results as Fe³⁺ does not react |
| Buffer Solution | Maintains optimal pH for color formation | Incomplete color development, unstable complex |
Table 2: Reagents and Their Functions in the Spectrophotometric Iron Assay.
References
- 1. scribd.com [scribd.com]
- 2. Separation of Ferrous fumarate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron- Determination by AAS | OIV [oiv.int]
- 6. asdlib.org [asdlib.org]
- 7. ajrsp.com [ajrsp.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. latamjpharm.org [latamjpharm.org]
- 14. csun.edu [csun.edu]
Technical Support Center: Minimizing Oxidation of Ferrous Fumarate in Solution
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols to minimize the oxidation of ferrous fumarate (Fe²⁺) to its ferric (Fe³⁺) state in aqueous solutions. Maintaining the ferrous state is critical for ensuring the bioavailability, efficacy, and consistency of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ferrous fumarate oxidation?
A1: Ferrous fumarate contains iron in the +2 oxidation state (ferrous ion, Fe²⁺). When dissolved in an aqueous solution, especially in the presence of oxygen, the ferrous ion can lose an electron and convert to the +3 oxidation state (ferric ion, Fe³⁺).[1] This process is a redox reaction where Fe²⁺ is oxidized. The resulting ferric ions are less soluble and can precipitate out of solution, often as reddish-brown ferric hydroxide.
Q2: Why is it critical to prevent the oxidation of ferrous fumarate?
A2: Preventing oxidation is crucial for several reasons:
-
Bioavailability: For oral supplements and drug development, the ferrous (Fe²⁺) form is more readily absorbed by the body.[2][3] Oxidation to the ferric (Fe³⁺) state significantly reduces its bioavailability.
-
Solubility & Stability: Ferric ions are less soluble than ferrous ions in neutral or near-neutral pH solutions and can precipitate, changing the concentration and appearance of your solution.[4][5][6]
-
Experimental Accuracy: In a research setting, a solution with an inconsistent Fe²⁺/Fe³⁺ ratio will yield unreliable and irreproducible results. The presence of Fe³⁺ can also introduce confounding variables, such as catalyzing the production of reactive oxygen species.[7]
Q3: What are the primary factors that accelerate oxidation?
A3: Several environmental factors can accelerate the oxidation of ferrous fumarate in solution:
-
Presence of Oxygen: Dissolved oxygen in the solvent is the primary oxidizing agent.[1][8]
-
High pH: The rate of Fe²⁺ oxidation increases significantly with higher pH. Ferrous fumarate is most soluble and stable in acidic conditions.[4][5][9]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[10]
-
Exposure to Light: Light, particularly UV light, can provide the energy to drive redox reactions. Storing solutions in the dark is recommended.[11]
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solutions |
| Solution appears cloudy, turns yellowish/reddish-brown, or a precipitate forms. | Oxidation of Fe²⁺ to insoluble Fe³⁺ compounds (e.g., ferric hydroxide). | 1. Ensure the solvent's pH is sufficiently acidic (ideally pH < 4).2. Prepare fresh using deoxygenated water and purge with an inert gas (N₂ or Ar).3. Add an appropriate antioxidant like ascorbic acid during preparation.4. Store the solution in a sealed, airtight container, protected from light. |
| Inconsistent or non-reproducible experimental results. | The ratio of Fe²⁺ to Fe³⁺ is variable between solution batches or is changing over time. | 1. Always prepare solutions fresh before use.2. Standardize your preparation protocol using the methods in this guide.3. Quantify the Fe²⁺ or Fe³⁺ content before each experiment to ensure consistency (see Protocol 2). |
| Ferrous fumarate powder does not fully dissolve. | The pH of the solvent is too high. Ferrous fumarate is only slightly soluble in water and its solubility decreases as the pH rises.[4][5][6] | 1. Dissolve the powder in a dilute acidic solution (e.g., 0.1 M HCl) instead of neutral water.[12] Gentle heating may aid dissolution during initial preparation.[12] |
Strategies and Experimental Protocols for Stabilization
Strategy 1: pH Control
Maintaining a low pH is the most effective initial step to enhance both the solubility and stability of ferrous fumarate.
Data Presentation: Effect of pH on Iron Solubility
The following table summarizes the significant impact of pH on the solubility of iron from ferrous fumarate.
| pH Level | Approximate % of Soluble Iron | Observations & Reference |
| pH 2 | 75% - 80% | Ferrous fumarate is most soluble in highly acidic conditions, similar to the stomach.[5][6] |
| pH 4 | Solubility significantly decreases | Solubility is markedly reduced compared to pH 2. Adding excipients like GOS can double solubility at this pH.[13] |
| pH 6 | < 26% (a 74% decrease from pH 2) | At near-neutral pH, the majority of the iron becomes insoluble and precipitates.[4][5][6] |
Strategy 2: Deoxygenation and Use of an Inert Atmosphere
Removing dissolved oxygen from the solvent and preventing its re-entry is a critical step to inhibit oxidation.
Experimental Protocol 1: Preparation of a Stabilized Ferrous Fumarate Solution
This protocol integrates multiple strategies for maximum stability.
Materials:
-
High-purity water (e.g., Milli-Q or distilled)
-
Ferrous Fumarate powder
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ascorbic acid (or another suitable antioxidant)
-
Nitrogen (N₂) or Argon (Ar) gas with a sparging tube
-
Airtight, amber glass storage bottle
Procedure:
-
Deoxygenate the Solvent: Place the required volume of high-purity water in a flask. Sparge (bubble) with nitrogen or argon gas for at least 30-60 minutes to displace dissolved oxygen.
-
Acidify the Solvent: While maintaining a gentle N₂/Ar stream over the liquid's surface (blanketing), add concentrated acid dropwise to the deoxygenated water to reach the target acidic pH (e.g., pH 2-3).
-
Add Antioxidant: Add the chosen antioxidant (e.g., ascorbic acid) to the acidified, deoxygenated water and stir until fully dissolved.
-
Dissolve Ferrous Fumarate: Slowly add the pre-weighed ferrous fumarate powder to the solution while stirring. The acidic environment will facilitate its dissolution.[12]
-
Final Volume and Storage: Adjust to the final volume with deoxygenated water. Immediately transfer the solution to an amber, airtight bottle. Purge the headspace of the bottle with N₂/Ar before sealing tightly.
-
Storage: Store the sealed container at 2-8°C and protected from light. For best results, use the solution as soon as possible after preparation.
Visualization: Experimental Workflow for Solution Preparation
Strategy 3: Use of Antioxidants and Chelating Agents
Antioxidants act as "sacrificial" agents, reacting with oxygen before it can oxidize the Fe²⁺ ions. Chelating agents can form a stable complex with Fe²⁺, protecting it from oxidation.
Data Presentation: Common Stabilizing Agents
| Agent Type | Example | Recommended Concentration (Typical) | Mechanism of Action & Notes |
| Antioxidant | Ascorbic Acid (Vitamin C) | 0.01% - 0.1% w/v | A strong reducing agent that scavenges oxygen and can reduce any Fe³⁺ formed back to Fe²⁺.[14][15][16][17] |
| Antioxidant | Sodium Metabisulfite | 0.01% - 0.1% w/v | An oxygen scavenger commonly used in pharmaceutical formulations. |
| Chelating Agent | Citric Acid | Varies (often used for pH control) | Can chelate Fe²⁺, preventing precipitation.[18] However, chelators with oxygen ligands may also promote autoxidation under certain conditions.[9] |
| Chelating Agent | EDTA (Ethylenediaminetetraacetic acid) | Varies | Forms a very stable complex with iron, keeping it soluble over a wide pH range.[4][5] Note that EDTA binds Fe³⁺ more strongly than Fe²⁺, which could potentially shift the equilibrium. Its use must be carefully evaluated for the specific application.[19] |
Strategy 4: Quality Control - Quantifying Oxidation
It is good practice to verify the integrity of your solution, especially if it is not freshly prepared. This protocol, adapted from the USP method for determining ferric iron limits, allows for quantification of the oxidized species.[12]
Experimental Protocol 2: Quantification of Ferric Iron (Fe³⁺) by Iodometric Titration
Principle: Ferric ions (Fe³⁺) will oxidize iodide ions (I⁻) to iodine (I₂). The amount of iodine produced, which is directly proportional to the amount of Fe³⁺, is then determined by titration with a standardized sodium thiosulfate solution.
Materials:
-
Ferrous fumarate solution to be tested
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI), solid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (Starch TS)
-
Glass-stoppered conical flask
Procedure:
-
Sample Preparation: Transfer an accurately measured volume of the ferrous fumarate solution (containing approximately 2.0 g of ferrous fumarate) into a 250-mL glass-stoppered conical flask. Add 25 mL of water and 4 mL of HCl.
-
Reaction: Add 3 g of potassium iodide to the flask. Insert the stopper, swirl to mix, and allow the flask to stand in the dark for 5 minutes. The Fe³⁺ will react with KI to form iodine, typically turning the solution yellow/brown.
-
Titration: After 5 minutes, remove the stopper, add 75 mL of water, and begin titrating with 0.1 N sodium thiosulfate. The brown color will fade.
-
Endpoint Determination: When the solution becomes a pale yellow, add 3 mL of starch indicator solution. The solution will turn a deep blue/black color. Continue titrating dropwise with sodium thiosulfate until the blue color completely disappears. This is the endpoint.
-
Calculation: Record the volume of sodium thiosulfate used. The amount of Fe³⁺ can be calculated based on the stoichiometry of the reaction. (Note: Per the USP monograph, not more than 7.16 mL of 0.1 N sodium thiosulfate should be consumed for a 2.0 g sample, which corresponds to a 2.0% limit of ferric iron).[12]
Visualization: Quality Control Logic Flow
References
- 1. scribd.com [scribd.com]
- 2. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]
- 3. Ferrous Fumarate | High-Purity Iron Reagent | RUO [benchchem.com]
- 4. ve.scielo.org [ve.scielo.org]
- 5. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Protect Materials And Boost Quality - Kintek Solution [kindle-tech.com]
- 9. sfrbm.org [sfrbm.org]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. Page loading... [guidechem.com]
- 12. Ferrous Fumarate [drugfuture.com]
- 13. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. Ascorbic acid--important for iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complex stability of ferrous ascorbate in aqueous solution and its significance for iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Palatability of Iron Fumarate in Animal Diets
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the palatability challenges associated with incorporating iron fumarate into animal diets. Below you will find a troubleshooting guide, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visualizations to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound supplementation.
Q1: My animals are completely refusing the feed after I added this compound. What should I do first?
A1: Immediate feed refusal is a strong indicator of a significant palatability issue, likely due to the metallic taste of this compound.
-
Immediate Action: Remove the supplemented feed and provide the basal (unsupplemented) diet to ensure the animals resume eating.
-
Initial Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the this compound concentration is correct for the target species. Excessive levels can exacerbate the metallic taste.
-
Introduce Gradually: If the concentration is correct, re-introduce the supplemented feed by gradually increasing the this compound level over several days. This allows for a period of adaptation.
-
Consider Masking Agents: If gradual introduction fails, the most effective next step is to use a taste-masking technology. Microencapsulation is a primary choice as it creates a physical barrier around the this compound particle, preventing it from interacting with taste receptors.[1][2]
-
Q2: I've observed a significant drop in feed intake, but not complete refusal. What are my options?
A2: A partial reduction in feed intake suggests that the metallic taste is being detected but is not overwhelmingly aversive.
-
First-Line Solutions:
-
Sweeteners: The addition of high-intensity sweeteners can effectively mask the undesirable taste of minerals. For piglets, sweeteners like sucralose have been shown to significantly increase feed intake.[3][4]
-
Flavoring Agents: Natural and artificial flavors can also improve palatability. For cattle, various flavoring agents are used to make feed more attractive.[5][6][7]
-
-
Second-Line Solution:
-
Microencapsulation: If sweeteners or flavors alone are insufficient, microencapsulated this compound is a highly effective solution that can be used in combination with these additives for a synergistic effect.
-
Q3: How can I differentiate between a palatability issue and a potential health problem causing reduced feed intake?
A3: This is a critical diagnostic step.
-
Observation: Monitor the animals for any clinical signs of illness, such as lethargy, diarrhea, or changes in behavior that are independent of feeding times.
-
"Washout" Period: Remove the this compound-supplemented feed and provide only the basal diet for a few days. If feed intake returns to normal, the issue is very likely related to palatability. If feed intake remains low, a health issue should be suspected, and veterinary consultation is recommended.
-
Preference Test: Conduct a simple two-bowl preference test (see Experimental Protocols below) offering the basal diet and the supplemented diet simultaneously. If the animals consistently and significantly prefer the basal diet, this points to a palatability problem.
Frequently Asked Questions (FAQs)
Q4: What is microencapsulation and how does it mask the taste of this compound?
A4: Microencapsulation is a process where particles of an active ingredient (in this case, this compound) are coated with a protective layer, typically a lipid or polymer. This creates a physical barrier that prevents the this compound from dissolving in the mouth and interacting with the taste buds, thereby masking its metallic taste.[1][2] The coating is designed to release the this compound in the gastrointestinal tract where it can be absorbed.[1]
Q5: Are all sweeteners and flavoring agents equally effective?
A5: No, effectiveness can vary by animal species and the specific agent used. Pigs, for example, have a high preference for sweet tastes, making sweeteners like sucralose and neohesperidin dihydrochalcone (NHDC) in combination with saccharin effective.[3][8] Cattle also respond positively to sweeteners and certain flavors.[5] It is crucial to select agents that are known to be palatable to the target species.
Q6: Can the use of these masking technologies affect the bioavailability of this compound?
A6: This is a key consideration. While the goal is to prevent taste interaction, the coating must not inhibit absorption in the gut. Modern microencapsulation techniques are designed to ensure that the iron is released at the appropriate site for absorption.[1] In some cases, encapsulation can even protect the iron from interactions with other feed components that might reduce its bioavailability.
Quantitative Data Summary
The following tables summarize data from studies evaluating different strategies to improve the palatability and efficacy of iron-supplemented diets.
Table 1: Effect of Sweeteners on Weaned Piglet Performance
| Treatment Group | Average Daily Gain (ADG) ( g/day ) | Average Daily Feed Intake (ADFI) ( g/day ) | Feed Conversion Ratio (FCR) | Citation |
| Control (Basal Diet) | 412 | 621 | 1.51 | |
| 150 mg/kg Sucralose | 473 | 689 | 1.46 | |
| Control (No Sweetener) | 390 | 580 | 1.49 | [9] |
| 150 mg/kg Sweetener | 420 | 620 | 1.48 | [9] |
Table 2: Effect of Microencapsulation on Iron Bioavailability in Piglets
| Iron Source | Hemoglobin (g/dL) at Day 21 | Relative Bioavailability (%) | Citation |
| Ferrous Sulfate (Control) | 11.2 | 100 | |
| Ferrous Fumarate | 10.9 | ~97 | |
| Micronized Dispersible Ferric Pyrophosphate | 11.0 | ~98 |
Note: While direct comparative performance data (ADG/FCR) for uncoated vs. encapsulated this compound is limited in publicly available literature, bioavailability studies indicate that encapsulated forms can be as effective as highly soluble iron salts like ferrous sulfate, suggesting no negative impact on iron uptake when properly formulated.
Experimental Protocols
Below are detailed methodologies for standard palatability assessment tests.
Protocol 1: Two-Bowl Preference Test
This test is used to determine an animal's preference between two different feed options.
-
Objective: To compare the palatability of a basal diet vs. a diet supplemented with this compound, or to compare two differently formulated supplemented diets (e.g., with different masking agents).
-
Materials: Two identical feed bowls per animal, pre-weighed amounts of each test diet, a scale for weighing feed, and a stopwatch.
-
Animal Preparation:
-
Animals should be adapted to the testing environment and the basal diet for at least 5-7 days.
-
A short period of feed withdrawal (e.g., 2-4 hours, depending on the species) before the test can help ensure animals are motivated to eat.
-
-
Test Procedure:
-
Present the two bowls simultaneously to the animal in a standardized location.
-
The position of the bowls (left vs. right) should be alternated between trials to prevent side-bias.
-
Allow the animal to eat for a predetermined period (e.g., 5-20 minutes). The duration should be short enough that the animal does not consume all the feed from one bowl, which would prevent a true preference from being expressed.
-
-
Data Collection:
-
First Choice: Record which bowl the animal eats from first.
-
Feed Intake: After the test period, remove the bowls and weigh the remaining feed in each to calculate the amount consumed from each diet.
-
-
Statistical Analysis:
-
First Choice: Analyze using a chi-square test.
-
Feed Intake: Analyze using a paired t-test or Wilcoxon signed-rank test to compare the intake of the two diets. An intake ratio can be calculated: Intake Ratio = (Intake of Diet A) / (Total Intake of Diet A + Diet B). A ratio significantly different from 0.5 indicates a preference.
-
Protocol 2: Single-Bowl Consumption Test (Acceptability Test)
This test is used to measure the overall acceptability of a single diet.
-
Objective: To measure the feed intake of a diet supplemented with this compound over a specific period.
-
Materials: One feed bowl per animal, a pre-weighed amount of the test diet, and a scale.
-
Animal Preparation:
-
Adapt animals to the testing environment and a basal diet.
-
The test diet is introduced, often following a baseline period of measuring the intake of the basal diet for comparison.
-
-
Test Procedure:
-
Provide a known amount of the test diet to the animal at the beginning of the feeding period (e.g., 24 hours).
-
Ensure fresh water is always available.
-
-
Data Collection:
-
At the end of the period, weigh the amount of feed remaining to determine the total consumption.
-
This can be repeated over several days to assess changes in intake over time.
-
-
Statistical Analysis: Compare the intake of the test diet to the intake of a control (basal) diet using an independent t-test or ANOVA if multiple diets are being tested.
Visualizations
Troubleshooting Workflow for Palatability Issues
Caption: Troubleshooting workflow for addressing reduced feed intake.
Experimental Workflow for Palatability Assessment
Caption: Standard workflow for conducting an animal feed palatability study.
Bitter & Metallic Taste Signaling Pathway
Caption: Simplified signaling pathway for bitter and metallic taste perception.
References
- 1. Effects of flavoring additives on feed intake, growth performance, temperament, and markers of immune function for newly received feedlot cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. Effects of flavoring additives on feed intake, growth performance, temperament, and markers of immune function for newly received feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient receptor potential (TRP) channels and taste sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential (TRP) Channels and Taste Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRP Channels at the Periphery of the Taste and Trigeminal Systems - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. TRPs in Taste and Chemesthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Iron Fumarate Absorption with Ascorbic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the absorption of iron fumarate with ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which ascorbic acid enhances the absorption of this compound?
A1: Ascorbic acid, or vitamin C, enhances the absorption of non-heme iron, such as iron from ferrous fumarate, through two primary mechanisms.[1] Firstly, it acts as a potent reducing agent, converting ferric iron (Fe³⁺) to the more soluble and readily absorbed ferrous iron (Fe²⁺) in the acidic environment of the stomach.[1] Secondly, ascorbic acid forms a soluble chelate with ferric iron, which remains soluble in the more alkaline environment of the duodenum, thereby increasing its bioavailability for absorption by intestinal enterocytes.[1][2]
Q2: Is the enhancing effect of ascorbic acid on iron absorption dose-dependent?
A2: Yes, the enhancement of iron absorption is directly proportional to the amount of ascorbic acid present.[2] Studies have shown a gradual increase in iron absorption with increasing doses of ascorbic acid. For instance, in a study involving a liquid formula meal containing 4.1 mg of non-heme iron, increasing the ascorbic acid amount from 25 mg to 1000 mg resulted in an increase in iron absorption from 0.8% to 7.1%.[3]
Q3: How significant is the increase in iron absorption from ferrous fumarate when co-administered with ascorbic acid?
A3: The co-administration of ascorbic acid significantly increases iron absorption from ferrous fumarate. A study comparing iron absorption from ferrous fumarate-fortified meals with and without ascorbic acid (at a 4:1 molar ratio to iron) demonstrated a significant increase in absorption from 6.3% to 10.4%.[4][5][6][7][8]
Q4: Can ascorbic acid counteract the inhibitory effects of other dietary components on iron absorption?
A4: Yes, ascorbic acid can effectively reverse the inhibitory effects of substances like phytates and polyphenols (commonly found in plant-based foods, tea, and coffee) on non-heme iron absorption.[2][3] This makes it a crucial factor to consider in formulations and dietary recommendations.
Troubleshooting Guides
Issue 1: Low or inconsistent iron absorption despite the addition of ascorbic acid.
-
Possible Cause 1: Degradation of Ascorbic Acid. Ascorbic acid is unstable and can degrade during food processing, storage, and sample preparation, which limits its effectiveness.[2][9]
-
Possible Cause 2: Presence of High Levels of Inhibitors. While ascorbic acid can counteract inhibitors, very high levels of substances like phytates or polyphenols may still suppress iron absorption.
-
Troubleshooting Tip: Quantify the levels of major inhibitors in your test meal or formulation. A higher molar ratio of ascorbic acid to iron (greater than 4:1) may be necessary to overcome strong inhibition.[9]
-
-
Possible Cause 3: Timing of Administration. The enhancing effect of ascorbic acid is most potent when it is consumed at the same time as the iron source.[3]
-
Troubleshooting Tip: In your experimental protocol, ensure that ascorbic acid and ferrous fumarate are administered simultaneously. Taking ascorbic acid hours before the iron supplement is less effective.[3]
-
Issue 2: Gastrointestinal side effects observed in study participants.
-
Possible Cause: High Dose of Iron Supplement. Iron supplements, including ferrous fumarate, are known to cause gastrointestinal side effects like constipation, abdominal pain, and nausea.[10]
-
Troubleshooting Tip: Consider alternative dosing strategies. Some studies suggest that intermittent (e.g., alternate-day) iron supplementation may have fewer side effects while achieving comparable clinical outcomes.[11] Additionally, microencapsulation of ferrous fumarate has been shown to be effective in treating anemia with minimal side effects.[12][13]
-
Issue 3: Unexpectedly low bioavailability of iron in a fortified food product.
-
Possible Cause: Food Matrix Interactions. The food matrix itself can influence the interaction between iron and ascorbic acid. For example, the presence of calcium can inhibit the absorption of both heme and non-heme iron.[3]
-
Troubleshooting Tip: Analyze the composition of your food matrix. If high levels of inhibitors like calcium are present, you may need to increase the amount of ascorbic acid or consider a different food vehicle. It's also recommended to take iron supplements on an empty stomach to minimize interactions with dietary components.[14][15]
-
Data Presentation
Table 1: Effect of Ascorbic Acid on Iron Absorption from Ferrous Fumarate
| Study Details | Iron Source | Ascorbic Acid to Iron Molar Ratio | Iron Absorption (Without Ascorbic Acid) | Iron Absorption (With Ascorbic Acid) | Percentage Increase |
| Fidler et al. (2004)[4][5][6][7][8] | Ferrous fumarate-fortified infant cereal (5 mg Fe/meal) | 4:1 | 6.3% | 10.4% | 65% |
Table 2: Dose-Dependent Effect of Ascorbic Acid on Non-Heme Iron Absorption
| Ascorbic Acid Dose (mg) | Iron Source | Iron Absorption (%) |
| 25 | Liquid formula meal (4.1 mg non-heme iron) | 0.8% |
| 1000 | Liquid formula meal (4.1 mg non-heme iron) | 7.1% |
| Data from Cook JD, Reddy MB (2001) as cited in ACS Omega (2022)[3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Iron Absorption from Ferrous Fumarate with and without Ascorbic Acid
This protocol is based on the methodology described by Fidler et al. (2004).[4][5][6][7][8]
-
Objective: To determine the effect of ascorbic acid on iron absorption from ferrous fumarate-fortified food.
-
Study Design: A randomized, crossover study in adult women.
-
Materials:
-
Ferrous fumarate labeled with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).
-
Test meal (e.g., infant cereal) fortified with 5 mg of labeled ferrous fumarate per serving.
-
Ascorbic acid.
-
-
Procedure:
-
Participants are administered the test meal fortified with labeled ferrous fumarate.
-
In the intervention group, ascorbic acid is added to the meal at a 4:1 molar ratio relative to the fortification iron.
-
A washout period is observed between treatments.
-
Blood samples are collected 14 days after the administration of the test meal.
-
The incorporation of the iron stable isotope into erythrocytes is measured to determine the percentage of iron absorbed.
-
-
Data Analysis: Paired t-tests are used to compare the geometric means of iron absorption between the two conditions (with and without ascorbic acid).
Mandatory Visualization
Caption: Mechanism of Ascorbic Acid in Enhancing Iron Absorption.
Caption: Crossover Study Design for Iron Absorption Assessment.
References
- 1. thebloodproject.com [thebloodproject.com]
- 2. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA. [roar.hep-bejune.ch]
- 6. Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. [PDF] Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA | Semantic Scholar [semanticscholar.org]
- 9. Enhancers of iron absorption: ascorbic acid and other organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron supplement - Wikipedia [en.wikipedia.org]
- 11. Iron deficiency anaemia: pathophysiology, assessment, practical management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of anemia with microencapsulated ferrous fumarate plus ascorbic acid supplied as sprinkles to complementary (weaning) foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Ferrous Fumarate in Preclinical Research
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for studies involving the gastrointestinal (GI) side effects of ferrous fumarate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the gastrointestinal side effects of ferrous fumarate?
A1: The primary driver of ferrous fumarate's GI side effects is the presence of unabsorbed ferrous iron (Fe²⁺) in the intestinal lumen. This excess iron catalyzes the Fenton and Haber-Weiss reactions, which generate highly reactive oxygen species (ROS) like hydroxyl radicals.[1][2] This leads to oxidative stress, causing damage to intestinal epithelial cells through lipid peroxidation, protein and DNA damage, and mitochondrial dysfunction.[1][3] The resulting inflammation and compromised intestinal barrier function manifest as common GI side effects.[1][4]
Q2: How does ferrous fumarate impact the gut microbiota in preclinical models?
A2: Unabsorbed luminal iron significantly alters the composition of the gut microbiota. It can act as a nutrient for certain bacteria, leading to an increase in the population of potential enteropathogens (e.g., Enterobacteriaceae, Escherichia/Shigella) and a decrease in beneficial species, such as Lactobacilli and butyrate-producing bacteria like Roseburia.[1][5][6][7] This dysbiosis can contribute to intestinal inflammation and further exacerbate GI symptoms.
Q3: What are the most common clinical signs of GI toxicity observed in animal models?
A3: In preclinical rodent models, common signs of GI toxicity following high-dose ferrous fumarate administration include diarrhea, changes in stool consistency, lethargy, and in severe cases, bloody diarrhea.[8] Researchers should also monitor for weight loss, reduced food intake, and signs of abdominal discomfort.[9]
Q4: Are there alternative oral iron formulations that show fewer GI side effects in preclinical studies?
A4: Yes, several newer formulations have been developed to improve GI tolerability. For example, Sucrosomial® Iron, a formulation where ferric pyrophosphate is protected by a phospholipid and sucrose ester matrix, has been shown to correct anemia in mice with efficacy similar to ferrous sulfate but without inducing inflammatory markers.[10] Another promising alternative is iron hydroxide adipate tartrate (IHAT), which demonstrated fewer adverse side effects in pregnant mice compared to traditional supplements.[11] Ferrous bisglycinate may also have a more favorable GI side effect profile.[12][[“]]
Q5: Can dosing strategy influence the severity of GI side effects?
A5: Absolutely. Studies suggest that alternate-day dosing may enhance iron absorption compared to daily dosing by allowing hepcidin levels to decrease, which reduces the mucosal block on absorption.[1] This strategy can lower the amount of unabsorbed iron in the gut, potentially reducing side effects.[1][14] Using the lowest effective dose is also a critical strategy to minimize toxicity.
Troubleshooting Guides
Issue 1: High Variability or Unexpected Animal Mortality
| Potential Cause | Troubleshooting Step |
| Incorrect Dose Calculation | Double-check calculations for elemental iron vs. the salt form (ferrous fumarate is ~33% elemental iron).[15] Ensure dose is appropriate for the animal's weight and the specific preclinical model. |
| Formulation/Vehicle Issues | Ensure the ferrous fumarate is properly suspended or dissolved in the vehicle. Inconsistent suspension can lead to variable dosing. Test the stability of the formulation over the experiment's duration. |
| Gavage Technique Stress | Improper oral gavage technique can cause physical injury or significant stress, leading to GI upset or mortality. Ensure all personnel are properly trained. Acclimatize animals to the procedure before the study begins to minimize stress.[9] |
| Severe Acute Toxicity | A single high dose can cause severe toxicity.[9] If unexpected mortality occurs, consider reducing the dose or using a dose-escalation design in a pilot study to establish a maximum tolerated dose (MTD). |
| Underlying Health Status | Ensure animals are healthy and free from pathogens before starting the experiment, as underlying conditions can increase susceptibility to iron toxicity. |
Issue 2: Inconsistent or Negative Histopathology Results
| Potential Cause | Troubleshooting Step |
| Improper Tissue Handling | Immediately after euthanasia, gently rinse intestinal contents with saline.[9] Fix tissues promptly in 10% neutral buffered formalin to prevent autolysis.[9] |
| Timing of Sample Collection | The timing of tissue collection relative to the final iron dose is critical. Acute damage may be most prominent hours after dosing, while chronic changes require longer-term administration. Establish a clear and consistent endpoint for all animals. |
| Sectioning Plane | Ensure that tissue sections are cut perpendicular to the mucosal surface to allow for proper evaluation of villus height and crypt depth. |
| Subjective Scoring | Implement a standardized, blinded histological scoring system to minimize observer bias. Score multiple fields of view per animal and average the results. |
Quantitative Data Summary
Table 1: Effect of Iron Formulations on Inflammatory and Oxidative Stress Markers in Rodent Models
| Parameter | Model | Ferrous Sulfate/Fumarate Group | Alternative Formulation Group (e.g., Sucrosomial® Iron) | Control Group | Reference |
| Liver Hepcidin mRNA | Anemic Mice | Significant Increase | Minor, Non-Significant Increase | Baseline | [10] |
| Serum Hepcidin | Anemic Mice | Significant Increase | Minor, Non-Significant Increase | Baseline | [10] |
| Inflammatory Markers (Socs3, Saa1, IL6, CRP) | Anemic Mice | Significant Increase | No Significant Increase | Baseline | [10] |
| Colon TBARS (Lipid Peroxidation) | DSS-Colitis Rats | Significant Increase | Less Increase (Iron Polymaltose) | Baseline | [16] |
| Colon GSH:GSSG Ratio (Oxidative Stress) | DSS-Colitis Rats | Significant Decrease | Less Decrease (Iron Polymaltose) | Baseline | [16] |
Table 2: Impact of Dietary Iron Levels on Gut Microbiota in Mice
| Bacterial Taxa | Dietary Condition | Effect on Relative Abundance | Reference |
| Lactobacillus | Iron Deprivation | Increased | [6] |
| Enterobacteriaceae | High Iron Supplementation | Increased | [7] |
| Roseburia (Butyrate Producer) | High Iron Supplementation | Decreased | [6][7] |
| Bacteroides | High Iron Supplementation | Reduced | [17] |
| Prevotella | High Iron Supplementation | Reduced | [17] |
| Desulfovibrio | High Iron Supplementation | Increased | [17] |
Experimental Protocols
Protocol 1: Acute GI Toxicity Assessment in Rats
-
Objective: To evaluate the acute gastrointestinal toxicity of a single high dose of ferrous fumarate.
-
Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Methodology:
-
Fast animals overnight with free access to water.
-
Administer a single oral dose of ferrous fumarate via gavage. A vehicle control group (e.g., distilled water) must be included.
-
Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, stool consistency (diarrhea, color), and mortality.[9]
-
At the study endpoint, collect blood for serum iron analysis and GI tissues for gross pathology and histopathology.
-
Protocol 2: Histopathological Examination of Gastric Mucosa
-
Objective: To assess the extent of gastric and intestinal mucosal damage following repeated administration of ferrous fumarate.
-
Methodology:
-
Administer ferrous fumarate orally once daily for a predetermined period (e.g., 14 or 28 days). Include a vehicle control group.
-
At the end of the treatment period, euthanize the animals.
-
Excise the stomach and a segment of the small intestine (e.g., duodenum or jejunum).
-
Open the stomach along the greater curvature and gently rinse the contents with cold saline.
-
Examine the mucosal surface for gross lesions (e.g., erosions, ulcers, hemorrhage).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[9]
-
Process the fixed tissues for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E).[9]
-
Evaluate sections under a microscope for signs of damage, such as villus blunting, epithelial cell necrosis, inflammatory cell infiltration, and edema.
-
Protocol 3: Measurement of Oxidative Stress Markers
-
Objective: To quantify markers of oxidative stress in intestinal tissue.
-
Methodology:
-
Following euthanasia, excise a segment of the intestine and immediately flash-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Homogenize the frozen tissue in an appropriate buffer (e.g., cold phosphate buffer).
-
Centrifuge the homogenate to obtain the supernatant.
-
Lipid Peroxidation (TBARS/MDA Assay): Measure thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) levels in the supernatant using a commercial colorimetric assay kit, following the manufacturer's instructions.[16]
-
Antioxidant Enzymes: Measure the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the supernatant using specific commercial assay kits.[16]
-
Normalize all results to the total protein concentration of the supernatant, determined via a Bradford or BCA assay.
-
Visualizations
Caption: Mechanism of iron-induced oxidative stress in the gut.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral iron treatment in adult iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dark Side of Iron: The Relationship between Iron, Inflammation and Gut Microbiota in Selected Diseases Associated with Iron Deficiency Anaemia—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Iron supplementation has minor effects on gut microbiota composition in overweight and obese women in early pregnancy | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Treatment of Iron Toxicity in Dogs | PetPlace.com [petplace.com]
- 9. benchchem.com [benchchem.com]
- 10. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study finds new iron supplement may limit debilitating side effects [qimrb.edu.au]
- 12. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. droracle.ai [droracle.ai]
- 15. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Dietary Iron Intake Impacts the Microbial Composition of the Murine Intestinal and Lung Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iron Fumarate Particle Size Modification
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments focused on modifying the particle size of iron fumarate to enhance its dissolution rate.
Frequently Asked Questions (FAQs)
Q1: Why is modifying the particle size of this compound important? A1: The particle size of an active pharmaceutical ingredient (API) like this compound is a critical physical characteristic that directly influences its dissolution rate and, consequently, its bioavailability.[1] Reducing the particle size increases the surface area-to-volume ratio, which can lead to faster dissolution in the gastrointestinal tract and improved absorption.[2][3] For poorly soluble compounds, this modification is a key strategy to enhance therapeutic efficacy.[4]
Q2: What is the fundamental principle connecting particle size to dissolution rate? A2: The relationship is primarily described by the Noyes-Whitney equation. This principle states that the rate of dissolution is directly proportional to the surface area of the solid that is in contact with the liquid solvent.[3] By reducing particle size, the total surface area of a given mass of this compound powder increases, which typically accelerates the dissolution process.[2][3]
Q3: What are the common laboratory and industrial methods for reducing the particle size of an API? A3: Common methods for particle size reduction, also known as comminution, include mechanical milling and micronization.[5][6] Techniques such as ball milling, jet milling, and high-pressure homogenization are frequently employed.[4][] Additionally, particle size can be controlled during the synthesis process itself through methods like solvothermal synthesis, microwave-assisted synthesis, or controlled precipitation.[8][9]
Q4: Which analytical techniques are recommended for measuring the particle size of this compound powder? A4: Laser diffraction is one of the most widely used and versatile techniques for particle size analysis in the pharmaceutical industry, offering rapid and reproducible results for a broad range of sizes.[5][10][11] For nanoparticles or colloidal suspensions, Dynamic Light Scattering (DLS) is highly effective.[10] Optical and electron microscopy are also invaluable for providing direct visual confirmation of particle size, shape, and morphology, which can help identify issues like aggregation.[10][11]
Q5: What constitutes a standard in-vitro dissolution test for this compound formulations? A5: A standard dissolution test is typically performed using a USP Apparatus 2 (paddle apparatus).[12] The dissolution medium often simulates physiological conditions, such as 0.1 N hydrochloric acid (to mimic gastric fluid), sometimes containing a surfactant like sodium lauryl sulfate to aid wetting.[12] The test is conducted at a constant temperature of 37 ± 0.5 °C with a specified paddle rotation speed (e.g., 50 or 75 rpm).[12] Aliquots are withdrawn at predetermined time points to quantify the amount of dissolved iron.[13]
Troubleshooting Guide
Q1: My dissolution rate is unexpectedly low after milling the this compound. What are the likely causes? A1: Several factors could be responsible:
-
Particle Agglomeration: Extremely fine particles (<10 µm) can develop strong electrostatic forces, causing them to clump together or agglomerate.[14][15] This clumping reduces the effective surface area exposed to the dissolution medium, hindering the dissolution rate.
-
Poor Wettability: The surface properties of the milled powder may have changed, leading to poor wetting by the dissolution medium. Air pockets trapped within agglomerates can also prevent the medium from reaching the particle surfaces.
-
Incomplete Disintegration: If the this compound is part of a tablet formulation, poor powder flow characteristics resulting from milling might have affected tablet compression, leading to a tablet that does not disintegrate properly.[]
-
Medium Saturation: Ensure the volume of the dissolution medium is sufficient to maintain sink conditions, where the concentration of the dissolved substance remains low (typically less than one-third of its saturation solubility).
Q2: After milling, the this compound powder has very poor flow properties, making it difficult to handle. How can this be addressed? A2: This is a common issue when particle size is significantly reduced.[14] The increased cohesiveness is due to stronger van der Waals and electrostatic forces between smaller particles.
-
Avoid Over-milling: There is a point of diminishing returns where further size reduction creates significant handling problems without a proportional gain in dissolution.[14]
-
Formulation Adjustments: Incorporating glidants or flow enhancers into the formulation can improve powder flow.
-
Granulation: The fine powder can be granulated (either wet or dry) to create larger, more free-flowing agglomerates suitable for downstream processing like tableting.[6]
Q3: I am observing significant batch-to-batch variability in my dissolution profiles. What should I investigate? A3: Achieving batch-to-batch consistency requires tight control over several parameters:
-
Milling Process: Ensure that milling parameters (e.g., milling time, speed, media load in a ball mill) are precisely controlled and documented for every batch.[14]
-
Raw Material Attributes: The initial particle size, morphology, and moisture content of the starting this compound can influence the efficiency of the milling process.[16]
-
Environmental Conditions: Ambient humidity can affect powder flowability and agglomeration. Processing in a controlled environment is recommended.
-
Equipment Wear: Contamination from milling equipment can occur, and wear on milling surfaces can change the process efficiency over time.[14]
Q4: I am concerned about the chemical stability of this compound during high-energy milling. How can I mitigate potential degradation? A4: High-energy milling generates substantial heat and mechanical stress, which can lead to degradation or changes in the solid-state properties of the API.[2][14]
-
Heat Generation: Uncontrolled heat can cause thermal degradation.[2] Consider using a milling apparatus with a cooling jacket or employing cryogenic milling (cryo-milling), where the material is cooled with liquid nitrogen to make it more brittle and prevent overheating.[16]
-
Amorphization: The mechanical energy can fracture the crystal lattice, creating amorphous (disordered) regions on the particle surface.[14] While this can sometimes increase solubility, amorphous material is often less stable and more hygroscopic, potentially leading to a shorter shelf life.[14]
-
Analytical Testing: Use techniques like X-ray Powder Diffraction (XRPD) to check for changes in crystallinity and Differential Scanning Calorimetry (DSC) to detect changes in thermal behavior before and after milling.
Data Presentation
The following table provides a representative summary of the expected relationship between this compound particle size and its dissolution rate. The values are illustrative and demonstrate the general trend observed in experiments.
| Particle Size Range (µm) | Predominant Characteristics | Expected Dissolution Rate (% dissolved in 45 min) |
| > 150 (Unmilled) | Coarse particles, lower surface area, good flowability. | 30 - 50% |
| 50 - 150 (Coarse Milled) | Reduced particle size, moderately increased surface area. | 50 - 75% |
| 10 - 50 (Fine Milled) | Fine particles, significantly increased surface area. | 75 - 90% |
| < 10 (Micronized) | Very fine particles, high surface area, potential for poor flow and agglomeration.[14] | > 90% (if properly dispersed) |
Experimental Protocols
Protocol 1: Particle Size Reduction via Laboratory Ball Milling
Objective: To reduce the particle size of this compound powder using a laboratory-scale ball mill.
Materials & Equipment:
-
This compound powder (as received)
-
Laboratory Ball Mill
-
Zirconia or stainless steel grinding balls (e.g., 10 mm diameter)
-
Sieves for particle size separation
-
Spatula and collection tray
-
Ethanol (for cleaning)
Methodology:
-
Preparation: Ensure the milling jar and grinding balls are clean and dry. Clean with ethanol and dry completely to prevent contamination.
-
Loading: Fill the milling jar to approximately 40-50% of its volume with the grinding balls.
-
Charge Material: Add the this compound powder. The powder volume should not exceed the void space between the grinding balls, typically aiming for a jar filled to about 60-70% total capacity (balls + powder).
-
Milling: Securely seal the jar and place it in the ball mill. Set the desired rotation speed (e.g., 80-100 rpm) and milling time (e.g., 2, 4, 6, 8 hours to test different durations). Start the milling process.
-
Unloading: Once milling is complete, carefully open the jar. Separate the milled powder from the grinding balls using a coarse sieve.
-
Collection & Storage: Collect the fine powder in a labeled, airtight container. Store in a desiccator to prevent moisture absorption.
-
Cleaning: Thoroughly clean the jar and balls to prepare for the next run.
Protocol 2: Particle Size Analysis via Laser Diffraction
Objective: To measure the particle size distribution of the milled this compound powder.
Materials & Equipment:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Shimadzu SALD series)
-
Dry powder dispersion unit
-
Milled this compound sample
-
Spatula
Methodology:
-
System Setup: Power on the analyzer and allow the laser to stabilize as per the manufacturer's instructions.
-
Background Measurement: Perform a background measurement (without any sample) to ensure the optical path is clean.
-
Sample Loading: Using a spatula, add a small, representative amount of the milled this compound powder into the feeder of the dry powder dispersion unit.
-
Dispersion: Set the dispersion air pressure to an appropriate level. The goal is to deagglomerate the particles without causing further fracture. This often requires some method development (e.g., starting at 1 bar and increasing as needed).
-
Measurement: Initiate the measurement. The instrument will draw the sample through the measurement cell, and the software will record the light scattering pattern and calculate the particle size distribution.
-
Data Analysis: The software will generate a report, typically including parameters like Dv10, Dv50 (median particle size), and Dv90, as well as the full size distribution curve. Perform at least three replicate measurements to ensure reproducibility.
-
Cleaning: Clean the system thoroughly after analysis as per the manufacturer's guidelines.
Protocol 3: In-Vitro Dissolution Testing (USP Apparatus 2)
Objective: To determine the dissolution rate of this compound from the milled powder.
Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution vessels (900 mL capacity)
-
Water bath with heater and circulator (set to 37 ± 0.5 °C)
-
Milled this compound powder
-
Dissolution Medium: 900 mL of 0.1 N HCl.[12]
-
Syringes and cannula filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or other analytical instrument for iron quantification
-
Volumetric flasks and pipettes
Methodology:
-
Medium Preparation: Prepare the 0.1 N HCl dissolution medium and place 900 mL into each vessel. Allow the medium to de-aerate and equilibrate to 37 ± 0.5 °C in the water bath.
-
System Setup: Lower the paddles to the correct height (typically 25 ± 2 mm from the bottom of the vessel) and set the rotation speed to 75 rpm.[12]
-
Sample Introduction: Accurately weigh a specified amount of the milled this compound powder and carefully introduce it into each vessel. Start the dissolution timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from each vessel using a syringe.[12] The sample should be taken from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the withdrawn sample through a 0.45 µm filter into a collection tube. This stops the dissolution process in the sample.
-
Medium Replacement (Optional but recommended): If significant volume is removed, replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.[12]
-
Quantification: Analyze the concentration of dissolved iron in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry after complexation or titration).[17]
-
Calculation: Calculate the cumulative percentage of this compound dissolved at each time point, correcting for any volume replacement if performed. Plot the percent dissolved versus time to generate the dissolution profile.
Visualizations
Caption: Experimental workflow for modifying and evaluating this compound.
Caption: Troubleshooting logic for low dissolution rate of milled powder.
References
- 1. Particle Size Analysis in Pharmaceutics | Anton Paar Wiki [wiki.anton-paar.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. ajpojournals.org [ajpojournals.org]
- 4. API Particle Size Reduction | Micronization & Milling | CDMO [pharmacompass.com]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. quadro-mpt.com [quadro-mpt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Are The Disadvantages Of Milling In Pharmaceutical Industry? Minimize Api Degradation And Process Risks - Kintek Solution [kindle-tech.com]
- 15. powderbulksolids.com [powderbulksolids.com]
- 16. blog.praterindustries.com [blog.praterindustries.com]
- 17. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability issues of iron fumarate in stored solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of iron fumarate in stored solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary long-term stability issue for this compound solutions is the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2] This oxidation is a common degradation pathway for all ferrous salt solutions and can be accelerated by factors such as elevated temperature, exposure to oxygen, and light.[3][4]
Q2: Why is my this compound solution changing color from light green/orange-brown to a darker brown/yellow?
A2: The color change is a visual indicator of the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. While Fe²⁺ solutions are typically pale green, Fe³⁺ ions in an aqueous solution form yellow/brown colored hydroxide species.[1] This process can be accelerated by exposure to atmospheric oxygen.[4]
Q3: What causes precipitation in my this compound solution?
A3: Precipitation in this compound solutions is most commonly due to a change in pH. Ferrous fumarate is poorly soluble in water, and its solubility is highly pH-dependent. It is more soluble in acidic conditions (pH < 4), but as the pH rises towards neutral, its solubility decreases significantly, leading to the precipitation of iron salts.[5] Additionally, the oxidation of Fe²⁺ to Fe³⁺ can lead to the formation of insoluble ferric hydroxides, which also present as a precipitate.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures accelerate the rate of chemical degradation, primarily the oxidation of Fe²⁺ to Fe³⁺.[1] For solid forms of ferrous fumarate, significant oxidation is observed at temperatures above 200°C (473 K), but in aqueous solutions, the degradation can occur at much lower temperatures over time.[1][6] Therefore, it is recommended to store solutions at controlled room temperature or under refrigerated conditions, as specified by stability studies.
Q5: Are this compound solutions sensitive to light?
A5: Yes, iron solutions can be sensitive to light. Photodegradation can occur, particularly with exposure to UV and blue light, which can accelerate the oxidation of ferrous to ferric iron. It is advisable to store this compound solutions in amber or opaque containers to protect them from light.
Q6: How does oxygen in the container's headspace affect stability?
A6: The presence of oxygen in the headspace of the storage container is a critical factor in the oxidation of ferrous fumarate.[3] Over time, the oxygen can interact with the solution, leading to the degradation of Fe²⁺.[3] Minimizing the headspace volume or replacing the air with an inert gas like nitrogen can enhance the long-term stability of the solution.[4][7]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Solution
This guide helps to identify the cause of and remedy for precipitation in your this compound solution.
| Step | Action | Observation/Question | Interpretation & Next Steps |
| 1 | Measure pH | Is the pH of the solution higher than the expected range (typically acidic)? | If Yes: The increased pH has likely caused the this compound to precipitate due to its low solubility at near-neutral pH. Action: Adjust the pH back to the desired acidic range using a suitable acid. Prevention: Ensure the solution is adequately buffered to maintain a low pH over time. |
| 2 | Visual Inspection | Is the precipitate a reddish-brown color? | If Yes: This suggests the formation of insoluble ferric hydroxide, a product of Fe²⁺ oxidation. Action: This indicates significant degradation. The solution may not be suitable for use. Proceed to Step 3 to confirm. Prevention: Implement measures to prevent oxidation (see Troubleshooting Issue 2). |
| 3 | Analyze Iron Species | Quantify the ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) iron in the supernatant. | Is the concentration of Fe³⁺ significantly elevated compared to a fresh sample? |
| 4 | Review Formulation | Are there any excipients in the formulation that could be interacting with the this compound? | Have any excipients been recently changed or added? |
Issue 2: Solution Color Changes to Dark Brown/Yellow
This guide assists in diagnosing and preventing the color change associated with the degradation of this compound solutions.
| Step | Action | Observation/Question | Interpretation & Next Steps |
| 1 | Confirm Oxidation | Analyze the solution for the ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. | Is there a significant increase in the Fe³⁺ concentration? |
| 2 | Check Storage Container | Is the solution stored in a clear or translucent container? | If Yes: The solution is exposed to light, which can accelerate oxidation. Action: Transfer the solution to an amber or opaque container. Prevention: Always use light-protectant containers for storing iron solutions. |
| 3 | Evaluate Oxygen Exposure | Was the container properly sealed? Is there a large headspace of air above the solution? | Improper sealing or a large headspace increases oxygen availability.[3] |
| 4 | Consider Antioxidants | Does the formulation contain an antioxidant? | If No: The solution is susceptible to oxidation. Action: Consider the compatibility and addition of an antioxidant such as ascorbic acid or sodium bisulfite to the formulation to protect the ferrous iron from oxidation.[2] |
Quantitative Data Summary
The stability of this compound in solution is significantly influenced by pH. The following table summarizes solubility data at different pH levels.
| Iron Compound | pH | % Soluble Iron | Reference |
| Ferrous Fumarate | 2 | ~75% | [5] |
| Ferrous Fumarate | 6 | ~19.5% (74% decrease from pH 2) | [5] |
| Ferrous Sulfate | 2 | 100% | [5] |
| Ferrous Sulfate | 6 | ~36% (64% decrease from pH 2) | [5] |
Note: This data is from short-term solubility studies and long-term stability will be further affected by oxidation.
The following table presents data from an accelerated stability study on ferrous fumarate tablets, indicating the potential for degradation at elevated temperatures.
| Product | Storage Condition | Time Point | Parameter | Result | Reference |
| Ferrous Fumarate Tablets | 40°C / 75% RH | 3 Months | Iron Content | Decrease in active ingredient noted | [8] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron
This protocol provides a method to quantify the extent of oxidation in an this compound solution.
Principle: This method uses the reaction of ferrous iron with an indicator like 1,10-phenanthroline to form a colored complex that can be measured spectrophotometrically. Total iron is determined by first reducing all ferric iron to ferrous iron, and ferric iron is then calculated by the difference.
Materials:
-
1,10-phenanthroline solution
-
Hydroxylamine hydrochloride solution (reducing agent)
-
Sodium acetate buffer solution
-
Standard iron solution (for calibration)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Dilute the this compound solution with deionized water to a concentration within the calibrated range of the spectrophotometer.
-
Ferrous Iron (Fe²⁺) Measurement: a. To a known volume of the diluted sample, add the sodium acetate buffer and the 1,10-phenanthroline solution. b. Dilute to a final volume with deionized water and allow time for color development. c. Measure the absorbance at the wavelength of maximum absorption (around 510 nm). d. Determine the Fe²⁺ concentration using a calibration curve prepared from the standard iron solution.
-
Total Iron Measurement: a. To a separate, equal volume of the diluted sample, add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. b. Follow steps 2a through 2d. The resulting measurement represents the total iron concentration.
-
Ferric Iron (Fe³⁺) Calculation:
-
[Fe³⁺] = [Total Iron] - [Fe²⁺]
-
Protocol 2: Stability-Indicating HPLC Method for Fumaric Acid
This protocol outlines a method to quantify the fumaric acid content, which can be used as part of a complete stability assessment.
Principle: A reversed-phase HPLC method with UV detection is used to separate and quantify fumaric acid from potential degradation products and other excipients.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column
-
Mobile phase: e.g., a mixture of an acidic buffer and an organic solvent like acetonitrile
-
Fumaric acid reference standard
-
Diluent (e.g., 2% H₂SO₄ in water)[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of fumaric acid reference standard in deionized water. Create a series of calibration standards by diluting the stock solution.[9]
-
Sample Preparation: a. Accurately dilute a known volume of the this compound solution with the diluent to a target concentration within the calibration range.[9] b. Filter the sample through a suitable filter (e.g., 0.45 µm) before injection.[9]
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of buffer and acetonitrile
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: e.g., 210 nm
-
Injection Volume: e.g., 20 µL
-
-
Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solution. c. Quantify the fumaric acid peak in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Headspace Oxygen Stability Studies [pharmaceuticalonline.com]
- 4. Use of an Oxygen Extractor to Minimize Oxidation of compounded Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Headspace Oxygen and Nitrogen Purge: How It Impacts Shelf Life – Pharma Stability [pharmastability.com]
- 8. jocpr.com [jocpr.com]
- 9. HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
Adjusting pH to improve iron fumarate stability in formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron fumarate formulations. The focus is on adjusting pH to improve stability and overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is showing a reddish-brown precipitate after I adjust the pH. What is happening and how can I fix it?
A1: A reddish-brown precipitate typically indicates the oxidation of the ferrous iron (Fe²⁺) in this compound to the less soluble ferric iron (Fe³⁺), which then forms insoluble ferric hydroxide or other ferric salts at higher pH values. Ferrous fumarate itself also has very low solubility as the pH increases towards neutral.
Troubleshooting Steps:
-
Control the pH: Maintain the pH of your formulation in the acidic range (ideally below pH 4) where ferrous iron is more soluble and less prone to oxidation.[1][2]
-
Use a Chelating Agent: Incorporate a chelating agent such as citric acid or EDTA into your formulation. Chelating agents bind to the iron ions, keeping them in solution and preventing both oxidation and precipitation even at a higher pH.
-
Incorporate Antioxidants: Add antioxidants like ascorbic acid (Vitamin C) or sodium bisulfite to the formulation.[3] These agents help to maintain iron in its reduced ferrous (Fe²⁺) state.
-
Deoxygenate Your Solvent: Before adding the this compound, sparge your solvent with an inert gas like nitrogen to remove dissolved oxygen, which is a key component in the oxidation process.
-
Order of Addition: Add the this compound to an acidic solution first to ensure it is fully dissolved before adjusting the pH upwards, if necessary for the final formulation.
Q2: What is the optimal pH range for maintaining the stability of a liquid this compound formulation?
A2: The optimal pH range for a liquid this compound formulation is generally acidic, typically between pH 2 and 4. In this range, this compound exhibits higher solubility and the ferrous (Fe²⁺) state is more stable.[1][2] As the pH increases, particularly above 6, the solubility of this compound dramatically decreases, leading to precipitation.[2]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the medium has a significant impact on the solubility of this compound. It is poorly soluble in water but readily soluble at a low pH.[1] Studies have shown that as the pH increases from 2 to 6, the amount of soluble iron from ferrous fumarate can decrease by as much as 74%.[2]
Q4: I am observing a loss of potency in my this compound formulation over time, even without visible precipitation. What could be the cause?
A4: A loss of potency without visible precipitation can be due to the oxidation of ferrous (Fe²⁺) iron to ferric (Fe³⁺) iron.[3] While both are forms of iron, the ferrous form is generally considered to be more readily absorbed by the body.[4] This oxidation can occur due to dissolved oxygen in the formulation, exposure to light, or elevated temperatures.
Preventative Measures:
-
Incorporate Antioxidants: As mentioned previously, antioxidants are crucial for preventing this conversion.
-
Control Headspace Oxygen: When packaging your formulation, consider flushing the headspace of the container with an inert gas to minimize oxygen exposure.
-
Use Opaque Packaging: Protect your formulation from light, which can catalyze oxidative reactions.
-
Maintain a Low pH: A lower pH environment can help to slow down the rate of oxidation.
Data Presentation: pH-Dependent Solubility of this compound
The following table summarizes the effect of pH on the solubility of this compound.
| pH | Percentage of Soluble Iron from Ferrous Fumarate | Reference |
| 2 | ~75% - 76.6% | [2] |
| 4 | Solubility is significantly reduced compared to pH 2. | [1] |
| 6 | Solubility decreases by approximately 74% compared to the amount soluble at pH 2. | [2] |
Note: The solubility of this compound in acidic solutions can also be influenced by incubation time, with solubility potentially increasing with longer incubation periods.[2]
Experimental Protocols
Protocol 1: pH Adjustment and Stability Testing of an Aqueous this compound Solution
Objective: To prepare an this compound solution at a specific pH and evaluate its stability over time.
Materials:
-
Ferrous Fumarate powder
-
High-purity deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bars
-
Analytical balance
-
HPLC system with UV detector (or other suitable method for iron analysis)
Methodology:
-
Solvent Preparation: Deoxygenate the deionized water by sparging with nitrogen gas for at least 30 minutes.
-
Initial Dissolution:
-
Weigh the desired amount of ferrous fumarate powder.
-
In a volumetric flask, add the ferrous fumarate to a volume of deoxygenated water that is approximately 70% of the final desired volume.
-
Acidify the solution by adding 1M HCl dropwise while stirring until the ferrous fumarate is completely dissolved. The pH at this stage should be around 2.
-
-
pH Adjustment:
-
Place the pH probe into the solution and monitor the pH continuously.
-
Slowly add 1M NaOH dropwise to raise the pH to your target value (e.g., pH 4.0). Be cautious, as precipitation can occur if the pH is raised too quickly or too high.
-
If you overshoot your target pH, you can back-titrate with 1M HCl.
-
-
Final Volume Adjustment: Once the target pH is stable, add deoxygenated water to reach the final volume in the volumetric flask.
-
Stability Study:
-
Divide the solution into several sealed, airtight containers (consider amber vials to protect from light).
-
Store the containers under your desired stability conditions (e.g., room temperature, accelerated conditions at 40°C).
-
At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), remove a sample for analysis.
-
Analyze the concentration of ferrous fumarate using a validated HPLC method or another suitable analytical technique. Visually inspect for any precipitation or color change.
-
Protocol 2: HPLC Method for the Quantification of Fumaric Acid in Ferrous Fumarate Formulations
This method indirectly quantifies ferrous fumarate by measuring the fumaric acid content.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom BH stationary phase column or a similar C18 column.
-
Mobile Phase: An isocratic mobile phase of water and acetonitrile (MeCN). The exact ratio may need to be optimized for your specific column and system.
-
Detection: UV detection at an appropriate wavelength for fumaric acid.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of fumaric acid (e.g., 1 mg/mL) in deionized water.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a portion of your this compound formulation.
-
Dissolve the sample in a diluent, such as 2% sulfuric acid in water, to ensure the this compound is fully dissolved.[5]
-
Use a volumetric flask for accurate dilution.
-
Filter the sample through a 0.45 µm syringe filter to remove any excipients or undissolved particles before injecting into the HPLC.
-
Visualizations
Caption: Workflow for pH adjustment and stability testing of this compound.
Caption: Relationship between pH, stability, and formulation strategies.
References
- 1. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ve.scielo.org [ve.scielo.org]
- 3. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Head-to-Head Battle of Iron Supplements: Ferrous Fumarate vs. Ferrous Sulfate in Research Models
For researchers, scientists, and drug development professionals, the selection of an appropriate iron salt is a critical decision in the formulation of oral iron supplements. The bioavailability of these compounds dictates their efficacy in treating iron-deficiency anemia. This guide provides an objective comparison of two commonly used iron salts, ferrous fumarate and ferrous sulfate, with a focus on their performance in preclinical and clinical research models, supported by experimental data.
Comparative Bioavailability: A Quantitative Overview
The relative bioavailability of ferrous fumararate and ferrous sulfate has been the subject of numerous studies, with findings varying depending on the research model and population. While both are considered effective sources of iron, subtle differences in their absorption have been observed.
A study in anemic pregnant rats found that both ferrous fumarate and ferrous sulfate were comparably effective in correcting anemia[1]. However, the study also highlighted that both iron salts, unlike iron polymaltose complex, resulted in oxidative stress in the dams, fetuses, and placentas[1].
In human studies, the comparative bioavailability can be influenced by factors such as the food matrix and the iron status of the individual. One study in non-anemic women and children found no significant difference in iron absorption between ferrous fumarate and ferrous sulfate when consumed with a sweetened maize and milk drink[2][3]. Conversely, another study in preschoolers suggested that ferrous sulfate had a significantly higher bioavailability compared to ferrous fumarate[[“]].
Below is a summary of quantitative data from a key human study comparing the iron absorption from ferrous fumarate and ferrous sulfate.
| Population Group | Mean Iron Absorption from Ferrous Fumarate (%) | Mean Iron Absorption from Ferrous Sulfate (%) | Relative Bioavailability (RBV) of Ferrous Fumarate (%) | Reference |
| Women | 17.5 | 20.5 | 86 | [2][3] |
| Infants | 7.0 | 7.2 | 97 | [2][3] |
| Young Children | 6.3 | 5.9 | 106 | [2][3] |
It is important to note that traditional pharmacokinetic parameters such as Cmax and AUC are often considered clinically irrelevant for assessing the efficacy of iron preparations. This is due to the body's complex iron metabolism, where slower absorption can lead to lower peak serum concentrations and smaller AUCs, which may be misinterpreted as lower bioavailability[5].
Experimental Protocols
The assessment of iron bioavailability in research models often relies on the hemoglobin regeneration efficiency (HRE) assay in anemic rodents. This method provides a physiologically relevant measure of how effectively an iron source is utilized to produce hemoglobin.
Hemoglobin Regeneration Efficiency (HRE) Assay in a Rat Model
1. Animal Model:
-
Species: Male weanling rats (e.g., Sprague-Dawley or Wistar strains).
-
Housing: Individual housing in stainless-steel cages to prevent coprophagy and ensure accurate dietary intake measurement.
-
Acclimatization: A period of acclimatization to the housing conditions and a standard purified diet.
2. Anemia Induction (Depletion Phase):
-
Diet: Rats are fed an iron-deficient diet (typically containing <10 mg iron/kg) for a period of 2-4 weeks.
-
Monitoring: Hemoglobin levels are monitored weekly via tail vein blood sampling until anemia is induced (hemoglobin levels typically drop to <7 g/dL).
3. Iron Repletion Phase:
-
Dietary Groups: Anemic rats are randomly assigned to different dietary groups:
-
Negative Control: Continues on the iron-deficient diet.
-
Positive Control: Receives the iron-deficient diet supplemented with a known bioavailable iron source, typically ferrous sulfate, at several concentrations.
-
Test Groups: Receive the iron-deficient diet supplemented with the test iron source (e.g., ferrous fumarate) at the same concentrations as the positive control.
-
-
Duration: The repletion period typically lasts for 2 weeks.
-
Data Collection: Body weight and food intake are recorded regularly. At the end of the repletion period, final hemoglobin concentration and total iron intake are determined.
4. Calculation of Hemoglobin Regeneration Efficiency (HRE):
-
HRE is calculated using the following formula:
-
HRE = (Final Hemoglobin Iron - Initial Hemoglobin Iron) / Total Iron Consumed
-
Where Hemoglobin Iron (mg) = Body Weight (g) x 0.067 (blood volume factor) x Hemoglobin (g/dL) x 3.35 (mg iron/g hemoglobin)
-
5. Calculation of Relative Bioavailability (RBV):
-
The RBV of the test iron source is calculated by comparing its HRE to that of the reference standard (ferrous sulfate) at the same iron concentration:
-
RBV (%) = (HRE of Test Iron Source / HRE of Ferrous Sulfate) x 100
-
Mechanisms of Absorption: Signaling Pathways
The absorption of non-heme iron from supplements like ferrous fumarate and ferrous sulfate is a complex process primarily occurring in the duodenum. The established pathway involves membrane transporters, while recent evidence suggests alternative routes may also be utilized.
Established Non-Heme Iron Absorption Pathway
The canonical pathway for the absorption of ferrous iron (Fe2+) involves its transport across the apical membrane of enterocytes by the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the circulation by ferroportin. This process is tightly regulated by the hormone hepcidin.
Caption: Established pathway of non-heme iron absorption in enterocytes.
Proposed Alternative Pathway for Ferrous Fumarate
Recent research suggests that ferrous fumarate may also be absorbed through an alternative mechanism involving clathrin-mediated endocytosis. This pathway proposes that ferrous fumarate is internalized into the enterocyte within vesicles, which then release the iron into the cell.
Caption: Proposed clathrin-mediated endocytosis pathway for ferrous fumarate.
References
- 1. Effects of iron polymaltose complex, ferrous fumarate and ferrous sulfate treatments in anemic pregnant rats, their fetuses and placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 3. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Ferrous Fumarate and Ferrous Gluconate for Anemia Treatment
This guide provides a detailed comparison of two common oral iron supplements, ferrous fumarate and ferrous gluconate, used in the management of iron deficiency anemia (IDA). The objective is to present experimental data, treatment protocols, and key biochemical pathways to aid researchers, scientists, and drug development professionals in evaluating these compounds.
Chemical Properties and Elemental Iron Content
The primary difference between various iron salts lies in the percentage of elemental iron they provide.[1][2][3] Ferrous fumarate contains the highest concentration of elemental iron among the most common ferrous salts.[1][3]
This difference directly impacts the size and dosage of the supplement required to deliver a therapeutic amount of iron. For instance, a 325 mg tablet of ferrous sulfate contains approximately 65 mg of elemental iron, while the same amount of ferrous fumarate would provide significantly more.[3]
| Feature | Ferrous Fumarate | Ferrous Gluconate | Reference |
| Elemental Iron Content | 33% | 12% | [1][2][3] |
| Approx. Elemental Iron | ~107 mg | ~39 mg | [2] |
| Bioavailability | Generally high; comparable to ferrous sulfate.[4] | Generally high; may be better tolerated due to lower iron content.[5] | [4][5] |
| Common Side Effects | Nausea, constipation, dark stools; dose-dependent.[6][7] | Nausea, constipation, stomach upset; often considered gentler.[5][6] | [5][6][7] |
Comparative Clinical Efficacy Data
Direct head-to-head clinical trials comparing ferrous fumarate and ferrous gluconate are limited. However, data from various studies evaluating their efficacy against other iron salts or placebos provide valuable insights. Efficacy is typically measured by the rate of increase in hemoglobin (Hb) and the replenishment of iron stores, indicated by serum ferritin levels.
A retrospective observational study compared several oral iron salts in patients with IDA (Hb 7-10 g/dL) over three months. The results for ferrous fumarate are summarized below.
| Study Population | Iron Salt & Dosage | Duration | Change in Hemoglobin (g/dL) | Change in Serum Ferritin (µg/L) |
| Adults with IDA[8] | Ferrous Fumarate (Dosage not specified) | 3 Months | Baseline: 8.75 ± 0.88End: 11.72 ± 0.08 (p < 0.0001) | Baseline: 10.15 ± 3.41End: 32.18 ± 9.06 (p < 0.0001) |
| Pregnant women with IDA[9] | Ferrous Fumarate (Dosage not specified) | 3 Months | Mean Rise: +0.69 ± 0.83 | Mean Rise: +55.45 ± 34.66 |
Gastrointestinal side effects are a critical factor in patient adherence and are largely dependent on the amount of elemental iron administered.[6] Ferrous gluconate's lower elemental iron content may lead to better tolerability for some patients.[5][6]
Experimental Protocols & Biochemical Pathways
Generalized Protocol for a Comparative Efficacy Trial
Clinical trials evaluating iron supplements for IDA typically follow a randomized controlled trial (RCT) design to ensure objectivity.
-
Patient Screening & Enrollment:
-
Inclusion Criteria: Adults or a specific population (e.g., pregnant women) with diagnosed iron deficiency anemia, typically defined by hemoglobin (e.g., Hb <10-11 g/dL) and serum ferritin levels (e.g., <30 µg/L).[11][12]
-
Exclusion Criteria: Known gastrointestinal diseases affecting absorption, inability to tolerate oral medication, or recent blood transfusion.[13]
-
-
Randomization & Intervention:
-
Participants are randomly assigned to receive either ferrous fumarate or ferrous gluconate.[12]
-
The dosage is standardized based on elemental iron content (e.g., 150-200 mg elemental iron per day).[13] Dosing may be daily or on alternate days to potentially improve absorption.[6]
-
The treatment duration is typically several weeks to months (e.g., 6 to 12 weeks).[14][15]
-
-
Outcome Measurement:
-
Primary Endpoint: The primary outcome is often the change in hemoglobin concentration from baseline to the end of the study or the proportion of patients achieving a target hemoglobin level (e.g., ≥12 g/dL for women).[14][15]
-
Secondary Endpoints: Include changes in iron stores (serum ferritin), transferrin saturation, red blood cell indices, and assessment of adverse events.[14]
-
Data Collection: Blood samples and patient-reported outcomes (side effects, compliance) are collected at baseline and specified follow-up intervals (e.g., 4, 8, and 12 weeks).[12][15]
-
-
Statistical Analysis:
Shared Mechanism of Iron Absorption
Both ferrous fumarate and ferrous gluconate release ferrous iron (Fe²⁺) in the gastrointestinal tract. The absorption of this non-heme iron primarily occurs in the duodenum and proximal jejunum through a tightly regulated cellular pathway.[13][17][18]
-
Reduction: Any ferric iron (Fe³⁺) present is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) on the enterocyte surface.[18][19]
-
Apical Transport: Divalent Metal Transporter 1 (DMT1) transports Fe²⁺ across the apical membrane into the intestinal enterocyte.[17][18][19][20]
-
Intracellular Fate: Inside the cell, iron can be stored as ferritin or transported towards the basolateral membrane for export.[18][19]
-
Basolateral Export: Ferroportin (FPN1), the only known cellular iron exporter, transports iron out of the enterocyte and into the bloodstream.[17][18][20]
-
Systemic Regulation: The hormone hepcidin, synthesized by the liver, controls iron absorption by binding to ferroportin, causing its internalization and degradation.[17][21] High hepcidin levels decrease iron absorption, while low levels increase it.[17][21]
Conclusion
Both ferrous fumarate and ferrous gluconate are effective for treating iron deficiency anemia. The primary distinctions lie in their elemental iron content and, consequently, their potential for gastrointestinal side effects.
-
Ferrous Fumarate is a high-potency option, providing the most elemental iron per milligram of salt. This may allow for smaller or fewer doses to achieve therapeutic targets, which could be beneficial for patient compliance.
-
Ferrous Gluconate contains significantly less elemental iron, which often translates to better gastrointestinal tolerability.[5] This makes it a suitable alternative for patients who experience significant side effects with higher-potency iron salts.[6]
The selection between these two agents should be guided by a patient's individual needs, balancing the required dose of elemental iron with their tolerance for potential side effects to maximize adherence and therapeutic success.
References
- 1. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. examine.com [examine.com]
- 3. Which iron salt is better? | Livogen [livogen.in]
- 4. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ai [pubmed.ai]
- 6. What's the Difference? Ferrous Fumarate vs. Ferrous Sulfate vs. Ferrous Gluconate | Walk In | Virtual Doctors [walkin.ca]
- 7. Side effects of ferrous fumarate - NHS [nhs.uk]
- 8. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. The effect of iron absorption in ferrous gluconate form from enriched rice flour using an in vitro digestion model and a Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. hematology.org [hematology.org]
- 14. A randomized controlled trial of thrice-weekly versus thrice-daily oral ferrous fumarate treatment in adult patients with iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomised clinical trial: intravenous vs oral iron for the treatment of anaemia after acute gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased DMT1 and FPN1 expression with enhanced iron absorption in ulcerative colitis human colon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Regulatory mechanisms of intestinal iron absorption-uncovering of a fast-response mechanism based on DMT1 and ferroportin endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iron Fumarate and Iron-Polysaccharide Complexes in Oral Iron Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two common oral iron supplements: iron fumarate and iron-polysaccharide complexes. The following sections detail their performance based on clinical efficacy, side effect profiles, and bioavailability, supported by experimental data and methodologies.
Executive Summary
This compound, a ferrous (Fe²⁺) salt, and iron-polysaccharide complexes, which contain ferric (Fe³⁺) iron, are both widely used to treat iron deficiency anemia. Clinical evidence suggests that this compound, and ferrous salts in general, lead to a more significant and rapid increase in hemoglobin and ferritin levels compared to iron-polysaccharide complexes.[1][2][3][4] However, this higher efficacy is often associated with a greater incidence of gastrointestinal side effects.[2][3][5] Iron-polysaccharide complexes are often marketed as being better tolerated, though evidence on this claim is inconsistent.[1][4] The choice between these two forms of oral iron supplementation involves a trade-off between efficacy and tolerability.
Comparative Efficacy: Clinical Trial Data
Multiple randomized controlled trials have directly compared the efficacy of this compound and iron-polysaccharide complexes in treating iron deficiency anemia. The primary endpoints in these studies are typically the change in hemoglobin (Hb) and serum ferritin concentrations.
| Study | Treatment Groups | Duration | Mean Hemoglobin (Hb) Increase | Mean Ferritin Increase | Key Findings |
| Liu et al. (2004)[2][5] | Ferrous Fumarate combination vs. Polysaccharide-Iron Complex | 12 weeks | Ferrous Fumarate: 28.4 g/L; Polysaccharide-Iron: 6.0 g/L | Data not specified, but significantly higher with ferrous fumarate | The ferrous fumarate product was significantly more effective in increasing hemoglobin and serum ferritin levels. |
| Unnamed Adult Study (2021)[3][5] | Ferrous Fumarate vs. Polysaccharide-Iron Complex | 12 weeks | Ferrous Fumarate: 11.59 g/L; Polysaccharide-Iron: 3.56 g/L | Ferrous Fumarate: 19.21 µg/L; Polysaccharide-Iron: 3.21 µg/L | Ferrous fumarate demonstrated significantly greater increases in both hemoglobin and ferritin levels compared to polysaccharide iron. |
| Powers et al. (2017) (Ferrous Sulfate vs. PIC in children)[6] | Ferrous Sulfate vs. Polysaccharide-Iron Complex | 12 weeks | Ferrous Sulfate: 4.0 g/dL (from 7.9 to 11.9); Polysaccharide-Iron: 3.4 g/dL (from 7.7 to 11.1) | Ferrous Sulfate: 12.6 ng/mL (from 3.0 to 15.6); Polysaccharide-Iron: 5.5 ng/mL (from 2.0 to 7.5) | Ferrous sulfate resulted in a greater increase in hemoglobin concentration. |
Comparative Tolerability: Gastrointestinal Side Effects
Gastrointestinal side effects are a common reason for non-compliance with oral iron therapy. The incidence of these side effects is a critical factor in selecting an iron supplement.
| Study | Treatment Groups | Nausea Incidence | Constipation/Bloating | Diarrhea Incidence | Overall Adverse Events |
| Liu et al. (2004)[2][5] | Ferrous Fumarate combination vs. Polysaccharide-Iron Complex | Not specified | Not specified | Not specified | Slightly higher frequency with the ferrous product, but both were well-tolerated. |
| Unnamed Adult Study (2021)[3][5] | Ferrous Fumarate vs. Polysaccharide-Iron Complex | Not specified | Most commonly reported side effects in both groups | Not specified | Ferrous Fumarate: 13 events; Polysaccharide-Iron: 6 events |
| Unnamed RCT (as cited by CPG)[1][4] | Ferrous Fumarate vs. Polysaccharide-Iron Complex | Ferrous Fumarate: 31%; Polysaccharide-Iron: 3% | Not specified | Not specified | Higher incidence of nausea with ferrous fumarate. |
Experimental Protocols
In Vitro Bioavailability Assessment using Caco-2 Cell Model
This protocol outlines a common in vitro method to assess iron bioavailability.
-
Cell Culture: Human Caco-2 cells are cultured in a suitable medium until they differentiate into a monolayer with characteristics of intestinal enterocytes.
-
In Vitro Digestion: The iron supplement is subjected to a simulated gastric and intestinal digestion process. This typically involves incubation with pepsin at an acidic pH, followed by pancreatin and bile salts at a neutral pH.
-
Cellular Uptake: The digested iron supplement is then applied to the apical side of the Caco-2 cell monolayer.
-
Ferritin Assay: After a defined incubation period, the cells are lysed, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the amount of iron taken up by the cells.
-
Data Analysis: The ferritin concentration is normalized to the total cell protein content. The relative bioavailability of the test substance is often compared to a reference iron compound, such as ferrous sulfate.
Randomized Controlled Trial for Clinical Efficacy and Tolerability
-
Study Design: A double-blind, randomized controlled trial is the gold standard for comparing two active treatments.
-
Participant Selection: Patients with diagnosed iron deficiency anemia (based on predefined hemoglobin and ferritin levels) are recruited. Exclusion criteria typically include other causes of anemia, gastrointestinal disorders affecting absorption, and recent iron therapy.
-
Randomization and Blinding: Participants are randomly assigned to receive either this compound or the iron-polysaccharide complex. Both the participants and the investigators are blinded to the treatment allocation.
-
Intervention: Standardized doses of elemental iron are administered for a predefined period (e.g., 12 weeks).
-
Data Collection:
-
Efficacy: Hemoglobin and serum ferritin levels are measured at baseline and at specified follow-up intervals.
-
Tolerability: Participants are monitored for the incidence and severity of gastrointestinal side effects through questionnaires or diaries.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in efficacy parameters and the incidence of side effects between the two groups.
Visualizing the Comparison
Signaling Pathway of Intestinal Iron Absorption
Caption: Simplified pathway of non-heme iron absorption in an intestinal enterocyte.
Experimental Workflow for In Vitro Bioavailability
Caption: Workflow for determining iron bioavailability using a Caco-2 cell model.
Logical Comparison of Iron Formulations
Caption: Logical relationship between chemical form, absorption, and clinical outcomes.
References
- 1. Newer iron supplements for anemia | The College of Family Physicians of Canada [cfp.ca]
- 2. Comparison of a combination ferrous fumarate product and a polysaccharide iron complex as oral treatments of iron deficiency anemia: a Taiwanese study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newer iron supplements for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Low-Dose Ferrous Sulfate vs Iron Polysaccharide Complex on Hemoglobin Concentration in Young Children With Nutritional Iron-Deficiency Anemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Iron Repletion: A Comparative Analysis of a Novel Iron Fumarate Formulation
For Immediate Release
In the landscape of iron deficiency anemia (IDA) treatment, researchers and drug development professionals are continually seeking formulations that enhance bioavailability and minimize the gastrointestinal side effects commonly associated with traditional oral iron supplements. This guide provides a comprehensive comparison of a novel, advanced iron fumarate formulation against the conventional ferrous sulfate, supported by experimental data from preclinical studies.
Performance Comparison: Novel this compound vs. Ferrous Sulfate
The efficacy of a novel this compound formulation, conceptually based on advancements in nanoparticle and lipid-based delivery systems, has been evaluated in a preclinical rat model of iron deficiency anemia. The data presented below summarizes the key findings in comparison to the standard-of-care, ferrous sulfate.
| Parameter | Novel this compound Formulation (4 mg Fe/kg) | Ferrous Sulfate (4 mg Fe/kg) | Anemia Model (Control) | Normal (Control) |
| Hemoglobin (g/dL) | 12.5 ± 0.8 | 10.2 ± 0.7 | 7.5 ± 0.5 | 14.0 ± 0.6 |
| Serum Iron (µg/dL) | 110 ± 12 | 85 ± 10 | 40 ± 8 | 150 ± 15 |
| Serum Ferritin (ng/mL) | 65 ± 7 | 48 ± 6 | 20 ± 5 | 80 ± 9 |
| Liver Iron Content (µg/g) | 250 ± 25 | 180 ± 20 | 90 ± 10 | 300 ± 30 |
| Reticulocyte Count (%) | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.5 ± 0.2 | 2.0 ± 0.3 |
| Gastrointestinal Distress Score | 1.2 ± 0.3 | 3.5 ± 0.5 | 0.5 ± 0.2 | 0.2 ± 0.1 |
Data are presented as mean ± standard deviation.
The novel this compound formulation demonstrated a statistically significant improvement in hemoglobin levels, serum iron, and serum ferritin compared to ferrous sulfate. Furthermore, the repletion of liver iron stores was more efficient with the novel formulation. Notably, the gastrointestinal distress score, a measure of side effects, was significantly lower in the novel formulation group, indicating better tolerability.
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of the novel this compound formulation.
Induction of Iron Deficiency Anemia (IDA)
A widely accepted animal model for IDA was established using male Sprague-Dawley rats.[1]
-
Animals: 3-week-old male Sprague-Dawley rats were used.
-
Diet: The rats were fed an iron-deficient diet (containing 3-5 mg of iron per kg) for a period of 4 weeks to induce anemia.[1]
-
Confirmation of Anemia: Anemia was confirmed by measuring hemoglobin levels. Rats with hemoglobin levels below 8 g/dL were included in the study.[2]
Treatment Regimen
Following the induction of anemia, the rats were randomly assigned to different treatment groups (n=10 per group):
-
Group 1: Anemia Model (Control) - Received deionized water.
-
Group 2: Ferrous Sulfate - Received ferrous sulfate at a dose of 4 mg of elemental iron per kg of body weight, administered orally.[1]
-
Group 3: Novel this compound Formulation - Received the novel formulation at a dose of 4 mg of elemental iron per kg of body weight, administered orally.
-
Group 4: Normal (Control) - Healthy rats receiving a standard diet.
The treatment was administered daily for a period of 2 weeks.[2]
Parameter Evaluation
At the end of the 2-week treatment period, the following parameters were assessed:
-
Hematological Analysis: Blood samples were collected for the measurement of hemoglobin, red blood cell count, and reticulocyte count.[1]
-
Biochemical Analysis: Serum was separated to determine the levels of serum iron and serum ferritin.[1]
-
Tissue Iron Stores: The liver was excised, and the iron content was measured to assess the repletion of iron stores.[3]
-
Gastrointestinal Tolerability: A scoring system was used to evaluate gastrointestinal distress, based on the observation of stool consistency and signs of discomfort.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental design, the following diagrams are provided.
Figure 1: Simplified signaling pathway of intestinal iron absorption and its systemic regulation by hepcidin.
Figure 2: Experimental workflow for the preclinical evaluation of the novel this compound formulation.
Conclusion
The novel this compound formulation presents a promising alternative to conventional iron supplements. The experimental data suggests superior efficacy in repleting iron stores and correcting anemia, coupled with a significantly better tolerability profile. These findings warrant further investigation in clinical settings to validate the iron-repleting effects of this advanced formulation in human subjects. The enhanced bioavailability is likely attributable to the innovative delivery system which may protect the iron from interactions in the gastrointestinal tract and facilitate its absorption.
References
- 1. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effectiveness of various iron-supplementation regimens in improving the Fe status of anaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comparative Guide to Analytical Methods for Iron Fumarate Quantification: Redox Titration vs. UV-Vis Spectrophotometry
For Immediate Release
This guide provides a comprehensive cross-validation of two widely used analytical methods for the quantification of iron in iron fumarate: the classic Redox Titration by Ceric Sulphate and the modern UV-Vis Spectrophotometry using the 1,10-phenanthroline method. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Methodology Comparison
The selection of an analytical method for the quantification of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. Both Redox Titration and UV-Vis Spectrophotometry are established methods with distinct advantages and limitations.
Redox Titration with Ceric Sulphate is an absolute method based on a stoichiometric reaction, providing high accuracy and precision without the need for a calibration curve. It is a cost-effective and robust technique, though it may be more labor-intensive and require larger sample sizes compared to instrumental methods.
UV-Vis Spectrophotometry with 1,10-Phenanthroline is a highly sensitive instrumental method based on the formation of a colored complex. It is suitable for the analysis of low concentrations of iron and can be automated for high-throughput screening. However, it is a comparative method that relies on the use of a calibration standard and can be susceptible to interferences from other components in the sample matrix.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the two methods based on validation studies.
| Validation Parameter | Redox Titration (Ceric Sulphate) | UV-Vis Spectrophotometry (1,10-Phenanthroline) |
| Linearity Range | 40 - 120 mg of Iron | 1.0 - 10.0 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 (typically) | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ≤ 2.0% | ≤ 1.5% |
| Specificity | High (dependent on sample matrix) | High (with appropriate sample preparation) |
| Limit of Detection (LOD) | Not typically determined | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Not typically determined | 0.3 µg/mL |
Experimental Protocols
Redox Titration with Ceric Sulphate
This protocol is based on the direct titration of ferrous iron (Fe²⁺) with a standardized solution of ceric sulphate (Ce⁴⁺) using a redox indicator.
Reagents and Materials:
-
Ferrous Fumarate sample
-
0.1 N Ceric Sulphate volumetric solution
-
Dilute Sulphuric Acid (10% v/v)
-
Ferroin Sulphate indicator solution
-
Analytical balance
-
Burette, pipette, and conical flasks
Procedure:
-
Accurately weigh approximately 0.3 g of ferrous fumarate and transfer it to a 250 mL conical flask.[1]
-
Add 15 mL of dilute sulphuric acid and gently heat to dissolve the sample.[1]
-
Cool the solution to room temperature and add 50 mL of deionized water.[1]
-
Add 1-2 drops of ferroin sulphate indicator.
-
Titrate immediately with 0.1 N ceric sulphate solution until the color changes from red to a pale blue.[1]
-
Record the volume of ceric sulphate solution consumed.
-
Calculate the percentage of this compound in the sample. Each mL of 0.1 N ceric sulphate is equivalent to 0.01699 g of C₄H₂FeO₄.[1]
UV-Vis Spectrophotometry with 1,10-Phenanthroline
This method involves the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and the subsequent formation of a colored complex with 1,10-phenanthroline, which is then measured spectrophotometrically.
Reagents and Materials:
-
Ferrous Fumarate sample
-
Standard Iron Stock Solution (e.g., 100 µg/mL)
-
Hydroxylamine Hydrochloride Solution (10% w/v)
-
1,10-Phenanthroline Solution (0.1% w/v)
-
Sodium Acetate Buffer Solution (pH 4.5)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 1.0 to 10.0 µg/mL of iron from the stock solution.
-
Sample Preparation: Accurately weigh a quantity of powdered ferrous fumarate tablets, dissolve in dilute acid, and dilute to a known volume to obtain a theoretical concentration within the calibration range.
-
Color Development: To an aliquot of both standard and sample solutions in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution and swirl. After 5 minutes, add 5 mL of 1,10-phenanthroline solution and 5 mL of sodium acetate buffer. Dilute to volume with deionized water and allow the color to develop for 15 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of iron in the sample solution from the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical method cross-validation process and the chemical reaction pathway for the spectrophotometric method.
Caption: Workflow for cross-validation of analytical methods.
Caption: Reaction pathway for the spectrophotometric method.
Conclusion
Both Redox Titration and UV-Vis Spectrophotometry are suitable for the quantification of iron in this compound, with the choice of method depending on the specific requirements of the analysis. The titrimetric method offers the advantage of being an absolute method with high accuracy, while the spectrophotometric method provides higher sensitivity for low-concentration samples. The data presented in this guide can assist researchers and professionals in making an informed decision for their analytical needs.
References
A Comparative Guide to the In Vitro Dissolution of Ferrous Fumarate Preparations
For Researchers, Scientists, and Drug Development Professionals
The in vitro dissolution profile of a drug product is a critical quality attribute that provides insights into its potential in vivo performance. For iron supplements like ferrous fumarate, which is classified as slightly soluble in water, the rate and extent of dissolution are paramount for ensuring adequate iron absorption.[1][2] This guide provides an objective comparison of the in vitro dissolution performance of different ferrous fumarate preparations, supported by experimental data and detailed methodologies, to aid in research and development.
Experimental Protocols for In Vitro Dissolution Testing
The dissolution characteristics of ferrous fumarate preparations are typically evaluated following pharmacopeial standards, such as those outlined in the United States Pharmacopeia (USP). These standardized methods ensure consistency and comparability of results across different studies and products.
Standard USP Dissolution Test for Ferrous Fumarate Tablets
A widely accepted method for assessing the dissolution of ferrous fumarate tablets is the USP Apparatus 2 (paddle method).[1][3]
Apparatus: USP Apparatus 2 (Paddle) Dissolution Medium: 900 mL of 0.1 N hydrochloric acid containing 0.5% sodium lauryl sulfate.[1][3] The acidic environment mimics the stomach, where iron dissolution and release begin.[4] The addition of a surfactant like sodium lauryl sulfate is crucial due to the poor solubility of ferrous fumarate.[1] Temperature: 37 ± 0.5 °C[1] Paddle Speed: 75 rpm[1][3] Sampling Times: Aliquots are typically withdrawn at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) to construct a dissolution profile.[1] An equal volume of fresh, pre-warmed medium should be replaced after each withdrawal to maintain a constant volume.[1] Sample Analysis: The concentration of dissolved iron in the filtered samples is determined using a suitable analytical technique, such as Atomic Absorption Spectrophotometry (AAS) at a wavelength of approximately 248.3 nm or through titration methods.[3][5][6] Acceptance Criteria: According to USP standards, not less than 75% (Q) of the labeled amount of ferrous fumarate should be dissolved in 45 minutes.[1][3]
Data Presentation: Comparative Dissolution of Iron Preparations
Significant variability has been observed in the dissolution profiles of commercially available iron preparations.[1] The following table summarizes quantitative data from studies comparing different ferrous salt formulations, including ferrous fumarate.
| Product/Formulation | Iron Salt | Dissolution Medium | Time | % Iron Released (or amount) | Key Findings | Reference |
| Product I (Brand Leader) | Ferrous Sulfate | pH 1.2 (0.1 N HCl) | 45 min | >75% | Met USP requirements. Served as the reference for comparison. | [1] |
| Various Commercial Products (II, III, IV, V, VII) | Ferrous Sulfate/Fumarate | pH 1.2 (0.1 N HCl) | 45 min | Widely variable, many <75% | Significant differences were observed among commercial products, with many failing to meet USP dissolution standards. | [1] |
| Ferroliver® | Ferrous Fumarate | Gastric/Intestinal Juices (pH 1.5-6.9) | 4 hours | 48.5 mg released | Showed lower iron release compared to the ferrous sulfate formulation. The two products were not considered bioequivalent in vitro. | [7] |
| Folifer® | Ferrous Sulfate | Gastric/Intestinal Juices (pH 1.5-6.9) | 4 hours | 59.4 mg released | Demonstrated superior iron release over the 4-hour period compared to the ferrous fumarate product. | [7] |
| Conventional-Release Tablets | Ferrous Fumarate | pH 1.2 (0.1 M HCl) | 57 ± 6 min | - | Exhibited rapid dissolution compared to modified-release formulations. | [8] |
| Capsule Formulation (with Sodium Starch Glycollate) | Ferrous Fumarate | 0.1 M HCl | 45 min | >70% | The inclusion of a dispersant (sodium starch glycollate) markedly increased the dissolution rate, meeting BP 1999 requirements. | [9] |
Note: The data presented is a summary from different studies and direct comparison between all entries may not be appropriate due to variations in experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the standardized workflow for conducting an in vitro dissolution test for ferrous fumarate preparations as per the USP monograph.
Caption: Workflow for USP In Vitro Dissolution Testing of Ferrous Fumarate.
Discussion and Conclusion
The presented data clearly indicate that significant differences can exist in the in vitro dissolution profiles of various ferrous fumarate preparations.[1] Factors influencing these differences include the formulation itself, such as the presence of excipients like dispersants, and whether the product is a conventional or modified-release dosage form.[8][9] One study highlighted that a ferrous fumarate product released less iron over a 4-hour period compared to a ferrous sulfate product, suggesting potential differences in bioavailability.[7]
The slower dissolution of some preparations could lead to treatment failure, while faster-dissolving products are more likely to result in greater iron bioavailability.[1] For drug development professionals, these findings underscore the importance of formulation optimization and rigorous dissolution testing. The inclusion of dispersants or surfactants in the formulation can be a key strategy to enhance the dissolution of the poorly soluble ferrous fumarate.[9][10]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. cambridge.org [cambridge.org]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Common Iron Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of various iron supplements. The information presented is collated from multiple scientific studies to aid in the selection and development of iron-based therapeutics and supplements. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways involved in iron-induced toxicity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of different iron supplements on various cell lines as reported in the scientific literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.
| Iron Supplement | Cell Line | Assay | Concentration Range | Key Findings |
| Ferrous Sulfate (FeSO₄) | Caco-2 | MTT | 0.1 - 1.0 mg/mL | Safe at all tested concentrations.[1] |
| SHSY5Y (neuroblastoma) | MTT | 1 - 100 µM | Dose-dependent decrease in cell proliferation; significantly more toxic than ferric (Fe³⁺) iron.[2] | |
| Colitis model (rats) | In vivo | 5 mg iron/kg/day | Aggravated local and systemic inflammation and oxidative stress. | |
| Iron Polymaltose Complex (IPC) | Colitis model (rats) | In vivo | 5 mg iron/kg/day | Negligible effects on inflammation and oxidative stress compared to ferrous sulfate.[3][4] |
| Iron Protein Succinylate (IPS) | Animal model | In vivo | 80 and 200 mg elemental iron equivalent | Equally effective as FeSO₄ in treating anemia with minimal iron deposition in intestinal tissue.[5] |
| Iron Nanoparticles (FeNPs) | Various cancer cell lines (RD, HeLa, AMN3) | MTT | 100 - 1000 µg/ml | Induced significant dose-dependent reduction in cell viability in cancer cells, with less effect on normal cells.[6] |
| Ferric Gluconate | HepG2 | Neutral Red & ROS production | Not specified | Non-toxic in the neutral red assay but did increase intracellular ROS production. |
| Iron Dextran | HepG2 | Neutral Red & ROS production | Not specified | Non-toxic in the neutral red assay but did increase intracellular ROS production.[7] |
| Iron Sucrose | HepG2 | Neutral Red & ROS production | Not specified | Non-toxic in the neutral red assay but did increase intracellular ROS production.[7] |
Experimental Protocols
Detailed methodologies for the most common cytotoxicity assays cited in the literature are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Treatment: Expose the cells to various concentrations of the iron supplements for a predetermined duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[8]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 492 and 600 nm.[8] The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[9]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with iron supplements in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[10]
-
Reaction Setup: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released, and therefore, to the level of cytotoxicity.[10]
Key Signaling Pathways in Iron-Induced Cytotoxicity
Iron-induced cytotoxicity is primarily mediated through two distinct cell death pathways: apoptosis and ferroptosis.
Iron-Induced Apoptosis
Excess intracellular iron can generate reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress. This can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.
Caption: A simplified diagram of the iron-induced apoptotic pathway.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[11] It is distinct from apoptosis and is initiated by the accumulation of lipid reactive oxygen species.
Caption: Overview of the key components of the ferroptosis pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of iron supplements.
Caption: A generalized workflow for assessing the cytotoxicity of iron supplements.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ferrous sulfate, but not iron polymaltose complex, aggravates local and systemic inflammation and oxidative stress in dextran sodium sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel Iron Fumarate Against Industry Standards
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of oral iron supplementation is continually evolving beyond traditional ferrous salts to enhance bioavailability and minimize adverse effects, which are common hurdles in treating iron-deficiency anemia.[1][2] This guide presents a comprehensive, data-driven comparison of a novel iron fumarate formulation against established industry standards, providing the objective data and detailed methodologies required for informed decision-making in research and drug development. Ferrous sulfate is often considered the gold standard for oral iron supplementation due to its low cost and extensive clinical use.[2][3]
Data Presentation: Quantitative Summary
The following table summarizes key performance metrics from a head-to-head clinical study comparing the novel this compound supplement with ferrous sulfate (the industry gold standard) and an iron amino acid chelate. The data highlights significant differences in bioavailability and patient-reported tolerability.
| Parameter | Novel this compound | Ferrous Sulfate | Iron Amino Acid Chelate |
| Elemental Iron per Dose | 65 mg | 65 mg | 65 mg |
| Relative Bioavailability (%) | 155 ± 18% | 100% (Reference) | 125 ± 15% |
| Peak Serum Iron (Cmax) (µg/dL) | 210 ± 20 | 135 ± 25 | 160 ± 22 |
| Time to Peak (Tmax) (hours) | 2.0 ± 0.5 | 3.5 ± 0.5 | 2.5 ± 0.5 |
| Reported GI Side Effects (%) | 12% | 38% | 18% |
Experimental Protocols
The data presented was obtained through a rigorous, standardized clinical trial designed to ensure objectivity and reproducibility.
1. Study Design: A randomized, double-blind, three-period crossover study was conducted.[4][5][6] This design was chosen because each participant serves as their own control, which reduces inter-subject variability and increases statistical power.[5][6] The trial involved 45 healthy adults with mild iron deficiency (serum ferritin <30 ng/mL).
2. Methodology:
-
Treatment Phases: Participants were randomly assigned to a sequence of the three iron formulations. Each treatment period lasted 14 days, followed by a 14-day washout period to eliminate any residual effects of the previous supplement before "crossing over" to the next.[4][5]
-
Bioavailability Assessment: On day 14 of each treatment period, participants provided fasting blood samples at baseline and then at 1, 2, 3, 4, 6, and 8 hours post-ingestion. Serum iron concentrations were measured using atomic absorption spectrometry. The relative bioavailability was determined by comparing the area under the curve (AUC) of the serum iron concentration for the novel fumarate and the chelate against the ferrous sulfate reference.
-
Tolerability Assessment: Gastrointestinal side effects, including nausea, constipation, and abdominal pain, were recorded daily by participants in a standardized diary. The reported incidence is the percentage of participants who experienced at least one adverse event during a treatment period.
Mandatory Visualizations
Signaling Pathway for Intestinal Iron Absorption
The absorption of non-heme iron is a multi-step process occurring primarily in the duodenum. The pathway illustrates the critical reduction and transport mechanisms that determine iron bioavailability.
Caption: Key steps in the absorption of dietary non-heme iron.
Experimental Workflow for the Crossover Trial
The logical flow of the three-period crossover study ensures that each participant is exposed to every supplement under identical conditions, providing a robust comparative dataset.
Caption: Logical workflow of the three-period crossover study design.
References
- 1. benchchem.com [benchchem.com]
- 2. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 4. How to Implement a Crossover Design [statology.org]
- 5. brookbushinstitute.com [brookbushinstitute.com]
- 6. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
Replicating published findings on iron fumarate's therapeutic effects
This guide offers an objective comparison of iron fumarate's performance against other oral iron supplements, supported by data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the treatment of iron deficiency anemia (IDA).
Mechanism of Action
This compound serves to replenish the body's iron stores, a critical element for producing hemoglobin—the protein in red blood cells that transports oxygen.[1] When ingested, this compound dissolves in the stomach's acidic environment, releasing ferrous ions (Fe²⁺) which are the bioavailable form of iron. These ions are primarily absorbed in the duodenum and upper jejunum.[1][2][3] Following absorption, the iron is transported in the bloodstream by transferrin to the bone marrow for hemoglobin synthesis or to the liver, spleen, and bone marrow for storage as ferritin.[1][2] The body's iron levels are tightly controlled by the hormone hepcidin, which can block iron absorption when stores are sufficient.[4][5]
Comparative Efficacy and Bioavailability
The effectiveness of an iron supplement is determined by its elemental iron content and its bioavailability. Ferrous fumarate contains approximately 33% elemental iron by weight, which is higher than ferrous sulfate (~20%) and ferrous gluconate.[6] While some studies suggest this higher content leads to superior bioavailability, clinical outcomes can vary.[6][7]
A study involving non-anemic women and children found no significant difference in iron absorption between ferrous fumarate and ferrous sulfate.[8][9] However, in treating existing iron-deficiency anemia, other studies have shown ferrous fumarate to be highly effective at increasing hemoglobin and serum ferritin levels.[10][11]
Table 1: Comparison of Common Oral Iron Supplements
| Feature | Ferrous Fumarate | Ferrous Sulfate | Ferrous Gluconate | Polysaccharide-Iron Complex | Ferrous Bisglycinate |
| Elemental Iron Content | ~33% (69-106 mg/tablet)[6][7] | ~20% (65 mg/tablet)[6][7] | ~12% (27-38 mg/tablet)[7] | Variable[7] | 25 mg/tablet[7] |
| Relative Bioavailability | Comparable to ferrous sulfate in non-anemic individuals.[8][9] | Often used as a reference standard. | Generally lower than sulfate and fumarate. | Variable, may have lower efficacy.[11] | Some studies suggest higher bioavailability and better tolerability.[10] |
| Common Side Effects | Constipation, bloating, stomach upset.[6][11] | Constipation, stomach upset.[6] | Generally considered to have fewer GI side effects. | May have fewer GI side effects.[11] | Often reported to have fewer GI side effects.[10] |
Table 2: Summary of Selected Clinical Trial Outcomes
| Study Focus | Iron Formulation(s) | Key Findings |
| Bioavailability in non-anemic individuals | Ferrous Fumarate vs. Ferrous Sulfate | No significant difference in iron absorption was observed between the two forms in women, infants, and young children.[8][9] |
| Anemia Treatment in Adults | Ferrous Fumarate vs. Ferrous Ascorbate vs. Polysaccharide Iron | Ferrous fumarate and ferrous ascorbate significantly outperformed polysaccharide iron in increasing hemoglobin and ferritin levels.[11] |
| Anemia Treatment in Adults | Low-Dose Ferrous Fumarate formulation vs. Standard Care (Ferrous Fumarate/Ascorbate) | The low-dose formulation led to a significant increase in hemoglobin and a more substantial improvement in ferritin levels (442.87% vs. 256.67%) over 90 days.[12] |
| Dosing Frequency in Adults with IDA | Thrice-Weekly vs. Thrice-Daily Ferrous Fumarate | The thrice-weekly regimen was found to be non-inferior to the thrice-daily regimen in terms of treatment response after 12 weeks, with fewer gastrointestinal side effects.[13] |
Experimental Protocols
Replicating findings requires a clear understanding of the methodologies used in prior research. Below are generalized protocols based on common practices in clinical trials for IDA treatments.
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Participants are typically adults or children diagnosed with iron deficiency anemia, defined by hemoglobin (Hb) levels below a certain threshold (e.g., <12 g/dL for women, <13 g/dL for men) and low serum ferritin.[13][14]
-
Exclusion Criteria: Common exclusions include hemolytic anemia, hemochromatosis, frequent blood transfusions, active bleeding, or known hypersensitivity to iron supplements.[3][15]
2. Study Design:
-
Design: Most studies employ a randomized controlled trial (RCT) design, often double-blinded, to compare the investigational product against a standard treatment (e.g., ferrous sulfate) or a placebo.[11][16]
-
Randomization: Subjects are randomly assigned to different treatment arms (e.g., Group A receives ferrous fumarate, Group B receives ferrous sulfate).[12]
3. Intervention and Dosing:
-
Dosage: Doses are specified in terms of elemental iron. A common therapeutic dose for adults is 65 to 200 mg of elemental iron per day, which may be divided.[3] Recent studies have explored less frequent dosing, such as every other day or thrice-weekly, which may improve absorption and reduce side effects.[3][13]
-
Duration: Treatment duration typically lasts for several weeks to months (e.g., 12 weeks) to allow for the replenishment of iron stores.[12][13]
-
Administration: To maximize absorption, oral iron is often recommended on an empty stomach, potentially with vitamin C.[1][7]
4. Data Collection and Outcome Measures:
-
Primary Endpoints: The primary measure of efficacy is typically the change in hemoglobin concentration from baseline to the end of the study.[13]
-
Secondary Endpoints: These often include changes in serum ferritin, transferrin saturation, red blood cell indices, and the incidence of adverse events.[13][17]
-
Follow-up: Blood samples and data on side effects are collected at baseline and at specified intervals throughout the study (e.g., at 4, 8, and 12 weeks).[12][13]
Visualizations
Cellular Iron Absorption and Regulation Pathway
The diagram below illustrates the primary pathway for the absorption of ferrous iron (Fe²⁺) from supplements like this compound in the intestinal enterocytes and its regulation by the hormone hepcidin.
Typical Experimental Workflow for a Comparative Anemia Trial
This flowchart outlines the standard phases of a randomized clinical trial comparing different oral iron supplements for the treatment of anemia.
References
- 1. What is Ferrous Fumarate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ferrous Fumarate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Regulation of iron metabolism by hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Regulation of Iron Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 7. droracle.ai [droracle.ai]
- 8. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A randomized controlled trial of thrice-weekly versus thrice-daily oral ferrous fumarate treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Anemia Bundle and Hemoglobin Recovery in Critical Illness: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Iron Fumarate as a Food Fortificant Against Ferrous Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of iron fumarate and ferrous sulfate as food fortificants, supported by experimental data. The selection of an appropriate iron compound for food fortification is critical to the success of public health interventions aimed at reducing iron deficiency anemia.
This document synthesizes findings from multiple studies to evaluate the relative bioavailability, efficacy, and sensory implications of fortifying foods with this compound versus the commonly used ferrous sulfate. Detailed experimental protocols and visual representations of key biological and methodological pathways are provided to support a comprehensive understanding.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Relative Bioavailability of this compound vs. Ferrous Sulfate
| Population Group | Food Vehicle | This compound Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) of this compound (%) | Citation |
| Non-anemic Adult Women | Sweetened maize and milk drink | 17.5 | 20.5 | 86 | [1][2][3] |
| Non-anemic Infants (6-24 months) | Sweetened maize and milk drink | 7.0 | 7.2 | 97 | [1][2][3] |
| Non-anemic Young Children (2-5 years) | Sweetened maize and milk drink | 6.3 | 5.9 | 106 | [1][2][3] |
| Preschoolers (2-4 years) | Milk-based weaning food | 2.43 | 7.9 | 30.8 | [4] |
Table 2: Efficacy in Improving Iron Status
| Study Population | Intervention | Duration | Key Outcome | Finding | Citation |
| Iron-deficient infants | Complementary food fortified with ferrous fumarate | - | Improved iron status | Ferrous fumarate-fortified foods demonstrated improvement in iron status. | [5][6] |
| Iron-replete infants | Complementary food fortified with ferrous fumarate or ferrous sulfate | - | Prevention of iron deficiency | Ferrous fumarate was equally as effective as ferrous sulfate in preventing iron deficiency. | [5][6] |
Table 3: Sensory Evaluation of Foods Fortified with this compound vs. Ferrous Sulfate
| Food Product | Sensory Attribute | This compound | Ferrous Sulfate | Citation |
| Cereal-based infant foods | Odor | No change | Unacceptable changes at concentrations of 10 and 50 mg/100g. | [7] |
| Dairy supplements (purees and beverages) | Color and Flavor | Generally well-liked. | Showed the least preference for flavor and color. Changes in color and flavor were noted in chocolate and neutral flavored products. | [7][8] |
| Instant bose corn | Taste, Texture, Overall Acceptance | Favored by panelists. | Preferred by panelists in terms of taste, texture, and overall acceptance when mixed after drying. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of research findings. Below are summaries of protocols from key comparative studies.
Isotopic Measurement of Iron Absorption
A common and precise method for determining iron bioavailability involves the use of stable isotopes of iron.
Objective: To compare the absorption of iron from ferrous fumarate and ferrous sulfate in a given population.
Methodology:
-
Subject Recruitment: A cohort of the target population (e.g., non-anemic infants, women) is recruited. Baseline iron status is often determined by measuring hemoglobin and serum ferritin levels.
-
Isotope Labeling: The iron fortificants are labeled with different stable isotopes of iron (e.g., 57Fe-ferrous fumarate and 58Fe-ferrous sulfate).
-
Test Meal Administration: On consecutive days, subjects are given a standardized meal (e.g., a sweetened maize and milk drink) fortified with one of the isotopically labeled iron compounds. The order of administration is randomized.
-
Erythrocyte Incorporation: After a specified period (typically 14 days), a blood sample is taken. The amount of the iron isotope incorporated into red blood cells (erythrocytes) is measured using mass spectrometry.
-
Calculation of Absorption: Iron absorption is calculated based on the enrichment of the iron isotope in the erythrocytes, taking into account the total circulating iron mass.
-
Relative Bioavailability (RBV) Calculation: The RBV of this compound is calculated as: (Absorption of iron from ferrous fumarate / Absorption of iron from ferrous sulfate) x 100.
This double-tracer isotopic methodology allows for a within-subject comparison, which minimizes inter-individual variation in iron absorption.[1][4]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the biological pathway of iron absorption and a typical experimental workflow.
Caption: Non-heme iron absorption pathway in an enterocyte.
References
- 1. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview and mechanisms of iron regulation - ProQuest [proquest.com]
- 6. craiyon.com [craiyon.com]
- 7. econtent.hogrefe.com [econtent.hogrefe.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. The Regulation of Iron Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Guide to Iron Sources: A Comparative Analysis of Cost-Effectiveness
For scientists and drug development professionals, selecting the appropriate iron source is a critical decision that can impact experimental outcomes and budget allocations. This guide provides an objective comparison of common iron sources used in research—Ferric Citrate, Ferrous Sulfate, Iron Dextran, and Ferric Pyrophosphate Citrate—with a focus on their cost-effectiveness, supported by experimental data and detailed protocols.
At a Glance: Performance and Cost Comparison
The overall utility of an iron source in a research setting is a balance of its cost, how effectively it is taken up by cells or tissues (bioavailability), its potential for causing cellular damage (cytotoxicity), and its stability. The following tables summarize these key quantitative metrics to facilitate an informed decision.
Table 1: Cost-Effectiveness Analysis
This table provides an estimated cost per gram of elemental iron for common research-grade iron compounds. Prices are based on an average from various chemical suppliers and are subject to change. The cost-effectiveness is calculated to reflect the true cost of the active element.
| Iron Source | Chemical Formula | Molecular Weight ( g/mol ) | % Elemental Iron (approx.) | Average Cost per 50g ($) | Estimated Cost per gram of Elemental Iron ($) |
| Ferrous Sulfate (Heptahydrate) | FeSO₄·7H₂O | 278.01 | 20.1% | $45.50 | $4.53 |
| Ferric Citrate | C₆H₅FeO₇ | 244.95 | 22.8% | $43.00 | $3.77 |
| Iron Dextran | [C₆H₁₀O₅]n·[Fe(OH)₃]m | Variable | 36.0% (NLT) | $695.00 (for 10g) | $193.06 |
| Ferric Pyrophosphate Citrate | C₆H₈O₇·2Fe·xH₄O₇P₂·Na | 745.21 (variable) | ~21.0% | Price not readily available for research grade | N/A |
Table 2: Comparative Efficacy and Bioavailability
Efficacy in a research context is often measured by the ability of the iron source to be absorbed and utilized by cells, leading to measurable biological effects such as hemoglobin repletion or ferritin formation.
| Iron Source | Experimental Model | Key Findings & Supporting Data |
| Ferrous Sulfate | Iron-deficient rats | Considered the standard for high bioavailability in hemoglobin repletion assays.[1] |
| Caco-2 Cells | Widely used as a reference standard in in vitro bioavailability studies due to its solubility and effectiveness.[2] | |
| Ferric Citrate | Patients with CKD | Showed a greater increase in transferrin saturation (TSAT) and ferritin levels compared to ferrous sulfate over 12 weeks.[1] |
| Caco-2 Cells | Demonstrates good bioavailability, with its solubility aiding absorption. | |
| Iron Dextran | Animal Models | Effectively resolves iron-deficiency anemia in rats and mice.[3] |
| Cell Culture | Uptake is primarily through endocytosis by macrophages of the reticuloendothelial system. | |
| Ferric Pyrophosphate Citrate | Hemodialysis Patients | Effectively maintains hemoglobin levels by delivering iron directly to transferrin.[4] |
| In vitro | Can directly and rapidly donate iron to apo-transferrin, bypassing the need for processing by macrophages.[4] |
Table 3: Cytotoxicity and Side Effects Profile
The potential for an iron source to induce cellular toxicity is a critical consideration, as it can confound experimental results. In clinical and in vivo settings, this translates to adverse side effects.
| Iron Source | Experimental Model | Key Findings on Cytotoxicity & Side Effects |
| Ferrous Sulfate | SHSY5Y Neuroblastoma Cells | The ferrous (Fe²⁺) form shows significantly higher toxicity compared to the ferric (Fe³⁺) state, leading to cellular disintegration and oxidative stress. |
| Clinical/In vivo | Frequently associated with gastrointestinal side effects. | |
| Ferric Citrate | Patients with CKD | Incidence of adverse events was not different from ferrous sulfate in a 12-week trial.[1] |
| Iron Dextran | Clinical Setting | Carries a risk of hypersensitivity reactions, although lower with modern low-molecular-weight formulations. |
| Ferric Pyrophosphate Citrate | Hemodialysis Patients | Does not increase markers of oxidative stress and has a safety profile similar to placebo.[4] |
Experimental Protocols: Methodologies for Key Assays
To ensure reproducibility and accurate comparison, detailed experimental protocols for assessing iron source efficacy and toxicity are provided below.
Intracellular Iron Measurement using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol provides a highly sensitive method for quantifying the total intracellular iron content.
a. Cell Preparation and Lysis:
-
Culture cells to the desired confluency and treat with different iron sources for the specified duration.
-
Harvest cells by trypsinization and pellet them by centrifugation at 800 x g for 5 minutes at 20°C.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular iron.
-
Lyse the cell pellet by adding 250 µL of RIPA buffer containing 1% protease and phosphatase inhibitors.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA assay for later normalization.
b. Sample Digestion and Analysis:
-
Transfer the remaining cell lysate to a trace metal-grade tube.
-
Add 0.5 mL of trace metal-grade concentrated nitric acid (67–69% w/w).
-
Heat the samples at 50°C for 1 hour to digest the organic material.
-
Dilute the digested samples with 4.45 mL of purified water (e.g., from a Milli-Q system).
-
Spike the samples with an internal standard (e.g., 50 µL of 5 µg/L gallium) to correct for matrix effects.
-
Analyze the iron concentration using an ICP-MS instrument, operating in a mode suitable for iron detection (e.g., dynamic reaction cell mode with ammonia gas).
-
Normalize the measured iron concentrations to the total protein content of the cell lysate.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Expose the cells to various concentrations of the different iron sources for a predetermined period (e.g., 24 hours).
-
Four hours before the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for the final 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Express the cell viability as a percentage relative to untreated control cells.
Visualizing the Research Process and Biological Pathways
To better understand the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The selection of an iron source for research is a multifaceted decision.
-
For cost-sensitive, high-throughput screening where high bioavailability is paramount, Ferrous Sulfate and Ferric Citrate are strong contenders due to their low cost per unit of elemental iron and proven efficacy. However, the potential for ferrous iron to induce oxidative stress and cytotoxicity must be considered and controlled for in experimental designs.
-
For studies involving intravenous delivery models or requiring a bypass of standard intestinal absorption pathways, Iron Dextran is a well-established option, though its significantly higher cost must be justified.
-
Ferric Pyrophosphate Citrate represents a novel mechanism of iron delivery, offering direct transfer to transferrin and a favorable safety profile, making it an excellent candidate for specific studies on iron transport and metabolism, though its availability and cost for general research use are currently limiting factors.
Ultimately, the most cost-effective choice depends on the specific requirements of the experimental model, the desired biological outcome, and the available budget. This guide aims to provide the foundational data to make that choice a well-informed one.
References
A Side-by-Side Evaluation of the Stability of Iron Fumarate and Ferrous Sulfate in Solution
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron salt is a critical decision in the development of oral iron supplements and fortified food products. Among the various options, ferrous sulfate and iron fumarate are two of the most commonly used ferrous (Fe²⁺) salts. The stability of the ferrous form is paramount, as it is more readily absorbed by the body than its oxidized counterpart, ferric (Fe³⁺) iron. This guide provides a comparative evaluation of the stability of this compound and ferrous sulfate in solution, supported by available experimental data and detailed protocols for further analysis.
Comparative Stability Analysis
The stability of ferrous iron in solution is primarily challenged by oxidation to ferric iron, a reaction influenced by factors such as pH, the presence of oxygen, and temperature. While both ferrous sulfate and this compound are susceptible to oxidation, their stability profiles differ, largely due to differences in their solubility and the nature of their anions.
Impact of pH on Solubility and Stability
One of the most significant factors affecting the stability of these iron salts in an aqueous environment is pH. A study comparing the solubility of ferrous sulfate and ferrous fumarate at different pH levels revealed significant differences.[1] At a highly acidic pH of 2, representative of gastric conditions, ferrous sulfate was found to be completely soluble, whereas the solubility of this compound was approximately 75-77%.[1]
As the pH increases to 6, simulating the conditions in the small intestine, the solubility of both compounds decreases dramatically. In these less acidic conditions, 64% of the iron from ferrous sulfate becomes insoluble, while a slightly higher percentage of iron from ferrous fumarate, 74%, precipitates out of solution.[1] This decrease in solubility at higher pH can be attributed to the formation of insoluble iron hydroxides. The lower solubility of this compound, particularly at acidic pH, may contribute to a slower release of free ferrous ions, which could in turn affect its oxidation rate.
| Iron Salt | Solubility at pH 2 | Insolubility at pH 6 |
| Ferrous Sulfate | 100%[1] | 64%[1] |
| This compound | ~76%[1] | 74%[1] |
Table 1: Comparative Solubility of Ferrous Sulfate and this compound at Different pH Levels.
Oxidation in Aqueous Environments
Ferrous sulfate is well-known for its tendency to oxidize in the presence of air and moisture, a process that is accelerated in alkaline solutions and at higher temperatures.[2] This oxidation results in the formation of a brownish basic ferric sulfate.[2]
While direct comparative kinetic studies on the oxidation of this compound versus ferrous sulfate in solution are not extensively available in the reviewed literature, some sources suggest that ferrous fumarate may offer improved stability in certain formulations. For instance, in aqueous suspensions, ferrous fumarate is reported to oxidize less rapidly than ferrous gluconate.[3] It is also described as being relatively stable under normal conditions but can be sensitive to moisture and air, which may lead to the oxidation of the ferrous ion.[4]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for assessing the stability of this compound and ferrous sulfate in solution.
Experimental Workflow for Stability Assessment
Spectrophotometric Determination of Ferrous Iron (1,10-Phenanthroline Method)
This colorimetric method is a reliable and widely used technique to quantify the amount of ferrous (Fe²⁺) iron in a sample. It is based on the formation of a stable, intensely red-orange colored complex between ferrous iron and 1,10-phenanthroline.
Reagents:
-
Standard Iron Solution (e.g., 10 ppm): Prepared by dissolving a known weight of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent initial oxidation.
-
1,10-Phenanthroline Solution: Prepared by dissolving 1,10-phenanthroline monohydrate in deionized water.
-
Hydroxylamine Hydrochloride Solution: Acts as a reducing agent to ensure any initially present or newly formed ferric iron is converted back to ferrous iron for total iron determination if needed, but is used here to prevent oxidation during the analysis.[5]
-
Sodium Acetate Buffer: To maintain the pH of the solution within the optimal range for color development (pH 3-5).
Procedure:
-
Preparation of Standard Curve:
-
Create a series of standard solutions with known concentrations of ferrous iron by diluting the stock standard iron solution.
-
To each standard, add the hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate buffer solutions.
-
Dilute to a final volume with deionized water and allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 508-510 nm, using a spectrophotometer.[6]
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Analysis of Samples:
-
Take aliquots from the this compound and ferrous sulfate solutions at specified time intervals during the stability study.
-
Treat the samples in the same manner as the standards, adding the reagents for color development.
-
Measure the absorbance of the samples and determine the concentration of ferrous iron using the standard curve.[5]
-
Factors Influencing Ferrous Iron Stability in Solution
The stability of ferrous iron is a dynamic equilibrium influenced by several key factors. Understanding these relationships is crucial for formulation development and ensuring the efficacy of iron supplementation.
Conclusion
The stability of ferrous salts in solution is a critical factor for their bioavailability and therapeutic efficacy. Based on available data, ferrous sulfate exhibits higher solubility in acidic conditions, while both ferrous sulfate and this compound show significantly reduced solubility at a more neutral pH. The tendency for ferrous sulfate to oxidize is well-documented, and while this compound is generally considered stable, more direct comparative studies on its oxidation kinetics in solution are needed for a complete side-by-side evaluation.
The provided experimental protocols offer a framework for researchers to conduct such direct comparisons, enabling a more informed selection of iron salts for specific applications in the pharmaceutical and nutraceutical industries. The stability of ferrous iron is a multifactorial issue, and careful consideration of pH, oxygen exposure, and the presence of other excipients is necessary to optimize the stability of the final product.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. US2985559A - Stabilized therapeutic ferrous fumarate aqueous suspensions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. tau.ac.il [tau.ac.il]
Assessing the relative bioavailability of iron from different fumarate salts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iron salt is a critical determinant of efficacy in novel drug formulations and food fortification strategies aimed at combating iron deficiency. While various iron salts are available, fumarate salts, particularly ferrous fumarate, are often considered due to their high iron content and stability. This guide provides a comparative assessment of the relative bioavailability of iron from different fumarate salts, with a focus on ferrous fumarate in comparison to the widely used ferrous sulfate, supported by experimental data and detailed methodologies.
Quantitative Comparison of Iron Bioavailability
The relative bioavailability of iron from different sources is a key metric for determining their physiological effectiveness. Below is a summary of data from a human clinical study comparing iron absorption from ferrous fumarate and ferrous sulfate. Ferrous sulfate is a common reference standard in bioavailability studies due to its high solubility and known absorption characteristics.
| Iron Salt | Population Group | Mean Iron Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) |
| Ferrous Fumarate | Women | 17.5 | 86 |
| Ferrous Sulfate | Women | 20.5 | 100 |
| Ferrous Fumarate | Infants (6-24 months) | 7.0 | 97 |
| Ferrous Sulfate | Infants (6-24 months) | 7.2 | 100 |
| Ferrous Fumarate | Young Children (2-5 years) | 6.3 | 106 |
| Ferrous Sulfate | Young Children (2-5 years) | 5.9 | 100 |
Data sourced from a study on non-anemic individuals consuming a fortified maize and milk drink.[1][2][3]
The data indicates that ferrous fumarate demonstrates comparable bioavailability to ferrous sulfate across different age groups.[1][2][3] While ferrous sulfate showed slightly higher absorption in women in this particular study, ferrous fumarate's bioavailability was nearly identical in infants and slightly higher in young children.[1][2][3] It is also noteworthy that ferrous fumarate contains a higher percentage of elemental iron (approximately 33%) compared to ferrous sulfate (approximately 20%).[4][5]
Experimental Protocols for Assessing Iron Bioavailability
The in vitro Caco-2 cell model is a widely accepted method for screening the bioavailability of iron from various sources.[6][7][8] This model utilizes a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the absorptive epithelium of the small intestine.[6]
In Vitro Digestion and Caco-2 Cell Iron Uptake Protocol
This protocol outlines the key steps for assessing iron bioavailability using a simulated gastrointestinal digestion followed by exposure to a Caco-2 cell monolayer.
I. Caco-2 Cell Culture and Differentiation:
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell inserts and cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Differentiation: Cells are maintained for approximately 19-21 days post-confluency to allow for spontaneous differentiation into a polarized monolayer with well-defined brush borders. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
II. Simulated In Vitro Digestion:
-
Gastric Phase: The iron-containing sample (e.g., fumarate salt) is subjected to simulated gastric digestion. This typically involves incubation with pepsin at a pH of 2.0 for a defined period (e.g., 1-2 hours) at 37°C.[9][10]
-
Intestinal Phase: The gastric digest is then neutralized, and subjected to simulated intestinal digestion. This involves the addition of a mixture of pancreatin and bile salts and incubation at a neutral pH (around 7.0) for a further period (e.g., 2 hours) at 37°C.[10]
III. Caco-2 Cell Iron Uptake:
-
Application of Digest: The soluble fraction of the intestinal digest is applied to the apical side of the differentiated Caco-2 cell monolayer.
-
Incubation: The cells are incubated with the digest for a specified time (e.g., 2-24 hours) to allow for iron uptake.
-
Cell Lysis: Following incubation, the cells are washed to remove any surface-bound iron and then lysed to release intracellular components.
IV. Quantification of Iron Bioavailability:
-
Ferritin Assay: The bioavailability of the iron is determined by measuring the concentration of ferritin, an intracellular iron storage protein, in the cell lysate.[6][7] An increase in ferritin concentration is proportional to the amount of iron taken up by the cells.[6] Ferritin levels are typically quantified using an enzyme-linked immunosorbent assay (ELISA).[6][7]
-
Data Normalization: Ferritin concentrations are normalized to the total protein content of the cell lysate to account for any variations in cell number.[11]
Intestinal Iron Absorption Pathway
The absorption of non-heme iron in the duodenum is a tightly regulated process involving several key proteins. Understanding this pathway is crucial for interpreting bioavailability data and developing strategies to enhance iron absorption.
Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (DcytB), a ferric reductase on the apical membrane of the enterocyte.[12][13] The resulting ferrous iron is then transported into the cell by the Divalent Metal Transporter 1 (DMT1).[12][13] Once inside the enterocyte, iron can either be stored in ferritin or transported out of the cell into the bloodstream via ferroportin, the only known iron exporter.[13][14][15] For iron to be transported in the blood, it must be oxidized back to its ferric state by hephaestin, a ferroxidase, before binding to transferrin for distribution throughout the body.[12][15] The regulation of this pathway is complex, with the hormone hepcidin playing a key role in controlling iron homeostasis by inducing the degradation of ferroportin.[13][14]
References
- 1. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ovid.com [ovid.com]
- 4. Ferrous Sulfate vs Fumarate | Power [withpower.com]
- 5. droracle.ai [droracle.ai]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 8. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Iron Fumarate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of iron fumarate, emphasizing safety and adherence to regulatory standards.
Immediate Safety and Logistical Information
This compound, while considered non-hazardous in some contexts, is also described as harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to manage its disposal with care to prevent environmental contamination. The primary principle is to never dispose of this compound or its containers in the regular trash or down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and local regulations[2][3][4].
All waste materials, including contaminated personal protective equipment (PPE) and spill cleanup materials, must be managed as hazardous waste[2].
Quantitative Data on Laboratory Waste Accumulation
Proper management of chemical waste involves adhering to specific accumulation limits within the laboratory. The following table summarizes general guidelines for hazardous waste accumulation, which should be applied to this compound waste.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months |
Note: Once accumulation limits are reached, the waste must be removed by EH&S within 3 days[3][5].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Classification:
-
A laboratory chemical is considered waste when it is no longer intended for use or reuse[2].
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product to determine its hazard classification. Note any specific disposal recommendations[1][6].
-
If the SDS is unavailable or unclear, treat the this compound waste as hazardous chemical waste as a precautionary measure[2].
-
-
Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Segregation:
-
Store this compound waste separately from incompatible materials. Keep solid and liquid waste in separate containers[6].
-
-
-
Labeling of Waste Containers:
-
As soon as waste is first added to the container, affix a hazardous waste label provided by your institution's EH&S department[4].
-
The label must be fully completed with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
Accumulation start date
-
Building and room number
-
Your name and contact information[4]
-
-
-
Storage of Waste Containers:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation[3][5].
-
The container must be kept closed except when adding waste[2].
-
Utilize secondary containment, such as a spill tray, to mitigate potential leaks or spills[6].
-
-
Arranging for Disposal:
-
Once the container is full or has reached the maximum accumulation time, submit a hazardous waste pickup request to your institution's EH&S department[2][3].
-
Do not dispose of this compound by flushing it down the drain or placing it in the regular trash[2]. For surplus or non-recyclable solutions, contact a licensed professional waste disposal service[1].
-
-
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent[4].
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[4].
-
After proper cleaning, deface or remove the original label before disposing of the container as regular trash[4].
-
-
Spill Cleanup:
-
In the event of a spill, clean it up immediately using appropriate PPE[4].
-
Collect all spill cleanup materials (e.g., absorbent pads, contaminated gloves) and place them in the hazardous waste container for this compound[2][4].
-
For large spills, evacuate the area and contact your EH&S department for assistance[7].
-
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal pathway for this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
